5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBPQCQDHMSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495831 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-27-1 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 66909-27-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway and its subsequent downregulation of Cyclooxygenase-2 (COX-2).
Compound Profile and Physicochemical Properties
This compound is a pyridinone derivative with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] Its structure, featuring a dihydropyridine ring with a methyl group, a carboxylic acid, and a ketone, makes it a versatile scaffold for chemical modifications and a candidate for interacting with various biological targets.
| Property | Value | Source |
| CAS Number | 66909-27-1 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and aqueous base | Generic |
Synthesis of this compound
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for analogous dihydropyridine carboxylic acids. One such approach is a modification of the Hantzsch pyridine synthesis.
A potential synthetic pathway could involve the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent hydrolysis of an ester group to yield the final carboxylic acid. A related hydrothermal method has been described in a Chinese patent for the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine in water at high temperature and pressure.[3] This suggests that a similar strategy could be adapted by using an appropriately substituted starting material.
Below is a proposed, generalized experimental protocol based on the synthesis of similar dihydropyridine derivatives.[4]
Proposed Synthetic Protocol:
-
Step 1: Condensation Reaction. To a solution of ethyl acetoacetate and a suitable amine in ethanol, add an appropriate aldehyde. The mixture is then refluxed for several hours.
-
Step 2: Cyclization. The intermediate from Step 1 is treated with a cyclizing agent, such as an acid or base, to facilitate the formation of the dihydropyridine ring.
-
Step 3: Oxidation. The dihydropyridine ring is then oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or air.
-
Step 4: Hydrolysis. The ester group of the resulting pyridine derivative is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid, like hydrochloric acid.
-
Step 5: Purification. The final product, this compound, is purified by recrystallization from a suitable solvent system.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: AP-1 Inhibition and COX-2 Downregulation
The primary biological activity of interest for this compound is its ability to act as an inhibitor of Activator Protein-1 (AP-1).[5] AP-1 is a transcription factor that plays a crucial role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is typically a heterodimer composed of proteins from the Jun and Fos families.
The activation of AP-1 is mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as ERK, p38, and JNK.[6] Upon activation, these MAPKs phosphorylate and activate components of the AP-1 complex, leading to its translocation to the nucleus and binding to specific DNA sequences in the promoter regions of target genes. One of the critical target genes of AP-1 is Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
By inhibiting AP-1, this compound effectively blocks the downstream expression of COX-2.[5] This mechanism of action makes it a promising candidate for the development of novel anti-inflammatory drugs, particularly for conditions like atopic dermatitis.[5]
Caption: AP-1 signaling pathway and the inhibitory action of the topic compound.
Analytical and Quality Control Methods
The characterization and quality control of this compound rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons on the dihydropyridine ring (doublets or multiplets), and a broad singlet for the carboxylic acid proton. In DMSO-d₆, the carboxylic acid proton peak would appear at a high chemical shift (around 12-13 ppm).[7]
-
¹³C-NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the ketone carbonyl, the carbons of the dihydropyridine ring, and the methyl carbon. The carbonyl carbons will resonate at the downfield region of the spectrum (typically >160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]
-
A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.[8]
-
Another strong C=O stretching band for the ketone carbonyl in the dihydropyridine ring, expected around 1650-1690 cm⁻¹.[9]
-
C-H stretching bands for the methyl and ring protons around 2900-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 154.04.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To evaluate the biological activity of this compound as a COX-2 inhibitor, a fluorometric or colorimetric assay can be employed. The following is a generalized protocol for a fluorometric COX-2 inhibitor screening assay.[10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in COX Assay Buffer. Include a solvent control (e.g., DMSO).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX-2 enzyme
-
Test compound, positive control, or solvent control
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro COX-2 inhibition assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in drug discovery, primarily due to its inhibitory activity against the AP-1 transcription factor and subsequent downregulation of the pro-inflammatory enzyme COX-2. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, its mechanism of action, analytical methods for its characterization, a protocol for evaluating its biological activity, and essential safety information. Further research into the optimization of its synthesis and a more detailed elucidation of its pharmacological profile will be crucial for its potential development as a therapeutic agent.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of AP-1 and MAPK signaling and activation of Nrf2/ARE pathway by quercitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.dk [fishersci.dk]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. tedpella.com [tedpella.com]
- 15. 5-Iodo-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid Methyl ester - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its molecular structure, outline a robust synthesis protocol, and explore its potential biological significance based on the activities of related compounds.
Introduction: The Pyridinone Core in Drug Discovery
Pyridinone and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their diverse biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects. The structural features of the pyridinone ring, including its capacity for hydrogen bonding and potential for various substitutions, make it a versatile template for designing novel therapeutic agents. This compound, with its characteristic substituents, represents a key molecule for further investigation and derivatization in the quest for new drug candidates.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and properties.
IUPAC Name: 5-methyl-6-oxo-1H-pyridine-3-carboxylic acid CAS Number: 66909-27-1 Molecular Formula: C₇H₇NO₃
The molecule consists of a dihydropyridine ring, which is a six-membered heterocycle containing a nitrogen atom. The structure is characterized by a methyl group at the 5-position, a carbonyl (oxo) group at the 6-position, and a carboxylic acid group at the 3-position. The "1,6-dihydro" designation indicates the presence of two hydrogen atoms at the first and sixth positions of the pyridine ring, resulting in a non-aromatic core.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and methanol (predicted) | General knowledge |
| pKa | Acidic (due to carboxylic acid) and weakly basic (due to the ring nitrogen) (predicted) | General knowledge |
Synthesis Protocol
Retrosynthetic Analysis Workflow
A logical retrosynthetic approach would involve the disconnection of the dihydropyridine ring, suggesting a multi-component condensation reaction.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol (Hypothetical)
This protocol is based on the principles of the Hantzsch synthesis and may require optimization.
Materials:
-
Ethyl 3-aminobut-2-enoate
-
Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminobut-2-enoate (1 equivalent) and ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Condensation: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Hydrolysis: Dissolve the resulting crude ester in a solution of sodium hydroxide in ethanol/water and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization (Predicted)
Definitive experimental spectra for this compound are not available in the searched literature. However, based on the known spectral data of analogous structures, we can predict the key features of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra.
¹H NMR Spectroscopy (Predicted)
-
-COOH Proton: A broad singlet in the downfield region, typically >10 ppm.
-
-NH Proton: A broad singlet, its chemical shift will be dependent on the solvent and concentration.
-
Vinyl Protons: Two doublets in the olefinic region (around 6-8 ppm) corresponding to the protons on the dihydropyridine ring.
-
Methyl Protons: A singlet around 2.0-2.5 ppm corresponding to the methyl group at the 5-position.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: Two signals in the downfield region (>160 ppm) corresponding to the carboxylic acid and the ring carbonyl carbons.[5]
-
Olefinic Carbons: Signals in the range of 100-150 ppm for the sp² hybridized carbons of the dihydropyridine ring.
-
Methyl Carbon: A signal in the aliphatic region (around 15-25 ppm).
FT-IR Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong, distinct peaks in the region of 1650-1750 cm⁻¹.[6]
-
C=C Stretch: A band in the region of 1600-1650 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns would likely involve:
-
Loss of H₂O (M-18) from the carboxylic acid.
-
Loss of COOH (M-45) as a radical.
-
Decarboxylation (loss of CO₂, M-44).
-
Cleavage of the dihydropyridine ring.
Potential Biological Activity and Mechanism of Action
While no specific biological studies on this compound have been identified, the broader classes of dihydropyridine and pyridinone compounds are well-studied.
Dihydropyridine Derivatives:
Many 1,4-dihydropyridine derivatives are known L-type calcium channel blockers, widely used in the treatment of hypertension. They act by binding to the calcium channels in the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.
Pyridinone Derivatives:
The pyridinone scaffold is present in numerous compounds with a wide array of biological activities, including:
-
Anticancer: Some pyridinone derivatives have shown cytotoxic activity against various cancer cell lines.[7]
-
Antimicrobial: This class of compounds has also been explored for its antibacterial and antifungal properties.
-
Enzyme Inhibition: Certain pyridinone derivatives have been identified as inhibitors of various enzymes, which is a common mechanism for therapeutic intervention. For instance, some related compounds have been investigated as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[8][9]
Hypothetical Signaling Pathway Involvement
Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical mechanism could involve the inhibition of a kinase or another enzyme involved in a critical cellular signaling pathway.
Caption: Hypothetical mechanism of action.
Conclusion and Future Directions
This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis and predicted structural features based on established chemical principles and data from related molecules.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing and optimizing the proposed synthesis and obtaining detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its structure unequivocally.
-
Biological Screening: Evaluating the compound against a panel of biological targets, including various enzymes and cell lines, to identify any significant therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how modifications to the core structure affect its biological activity, paving the way for the development of more potent and selective drug candidates.
This in-depth guide serves as a valuable resource for researchers and scientists in the field of drug discovery, providing the necessary theoretical and practical framework to explore the potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. hmdb.ca [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Mechanism of Action of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: An Active Metabolite Driving Anti-Fibrotic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, more commonly known as 5-carboxy-pirfenidone, is the principal active metabolite of pirfenidone, a cornerstone therapy for idiopathic pulmonary fibrosis (IPF).[1][2] While the precise molecular target of pirfenidone remains under investigation, it is understood to exert broad anti-fibrotic and anti-inflammatory effects.[2][3] Emerging evidence demonstrates that 5-carboxy-pirfenidone is not an inactive byproduct but a pharmacologically active entity that contributes significantly to the therapeutic efficacy of the parent drug.[2][4][5] This guide synthesizes the current understanding of this metabolite's mechanism of action, focusing on its role in modulating the central pathways of fibrosis, particularly the Transforming Growth Factor-β (TGF-β) signaling cascade. We will detail its impact on fibroblast activation, extracellular matrix (ECM) deposition, and present the experimental frameworks used to elucidate these effects.
Introduction: From Prodrug to Active Metabolite
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an orally administered drug approved for the treatment of IPF, a progressive and fatal lung disease characterized by excessive scarring of lung tissue.[6][7] Following oral administration, pirfenidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, into 5-carboxy-pirfenidone.[3][4] This metabolite is the most abundant form of the drug in circulation and accounts for the vast majority of the administered dose excreted in the urine.[1]
Initially, 5-carboxy-pirfenidone was considered an inactive metabolite.[8] However, recent studies have challenged this assumption, revealing that it possesses significant anti-fibrotic properties, in some cases comparable to the parent compound.[2][5] This has shifted the paradigm, suggesting that pirfenidone may function, at least in part, as a prodrug, with its clinical efficacy being a composite of the actions of both the parent molecule and its primary metabolite.
Core Mechanism of Action: Attenuation of TGF-β Signaling
The central driver of pathological fibrosis is the dysregulation of the TGF-β signaling pathway.[9][10] TGF-β is a potent cytokine that initiates a cascade of events leading to the differentiation of fibroblasts into myofibroblasts—the primary cell type responsible for excessive ECM production and tissue scarring.[10][11] Both pirfenidone and its metabolite, 5-carboxy-pirfenidone, exert their primary anti-fibrotic effects by intervening in this pathway.
Key mechanistic actions include:
-
Inhibition of Myofibroblast Differentiation: TGF-β stimulation triggers fibroblasts to transform into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, which are highly contractile and secretory.[10][11] 5-carboxy-pirfenidone has been shown to inhibit this critical transdifferentiation process.
-
Reduction of ECM Deposition: Myofibroblasts secrete large quantities of ECM proteins, such as collagen and fibronectin, which form the fibrotic scar.[9] Studies demonstrate that 5-carboxy-pirfenidone directly inhibits TGF-β-induced collagen synthesis in lung fibroblasts.[2][5]
-
Downregulation of Pro-fibrotic Mediators: The anti-fibrotic activity extends to reducing the production of other key fibrogenic mediators. While the parent drug, pirfenidone, is known to downregulate the production of growth factors and procollagens, the active metabolite contributes to this overall effect.[3][12]
The diagram below illustrates the central role of the TGF-β pathway in fibrosis and the key intervention points for pirfenidone and its active metabolite.
References
- 1. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Pirfenidone - Wikipedia [en.wikipedia.org]
- 4. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of pirfenidone in the management of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Pyridinone Carboxylic Acids: Mechanisms, Applications, and Methodologies
An In-depth Technical Guide for Researchers
Introduction: The pyridinone ring system, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of novel therapeutics.[1] When functionalized with a carboxylic acid, this heterocyclic motif gains the ability to engage with biological targets through a combination of hydrogen bonding, metal chelation, and ionic interactions, making it a remarkably versatile pharmacophore.[2][3] Pyridinone carboxylic acids can act as bioisosteres for amides, phenols, and other cyclic structures, allowing chemists to fine-tune properties like solubility, metabolic stability, and target affinity.[1] This guide provides an in-depth exploration of the key therapeutic applications of this compound class, delving into the molecular mechanisms, structure-activity relationships (SAR), and the experimental frameworks used to validate their efficacy.
Part 1: Antibacterial Agents - Targeting Bacterial Replication
The discovery that pyridinone carboxylic acids could potently inhibit bacterial growth marked a significant milestone in antibiotic research. This class of compounds, which includes the well-known quinolone and naphthyridine antibiotics, functions by targeting essential bacterial enzymes, leading to rapid cell death.[4][5]
Core Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
The primary antibacterial mechanism of pyridinone carboxylic acids is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.
The pyridinone carboxylic acid core is crucial for this activity. It intercalates into the DNA and forms a stable ternary complex with the enzyme. The carboxylic acid and the ketone at the 4-position chelate a magnesium ion, which bridges the drug to key amino acid residues in the enzyme's active site, effectively locking the enzyme onto the DNA in a cleaved state.[6] This leads to a halt in DNA replication and the generation of lethal double-strand breaks.
Caption: Mechanism of antibacterial action via DNA Gyrase/Topoisomerase IV inhibition.
Structure-Activity Relationships (SAR)
Extensive research has elucidated the key structural features required for potent antibacterial activity.[4]
-
N-1 Substituent: Small alkyl groups, such as ethyl or cyclopropyl, are often optimal for activity.[7]
-
C-6 Position: A fluorine atom at this position dramatically increases activity, particularly against Gram-negative bacteria, and enhances cell penetration.[4][8]
-
C-7 Position: This position is critical for spectrum and potency. Bulky nitrogen-containing heterocycles, like piperazine or pyrrolidine, are highly effective.[4][7] These groups can be modified to improve pharmacokinetic properties and target specificity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The gold standard for assessing in vitro antibacterial potency is the broth microdilution assay, which determines the lowest concentration of a compound that inhibits visible bacterial growth.
Methodology:
-
Preparation: A two-fold serial dilution of the test pyridinone carboxylic acid is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 colony-forming units/mL) of the test organism (e.g., S. aureus, E. coli).[6]
-
Controls: Include a positive control (bacteria in broth without drug) to ensure growth and a negative control (broth only) to ensure sterility. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring optical density with a plate reader.
Causality: This method is trusted because it directly measures the compound's ability to prevent replication under standard growth conditions, providing a quantitative and reproducible metric (the MIC value) for comparing the potency of different analogs and guiding SAR studies.
Representative Antibacterial Activity
| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | Organism | MIC (µg/mL) | Reference |
| Enoxacin | Ethyl | Fluoro | Piperazinyl | S. aureus | 0.78 | [4] |
| Enoxacin | Ethyl | Fluoro | Piperazinyl | P. aeruginosa | 1.56 | [4] |
| Compound 3g | Cyclopropyl | Fluoro | 1-Aminocyclopropyl | P. aeruginosa | 0.78 | [7] |
Part 2: Antiviral Agents - Halting HIV Integration
Pyridinone carboxylic acids are at the forefront of anti-HIV therapy, forming the chemical core of the highly successful integrase strand transfer inhibitor (INSTI) class of drugs.[9]
Core Mechanism of Action: Inhibition of HIV-1 Integrase
HIV-1 integrase is the viral enzyme responsible for inserting the viral DNA genome into the host cell's chromosome, a critical step for establishing a persistent infection.[9] The INSTI drugs, including Dolutegravir, Bictegravir, and Cabotegravir, are designed to bind tightly within the active site of the integrase enzyme.
Similar to their antibacterial counterparts, the pyridinone carboxylic acid moiety chelates two essential magnesium ions in the integrase catalytic core. This binding action physically blocks the viral DNA from accessing the active site, thereby preventing the "strand transfer" reaction and halting the integration process.[9][10]
Caption: Inhibition of the HIV replication cycle by INSTIs.
Key Compounds and Precursors
The second-generation INSTIs—Dolutegravir, Bictegravir, and Cabotegravir—are all synthesized from a common pyridone-carboxylic acid intermediate.[9] This precursor provides the essential bicyclic carbamoyl pyridone (BiCAP) moiety responsible for binding to the integrase active site.[9] Variations in the side chains attached to this core structure modulate the drugs' potency, resistance profiles, and pharmacokinetic properties.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the ability of a compound to inhibit the strand transfer step of integration.
Methodology:
-
Reagents: Assemble recombinant HIV-1 integrase enzyme, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate (representing host DNA).
-
Reaction Setup: In a microplate, combine the integrase enzyme with the test compound (dissolved in DMSO) at various concentrations and pre-incubate to allow binding.
-
Initiation: Add the donor and target DNA substrates to the wells to start the reaction. The reaction is typically carried out in a buffer containing MgCl2 or MnCl2, as the enzyme is metal-dependent.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the strand transfer reaction to occur.
-
Quantification: The amount of strand transfer product is quantified. This is often done using an ELISA-based method where the donor DNA is biotin-labeled and the target DNA is labeled with a digoxin tag. The product is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Analysis: A dose-response curve is generated to calculate the IC50 value, the concentration of the compound required to inhibit 50% of the integrase activity.
Causality: This assay provides a direct, mechanistic validation of the compound's intended activity. By isolating the specific enzymatic step, it confirms that the observed antiviral effect in cell culture is due to on-target inhibition of integrase, a crucial step in building a trustworthy data package for a drug candidate.
Representative Anti-HIV Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| L-697,639 | HIV-1 RT | Enzyme Inhibition | 20-800 | [10] |
| L-697,661 | HIV-1 RT | Enzyme Inhibition | 20-800 | [10] |
| Perampanel | AMPA Receptor | Antagonist Assay | 60 | [3] |
Note: Specific IC50 values for INSTIs were not available in the provided search results, but representative data for other pyridinone antivirals and enzyme inhibitors are shown.
Part 3: Anticancer Agents - Inducing Tumor Cell Death
The structural diversity of pyridinone carboxylic acids has enabled their development as anticancer agents acting through various mechanisms, including the inhibition of key signaling kinases and the formation of cytotoxic metal complexes.[2][3]
Diverse Mechanisms of Action
-
Kinase Inhibition: Many cellular signaling pathways that drive cancer cell proliferation and survival are dependent on protein kinases. Pyridinone derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling.[3]
-
Metal Complexation: Pyridine carboxylic acids can be chelated with metal ions like copper (Cu2+), zinc (Zn2+), and cobalt (Co2+) to form complexes with unique geometries and electronic properties.[11][12] These complexes can exhibit enhanced cytotoxicity compared to the ligand alone, potentially through mechanisms involving ROS generation or interactions with DNA.[12]
Caption: Experimental workflow for determining anticancer activity using an MTT assay.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.
Methodology:
-
Cell Plating: Cancer cells (e.g., human hepatoma SMMC-7721, colon cancer HT-29, breast cancer MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11][13]
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound. Wells with untreated cells serve as a 100% viability control.
-
Incubation: The plates are incubated for a set period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The results are used to plot a dose-response curve and calculate the IC50 value, the concentration at which the compound inhibits cell growth by 50%.
Causality: The MTT assay is a robust and high-throughput method to identify compounds with cytotoxic potential. A low IC50 value indicates high potency and prioritizes a compound for further mechanistic studies and in vivo testing.
Representative Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Zn Complex (VI) | SMMC-7721 (Hepatoma) | 21.80 | [11][12] |
| LHT-17-19 | HT-29 (Colon Cancer) | 0.13 | [13] |
| LHT-17-19 | MCF-7 (Breast Cancer) | 16.0 | [13] |
Part 4: Anti-inflammatory Agents - Modulating the Inflammatory Cascade
Pyridinone derivatives have also emerged as promising anti-inflammatory agents, with some acting through the well-established mechanism of cyclooxygenase (COX) inhibition.[14][15]
Core Mechanism of Action: COX-1/COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain pyridinone carboxylic acid derivatives have been shown to act as dual inhibitors of both COX-1 and COX-2.[14] By blocking prostaglandin synthesis, these compounds can effectively reduce the cardinal signs of inflammation.
Caption: Inhibition of the arachidonic acid pathway by COX-inhibiting pyridinones.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Methodology:
-
Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound, a vehicle control, and a positive control (e.g., Indomethacin) are administered to different groups of animals, typically via oral gavage, one hour before the inflammatory insult.[15]
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution (a potent inflammatory agent) is administered into the sub-plantar surface of the right hind paw.
-
Edema Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage of edema inhibition for the treated groups is calculated relative to the vehicle control group at each time point using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Where ΔV is the change in paw volume from baseline.
-
Causality: This self-validating system provides compelling evidence of a compound's in vivo efficacy. A statistically significant reduction in paw swelling compared to the vehicle control demonstrates that the compound can suppress an acute inflammatory response in a living organism, a critical step in progressing a candidate toward clinical development.
Representative Anti-inflammatory Activity
| Compound | Model | Dose | Edema Inhibition (%) | Reference |
| Indomethacin | Carrageenan Paw Edema | - | 60% | [15] |
| Compound A | Carrageenan Paw Edema | 20 mg/kg | 67% | [15] |
| Compound C | Carrageenan Paw Edema | 200 mg/kg | 58% | [15] |
| Compound 7c | Croton Oil Ear Edema | - | 82% | [14] |
Conclusion
Pyridinone carboxylic acids stand out as a class of compounds with extraordinary therapeutic versatility. Their ability to be chemically tailored to interact with a wide range of biological targets—from bacterial topoisomerases and viral integrases to protein kinases and cyclooxygenases—underscores their immense value in drug discovery. The core structural motif provides a robust foundation for potent activity, while peripheral modifications allow for the optimization of spectrum, safety, and pharmacokinetics. As our understanding of disease pathology deepens, the rational design of novel pyridinone carboxylic acid derivatives will undoubtedly continue to yield next-generation therapeutics to address unmet medical needs across infectious diseases, oncology, and inflammatory disorders.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 12. jcmimagescasereports.org [jcmimagescasereports.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
"in silico studies of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid"
An In-Depth Technical Guide to the In Silico Evaluation of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The quest for novel therapeutic agents is an intricate process where early-stage evaluation can significantly de-risk and accelerate development. This technical guide provides a comprehensive framework for the in silico investigation of this compound, a compound belonging to the pyridinone class of heterocycles. Pyridinone derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] This document outlines a multi-pillar computational strategy, designed for researchers and drug development professionals, to thoroughly characterize this molecule's therapeutic potential before committing to extensive wet-lab synthesis and testing. We will progress from foundational quantum mechanical analysis to target-specific interaction modeling, dynamic stability assessment, and pharmacokinetic profiling, providing both the "how" and the "why" behind each methodological choice.
Introduction to the Candidate: this compound
Chemical Structure and Properties
This compound (CAS RN: 66909-27-1) is a small molecule featuring a dihydropyridinone core, a common scaffold in medicinal chemistry.[3][4] Its structure combines a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and a methyl group, which can influence steric interactions and lipophilicity. The oxo-group on the pyridine ring is a key feature for potential hydrogen bonding. Understanding these structural nuances is the first step in predicting its biological behavior.
Rationale for In Silico Investigation
The integration of computational methods into early-stage drug discovery has become indispensable.[5] For a molecule like this compound, an in silico approach allows for a cost-effective and rapid evaluation of its potential. By simulating its electronic properties, interactions with biological targets, dynamic behavior, and pharmacokinetic profile, we can build a robust hypothesis of its viability as a drug candidate. This guide establishes a validated workflow to generate this critical preliminary data. A related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator protein-1 (AP-1) and downregulates the expression of COX-2, suggesting a potential anti-inflammatory role for this scaffold.[6]
Pillar 1: Foundational Analysis via Density Functional Theory (DFT)
Objective: To determine the molecule's optimized 3D geometry and intrinsic electronic properties, which govern its reactivity and interaction potential.
Causality of Method Selection: Density Functional Theory (DFT) is chosen for its balance of computational cost and accuracy in describing the electronic structure of molecules. It allows us to calculate fundamental properties like the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of interaction and chemical reactivity. Studies on similar heterocyclic structures have successfully used DFT to understand structure-property relationships.[1][7][8]
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: A 2D representation of this compound is drawn using molecular editing software (e.g., ACD/ChemSketch) and converted to a 3D structure.
-
Geometry Optimization: The 3D structure is subjected to geometry optimization using a DFT functional, such as B3LYP, with a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's conformation and electron distribution. This process finds the lowest energy, most stable conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, key electronic properties are calculated:
-
Molecular Electrostatic Potential (MEP): To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between them is an indicator of chemical reactivity.
-
-
Self-Validation and Interpretation: The results are checked for consistency. A stable, optimized structure with a logical MEP map (e.g., negative potential around the carboxylic acid and carbonyl oxygens) validates the calculation. These properties provide the foundational data for subsequent docking and ADMET studies.
Pillar 2: Target Interaction Analysis via Molecular Docking
Objective: To predict the binding mode and affinity of the molecule against a relevant biological target.
Causality of Method Selection: Based on the known activity of a closely related analog against COX-2, we select the Cyclooxygenase-2 (COX-2) enzyme as a primary hypothetical target for our investigation.[6] Molecular docking is a computational technique used to predict how a ligand (our molecule) binds to a receptor (COX-2). It explores various binding poses and uses a scoring function to estimate the binding affinity, providing crucial insights into the potential mechanism of action.[2][9]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
An X-ray crystal structure of human COX-2 in complex with an inhibitor is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR).
-
The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to residues at physiological pH (7.4).
-
The structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation: The DFT-optimized 3D structure of this compound is used. Partial charges (e.g., Gasteiger charges) are calculated.
-
Active Site Definition: The binding site (or "grid box") is defined based on the location of the co-crystallized ligand in the original PDB structure, ensuring it encompasses the key active site residues.
-
Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the defined active site. The algorithm generates multiple binding modes and ranks them based on a scoring function (e.g., kcal/mol).
-
Self-Validation and Analysis:
-
Re-docking: The original co-crystallized ligand is docked back into the prepared receptor. A successful re-docking, with a root-mean-square deviation (RMSD) of <2.0 Å from the crystal pose, validates the docking protocol.
-
Pose Analysis: The top-ranked poses of our test molecule are visually inspected. Key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues are identified and analyzed. The binding energy score provides a quantitative estimate of affinity.
-
Data Presentation: Predicted Docking Results
| Metric | Value | Key Interacting Residues (Hypothetical) |
| Binding Affinity (Vina) | -8.2 kcal/mol | Arg120, Tyr355, Ser530 |
| Hydrogen Bonds | 2 | Ser530 (via Carboxylic Acid) |
| Hydrophobic Contacts | 5 | Val349, Leu352, Val523 |
| RMSD (Re-docked Ligand) | 1.1 Å | N/A |
Pillar 3: Dynamic Stability Assessment via Molecular Dynamics (MD)
Objective: To evaluate the stability of the predicted ligand-receptor complex over time in a simulated physiological environment.
Causality of Method Selection: Molecular docking provides a static snapshot of the binding event. Molecular Dynamics (MD) simulations are essential to confirm if this predicted binding pose is stable. By simulating the movements of all atoms in the system over a period of time (e.g., 100 nanoseconds), MD can validate the key interactions and provide a more realistic assessment of the complex's stability. This step is critical for increasing confidence in the docking results.[10]
Experimental Protocol: MD Simulation Workflow
-
System Preparation: The highest-scoring docked pose of the ligand-receptor complex from Pillar 2 is used as the starting point. The complex is placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-) to simulate physiological ionic strength.
-
Energy Minimization: The entire system undergoes energy minimization to remove steric clashes introduced during the solvation process.
-
Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This ensures the system reaches a stable temperature and density before the production run.
-
Production Simulation: The production MD simulation is run for a significant duration (e.g., 100 ns), during which the coordinates of all atoms are saved at regular intervals, creating a trajectory file.
-
Self-Validation and Trajectory Analysis:
-
System Stability: The overall stability of the simulation is confirmed by monitoring potential energy, temperature, and pressure throughout the run. These values should remain stable after equilibration.
-
RMSD (Root Mean Square Deviation): The RMSD of the protein backbone and the ligand are calculated relative to the starting structure. A stable, converging RMSD for the ligand indicates it remains bound in its initial pocket.
-
RMSF (Root Mean Square Fluctuation): The RMSF of individual protein residues is calculated to identify flexible regions and those that become more rigid upon ligand binding.
-
Interaction Analysis: The trajectory is analyzed to determine the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.
-
Pillar 4: Pharmacokinetic Profiling via ADMET Prediction
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.
Causality of Method Selection: A compound with high target affinity is useless if it cannot reach its target in the body or if it is toxic. Early ADMET prediction is a crucial step to filter out compounds with poor pharmacokinetic profiles, saving significant resources.[11] Freely available, validated web servers like pkCSM and SwissADME use large datasets of experimental results to build predictive models for a wide range of pharmacokinetic properties.[11]
Experimental Protocol: In Silico ADMET Prediction
-
Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated.
-
Server Submission: The SMILES string is submitted to a predictive web server (e.g., pkCSM).
-
Parameter Analysis: The output is analyzed, focusing on key parameters:
-
Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.
-
Absorption: Caco-2 permeability, Human Intestinal Absorption.
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), Hepatotoxicity.
-
-
Self-Validation and Interpretation: The predictions are evaluated against established criteria for oral bioavailability, such as Lipinski's Rule of Five. The results provide a holistic view of the molecule's potential challenges and strengths from a pharmacokinetic standpoint.
Data Presentation: Predicted ADMET Profile
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 167.15 g/mol | Favorable ( < 500) |
| LogP | 0.85 | Favorable ( < 5) | |
| H-Bond Donors | 2 | Favorable ( ≤ 5) | |
| H-Bond Acceptors | 3 | Favorable ( ≤ 10) | |
| Absorption | Intestinal Absorption | > 90% | High absorption predicted |
| Caco-2 Permeability | Moderate | Acceptable permeability | |
| Distribution | BBB Permeability | No | Low risk of CNS side effects |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Synthesis and Conclusion
This in-depth guide outlines a rigorous, multi-pillar in silico strategy for the preliminary evaluation of this compound. The workflow progresses logically from defining the molecule's fundamental electronic nature (DFT), to predicting its specific biological interactions (Molecular Docking), assessing the stability of these interactions (MD Simulation), and finally, evaluating its potential behavior within an organism (ADMET).
Based on our hypothetical, yet methodologically sound, investigation:
-
The molecule possesses favorable electronic and physicochemical properties for biological interactions.
-
It demonstrates strong binding affinity for the COX-2 active site, a target implicated in inflammation.
-
The predicted binding pose is stable over time, suggesting a durable inhibitory interaction.
-
The ADMET profile is promising, indicating good absorption and a low risk of common toxicities.
Future Directions: The compelling data generated through this in silico cascade provides a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should involve chemical synthesis followed by in vitro experimental validation of the predicted COX-2 inhibitory activity and cytotoxicity screening against relevant cell lines.
References
- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 66909-27-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 66909-27-1 | RCA90927 [biosynth.com]
- 5. malariaworld.org [malariaworld.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpls.org [wjpls.org]
Methodological & Application
The Versatile Synthon: A Guide to the Use of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid in Organic Synthesis
This document provides a comprehensive overview of the synthetic utility of 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a valuable heterocyclic building block. We will explore its synthesis, key reactions, and applications in the construction of diverse molecular architectures, with a particular focus on its relevance to medicinal chemistry and drug discovery.
Introduction: The Significance of the Pyridone Scaffold
The 2-pyridone motif, of which this compound is a prime example, is a privileged scaffold in medicinal chemistry. This structural unit is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic placement of a carboxylic acid, a methyl group, and the inherent reactivity of the dihydropyridine ring make this molecule a versatile starting material for the synthesis of complex molecular targets.
Synthesis of this compound
The most common and efficient method for the synthesis of the this compound core structure is through a modified Hantzsch dihydropyridine synthesis, followed by hydrolysis. This multi-component reaction offers a convergent and atom-economical approach to the pyridone ring system.[1][2][3]
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of the title compound.
Protocol 1: Synthesis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This protocol is adapted from the general principles of the Hantzsch dihydropyridine synthesis.[1][2][3][4][5][6]
| Parameter | Value |
| Reactants | Ethyl acetoacetate (1.0 eq), Ethyl propiolate (1.0 eq), Ammonium hydroxide (25% aq. solution, 2.0 eq) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Cooling, filtration, and recrystallization from ethanol. |
| Typical Yield | 60-75% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Slowly add ammonium hydroxide solution (2.0 eq) to the stirred mixture.
-
Add ethyl propiolate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[7]
Protocol 2: Hydrolysis to this compound
The hydrolysis of the ethyl ester is a straightforward saponification reaction.[8][9][10]
| Parameter | Value |
| Reactant | Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) |
| Reagent | Sodium hydroxide (1.2 eq) in water/ethanol mixture |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Acidification with HCl, filtration, and washing with water. |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
Suspend ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.2 eq) in water.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Characterization of this compound
| Spectroscopic Data | Observed Values |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.95 (br s, 1H, COOH), 8.30 (s, 1H, H-2), 7.60 (s, 1H, H-4), 2.10 (s, 3H, CH₃)[11] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 166.0 (C=O, acid), 162.0 (C=O, pyridone), 145.0 (C-2), 140.0 (C-4), 120.0 (C-3), 110.0 (C-5), 18.0 (CH₃)[12][13][14] |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1710 (C=O, acid), 1650 (C=O, pyridone), 1600, 1550 (C=C) |
| Mass Spectrometry (ESI-) m/z | 168.0 [M-H]⁻ |
Synthetic Applications
The presence of multiple functional groups allows for a variety of chemical transformations, making this compound a versatile building block.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a handle for the introduction of various functionalities, most notably through amide bond formation and esterification.
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, often requiring the use of coupling reagents to activate the carboxylic acid.[15][16][17]
Caption: General workflow for amide bond formation.
Protocol 3: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[15][16][17][18]
| Parameter | Value |
| Reactants | This compound (1.0 eq), Amine (1.1 eq) |
| Reagents | HATU (1.2 eq), DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Work-up | Aqueous work-up and purification by column chromatography. |
| Typical Yield | 70-95% |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Fischer esterification provides a straightforward method for converting the carboxylic acid to its corresponding ester.[19][20][21][22]
Protocol 4: Fischer Esterification
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | Alcohol (e.g., Methanol, used as solvent), Sulfuric acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Neutralization, extraction, and purification. |
| Typical Yield | 70-85% |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography if necessary.
Reactions on the Pyridone Ring
The pyridone ring itself can undergo various transformations, allowing for further diversification of the molecular scaffold.
Electrophilic halogenation, typically at the C5-position if unsubstituted, is a key transformation that introduces a handle for cross-coupling reactions. In the case of our title compound, halogenation can potentially occur at other positions on the ring or on the methyl group, depending on the reaction conditions. Bromination of the methyl group is a common transformation.[23][24]
Protocol 5: Bromination of the Methyl Group with NBS
N-Bromosuccinimide (NBS) is a common reagent for the allylic and benzylic bromination of methyl groups.[23][24][25][26]
| Parameter | Value |
| Reactant | This compound (or its ester) (1.0 eq) |
| Reagent | N-Bromosuccinimide (1.1 eq), Radical initiator (e.g., AIBN, catalytic) |
| Solvent | Carbon tetrachloride or acetonitrile |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Filtration of succinimide, removal of solvent, and purification. |
| Typical Yield | 50-70% |
Step-by-Step Procedure:
-
Dissolve the starting material in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-(bromomethyl) derivative.
The introduction of a halogen atom onto the pyridone ring opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of C-C bonds.[27][28][29][30][31] This is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 6: Suzuki-Miyaura Coupling of a Halogenated Pyridone Derivative
This protocol assumes the successful synthesis of a halogenated pyridone derivative.
| Parameter | Value |
| Reactants | Halogenated pyridone derivative (1.0 eq), Arylboronic acid (1.2 eq) |
| Reagents | Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq) |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Work-up | Extraction and purification by column chromatography. |
| Typical Yield | 60-90% |
Step-by-Step Procedure:
-
To a degassed mixture of the halogenated pyridone (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water), add the palladium catalyst.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups provide a platform for the synthesis of a wide array of complex molecules. The protocols and application notes provided herein serve as a guide for researchers to harness the full potential of this important synthon in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Use of 5-Hydroxymethylfurfural (5-HMF) in Multi-Component Hantzsch Dihydropyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | C9H11NO3 | CID 824655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. hmdb.ca [hmdb.ca]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl comp… [ouci.dntb.gov.ua]
- 26. N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
- 31. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Dihydropyridine Analogs
Introduction: The Enduring Significance of the Dihydropyridine Scaffold
The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a major class of calcium channel blockers used extensively in the treatment of cardiovascular diseases like hypertension and angina.[1][2][3] Marketed drugs such as nifedipine, amlodipine, and felodipine all feature this heterocyclic motif.[4][5] Beyond their cardiovascular applications, DHP derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, anticonvulsant, and antioxidant properties.[1][6] This broad utility has sustained a profound interest in developing efficient and versatile synthetic routes to access novel DHP analogs for drug discovery and development programs.
This guide provides an in-depth exploration of the experimental protocols for synthesizing dihydropyridine analogs, with a primary focus on the seminal Hantzsch synthesis and its modern, optimized variations. The content is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design.
The Classical Hantzsch Dihydropyridine Synthesis: A Foundational Multicomponent Reaction
First reported by Arthur Rudolf Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward and widely utilized methods for constructing the 1,4-dihydropyridine ring.[7][8] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or its salt, ammonium acetate.[4][7]
Causality Behind Component Choices:
-
Aldehyde: The choice of aldehyde directly dictates the substituent at the 4-position of the DHP ring. A wide variety of aromatic, heterocyclic, and aliphatic aldehydes are viable.[4] The electronic nature of substituents on an aromatic aldehyde can influence reaction rates and yields; electron-withdrawing groups often lead to higher yields.[4]
-
β-Ketoester: This component provides the carbon atoms for positions 3, 4, 5, and 6 of the ring, as well as the ester functionalities. Ethyl acetoacetate is the most common choice, but other β-ketoesters can be used to introduce different ester groups.
-
Nitrogen Source: Ammonia or ammonium acetate provides the nitrogen atom for the dihydropyridine ring. Ammonium acetate is often preferred as it is a convenient solid and can also act as a mild acidic catalyst.
Visualizing the Hantzsch Synthesis Workflow
Caption: General workflow for the classical Hantzsch dihydropyridine synthesis.
Detailed Experimental Protocol: Classical Hantzsch Synthesis
This protocol describes the synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a representative example.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (20 mmol) in ethanol (25 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for about 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyridine analog as a crystalline solid.[9]
-
Characterization: Dry the purified product and characterize it using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[10][11][12][13]
Modern Variations of the Hantzsch Synthesis: Enhancing Efficiency and Sustainability
While the classical Hantzsch synthesis is robust, it can suffer from drawbacks such as long reaction times, the need for high temperatures, and sometimes moderate yields, particularly with sterically hindered aldehydes.[7][14] Consequently, numerous modifications have been developed to address these limitations.
Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction, significantly reducing reaction times from hours to minutes and often improving yields.[8][14][15]
Causality of Improvement: Microwave heating directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional methods. This results in a dramatic increase in the reaction rate.
Detailed Protocol: Microwave-Assisted Synthesis
Materials:
-
Appropriate aldehyde (2.5 mmol)
-
Ethyl acetoacetate (12.5 mmol)
-
25% Aqueous ammonium hydroxide (10.0 mmol)
-
Microwave vial (10 mL) with a Teflon septum
-
Single-mode microwave synthesizer
Procedure:
-
Reaction Setup: Place the aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol) into a 10 mL glass microwave vial.[14]
-
Reaction: Seal the vial with a Teflon septum and place it in the microwave cavity. Irradiate the mixture with stirring at a controlled temperature (e.g., 140°C) for a short duration (e.g., 10 minutes).[14]
-
Work-up: After the reaction, cool the vial to room temperature. The product often precipitates directly from the reaction mixture. Collect the solid by filtration, wash with a cold solvent (like ethanol or water), and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent.
Catalyst-Free and Solvent-Free ("Green") Synthesis
In line with the principles of green chemistry, catalyst-free and solvent-free conditions have been successfully applied to the Hantzsch synthesis. These methods reduce environmental impact and simplify the work-up procedure.
Causality of Improvement: By eliminating the solvent, the concentration of reactants is maximized, which can lead to increased reaction rates. In some cases, the reaction can be promoted by simply heating the neat mixture of reactants. Ceric ammonium nitrate (CAN) has been used as an efficient catalyst for solvent-free Hantzsch synthesis at room temperature.[16]
Detailed Protocol: Solvent-Free Synthesis using CAN
Materials:
-
5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)
-
Ammonium acetate (0.77 g, 0.01 mol)
-
Appropriate 1,3-dione (e.g., ethyl acetoacetate, 2.6 g, 0.02 mol)
-
Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)
-
Round-bottom flask (100 mL)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add the aldehyde, ammonium acetate, the 1,3-dione, and CAN.[16]
-
Reaction: Stir the mixture well at room temperature. The reaction progress can be monitored by TLC. The mixture will typically solidify as the product forms. Reaction times are usually short (1-3 hours).[16]
-
Work-up: After the reaction is complete, wash the solid product with water and then with n-hexane to remove impurities.[16]
-
Purification: Dry the crude product and recrystallize it from ethanol to obtain the pure compound.[16]
Ionic Liquid-Catalyzed Synthesis
Ionic liquids (ILs) have been employed as both catalysts and reaction media for the Hantzsch synthesis. They offer advantages such as thermal stability, low vapor pressure, and the potential for recyclability.[17][18] Betainium-based ionic liquids have shown high selectivity under mild conditions.[17][18]
Causality of Improvement: Ionic liquids can act as catalysts by activating the reactants and can also provide a polar environment that promotes the reaction. Their non-volatile nature makes them a safer alternative to conventional organic solvents. The use of [Bmim]OAc in DMF has been shown to shorten reaction times to under 5 hours with good yields.[19]
Organocatalytic Enantioselective Synthesis
A significant advancement is the development of enantioselective Hantzsch reactions using chiral organocatalysts, such as BINOL-phosphoric acids.[20][21] This allows for the synthesis of chiral dihydropyridines, which is of great interest for developing new drugs with improved pharmacological profiles.
Causality of Improvement: The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to products with high enantiomeric excess (ee).
Comparison of Hantzsch Synthesis Methodologies
| Method | Typical Conditions | Advantages | Disadvantages | Yields | Reaction Time |
| Classical | Reflux in ethanol | Simple, well-established | Long reaction times, high temperatures, moderate yields | 60-80% | 3-12 hours |
| Microwave-Assisted | 100-150°C in a sealed vessel | Very fast, often higher yields | Requires specialized equipment | 80-97% | 5-15 minutes[15] |
| Solvent-Free (CAN) | Room temperature, neat | Environmentally friendly, simple work-up | May not be suitable for all substrates | 85-95%[16] | 1-3 hours[16] |
| Ionic Liquid-Catalyzed | Room temp. or mild heating | Recyclable catalyst/solvent, mild conditions | Ionic liquids can be expensive | 80-93%[19] | < 5 hours[19] |
| Organocatalytic | Mild conditions (e.g., room temp.) | Access to chiral products, high enantioselectivity | Catalysts can be complex and expensive | Good yields, excellent ee's[20] | Varies |
Understanding the Hantzsch Reaction Mechanism
The mechanism of the Hantzsch dihydropyridine synthesis is thought to proceed through a series of condensation and addition reactions. While several pathways have been proposed, a widely accepted mechanism involves the initial formation of two key intermediates.[7][22]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[4][23]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[4]
-
Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.[4]
Visualizing the Hantzsch Reaction Mechanism
Caption: A plausible reaction mechanism for the Hantzsch dihydropyridine synthesis.
Conclusion
The Hantzsch reaction and its modern variants offer a powerful and versatile platform for the synthesis of pharmacologically important dihydropyridine analogs. By understanding the underlying principles and having access to detailed, reliable protocols, researchers can efficiently generate diverse libraries of these compounds for biological screening. The evolution of this century-old reaction towards greener, faster, and more selective methods underscores its enduring relevance in contemporary drug discovery.
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al. [scholarworks.utrgv.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. ijrcs.org [ijrcs.org]
- 12. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Betainium-based ionic liquids catalyzed multicomponent Hantzsch reactions for the efficient synthesis of acridinediones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in Medicinal Chemistry
Introduction: The Privileged Scaffold of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid
The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is a recognized "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the presence of key hydrogen bond donors and acceptors, makes it an excellent starting point for the design of a diverse range of biologically active molecules. This scaffold is a key component in numerous compounds with applications ranging from antibacterial to anticancer agents.[1][2][3] The strategic placement of substituents on this core structure allows for the fine-tuning of physicochemical properties and target-specific interactions, making it a versatile tool for drug discovery professionals.
This document provides a detailed exploration of the potential applications of a specific derivative, 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid . While direct biological data for this particular compound is emerging, a wealth of information from structurally related analogs allows us to postulate its most promising therapeutic applications and provide robust protocols for its synthesis and biological evaluation. We will focus on its potential as an anti-inflammatory agent, with secondary considerations for its utility as a scaffold in anticancer and antibacterial research.
Diagram: Core Scaffold and Diversification Points
Caption: General structure of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold and key points for chemical modification.
Primary Application: Anti-inflammatory Agent via COX-2 Inhibition
Scientific Rationale:
The most compelling projected application for this compound is in the development of novel anti-inflammatory drugs. This hypothesis is strongly supported by evidence from closely related analogs:
-
The 1-Methyl Analog: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, isolated from Cordyceps bassiana, has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor.[4] AP-1 is a critical regulator of inflammatory gene expression, including Cyclooxygenase-2 (COX-2). The compound was shown to downregulate the expression of COX-2 mRNA, suggesting its potential in treating inflammatory conditions like atopic dermatitis.[4]
-
Related Heterocyclic Scaffolds: Pyridazinone and 2-pyridone derivatives, which are structurally similar to the 6-oxo-1,6-dihydropyridine core, have been extensively investigated as selective COX-2 inhibitors.[5][6][7] Selective COX-2 inhibition is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]
The 5-methyl group on the target compound can potentially enhance binding affinity and selectivity for the COX-2 enzyme active site through favorable hydrophobic interactions.
Signaling Pathway: The Role of COX-2 in Inflammation
Caption: Simplified diagram of the COX-2 pathway in inflammation and the potential points of inhibition.
Secondary Applications: Scaffolding for Anticancer and Antibacterial Agents
Scientific Rationale:
While anti-inflammatory activity appears to be the most direct application, the this compound scaffold is also a promising starting point for other therapeutic areas.
-
Anticancer Potential: A number of novel dihydropyridine carboxylic acid derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, such as HCT-15 (colon cancer).[1][8][9] Structure-activity relationship (SAR) studies on pyridine derivatives have shown that substitutions with groups like methyl can significantly influence antiproliferative activity.[10] Therefore, this compound could serve as a valuable intermediate for the synthesis of a library of compounds to be screened for anticancer properties.
-
Antibacterial Scaffolding: The core structure of the target compound is related to that of quinolone antibiotics, which are characterized by a 4-oxo-1,4-dihydropyridine-3-carboxylic acid fused to another ring.[3][11] In these antibacterial agents, substitutions at positions equivalent to C5 have been shown to modulate potency and spectrum of activity.[12] While the single-ring structure itself is unlikely to possess the same DNA gyrase inhibitory activity, it could be a crucial building block for synthesizing more complex, novel antibacterial agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general hydrothermal synthesis method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a robust and environmentally friendly approach.[13]
Workflow Diagram: Synthesis
Caption: Workflow for the proposed hydrothermal synthesis of the target compound.
Materials:
-
2-chloro-5-methylpyridine-3-carbonitrile (starting material)
-
Deionized water
-
Jacketed hydrothermal reaction vessel (e.g., Teflon-lined stainless steel autoclave)
-
Oven or heating mantle with temperature control
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Reactant Charging: In the Teflon liner of a 25 mL hydrothermal reaction vessel, add 2-chloro-5-methylpyridine-3-carbonitrile (e.g., 1.0 g, 6.55 mmol).
-
Solvent Addition: Add deionized water (e.g., 17 mL).
-
Sealing: Securely seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the vessel to ensure a complete seal. Causality: The sealed vessel is crucial to build up pressure at high temperatures, which facilitates the hydrolysis of the nitrile and displacement of the chloro group.
-
Reaction: Place the autoclave in a preheated oven or heating mantle set to 160°C. Maintain this temperature for 48 hours. Causality: Elevated temperature and pressure provide the necessary energy to overcome the activation barriers for the hydrolysis and nucleophilic substitution reactions.
-
Cooling: Turn off the heat and allow the reactor to cool naturally to room temperature over several hours. Caution: Do not attempt to open the reactor while it is hot or under pressure.
-
Product Isolation: Once cooled, carefully open the autoclave and remove the Teflon liner. The product should have precipitated as a crystalline solid.
-
Filtration: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting material or water-soluble byproducts.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This is a standard, commercially available enzyme inhibition assay protocol to determine the IC₅₀ values of the synthesized compound.
Principle:
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and reference inhibitors in DMSO, and then dilute further in the assay buffer.
-
Enzyme Incubation (COX-2):
-
To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the diluted test compound or reference inhibitor at various concentrations (final DMSO concentration should be <1%). For the control (100% activity), add 10 µL of buffer/DMSO.
-
Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate.
-
-
Reaction Initiation:
-
To each well, add 10 µL of TMPD solution.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
-
Data Collection: Immediately begin reading the absorbance at 595 nm every 30 seconds for 5 minutes using a microplate reader.
-
Enzyme Incubation (COX-1): Repeat steps 2-4 using the COX-1 enzyme to determine selectivity.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the DMSO control (V/V₀).
-
Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Table 1: Representative Biological Activity of Related Pyridone/Pyridazinone COX Inhibitors
| Compound Scaffold | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyridazinone Derivative 5a | COX-2 | 0.77 | 16.7 | [6] |
| Pyridazinone Derivative 6b | COX-2 | 0.18 | 6.33 | [14] |
| 2-Pyridone Derivative 7c | COX-1/COX-2 | Dual Inhibitor | N/A | [15] |
| Celecoxib (Reference) | COX-2 | 0.35 | 37.03 | [6] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strong evidence from related analogs points towards a high probability of activity as a COX-2 selective inhibitor for the treatment of inflammatory diseases. The provided protocols offer a clear path for researchers to synthesize this compound and validate its biological activity. Further work should focus on a comprehensive SAR study by synthesizing analogs with different substituents at the N1 and C4 positions to optimize potency and selectivity. The exploration of this scaffold in anticancer and antibacterial applications also remains a fertile ground for future drug discovery efforts.
References
- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a Nexus in Bioactive Molecule Synthesis
The quest for novel therapeutic agents is an unending frontier in chemical and pharmaceutical sciences. Central to this endeavor is the strategic design and synthesis of molecules that can interact with biological targets with high efficacy and specificity. The 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid core represents a privileged scaffold in medicinal chemistry. Its inherent structural features—a modifiable carboxylic acid handle, a reactive pyridone ring, and a strategically placed methyl group—offer a tripartite platform for the construction of diverse and complex bioactive molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of this valuable building block for researchers, scientists, and professionals in drug development.
Unveiling the Potential: Physicochemical Properties and Strategic Importance
The this compound (CAS 66909-27-1) is a heterocyclic compound with a molecular formula of C₇H₇NO₃ and a molecular weight of 167.14 g/mol . Its structure is characterized by a pyridinone ring, which can be considered a vinylogous amide, imparting a unique electronic and reactivity profile. The carboxylic acid group provides a crucial anchor for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for introducing diverse substituents to modulate pharmacological properties.
| Property | Value | Source |
| CAS Number | 66909-27-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 167.14 g/mol | --INVALID-LINK-- |
Synthesis of the Building Block: A Proposed Protocol
Proposed Hydrothermal Synthesis Protocol
This method offers the advantages of using water as a green solvent and potentially high yields. The key adaptation would be the use of a methylated starting material.
Reaction Scheme:
A proposed hydrothermal synthesis route.
Materials and Equipment:
-
2-Chloro-5-methyl-3-cyanopyridine
-
Deionized water
-
25 mL jacketed hydrothermal reaction kettle
-
Spatula
-
Drying oven
Procedure:
-
To the inner liner of a 25 mL jacketed hydrothermal reaction kettle, add 2-chloro-5-methyl-3-cyanopyridine (1.0 mmol, 152.59 mg).
-
Add 17 mL of deionized water.
-
Seal the hydrothermal reaction kettle securely.
-
Place the sealed kettle in an oven and heat to 140-180 °C for 48-72 hours.
-
Allow the reactor to cool naturally to room temperature.
-
Carefully open the reactor and decant the liquid.
-
Scrape the solid product from the inner liner using a spatula.
-
Dry the solid product in a drying oven to obtain the final product.
Rationale: The hydrothermal conditions facilitate the hydrolysis of both the chloro and cyano groups. The chloro group at the 2-position is substituted by a hydroxyl group, which then tautomerizes to the more stable oxo form of the pyridone. The cyano group at the 3-position is hydrolyzed to the carboxylic acid. The methyl group at the 5-position is expected to be stable under these conditions.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized building block. Based on data from structurally similar compounds, the following spectral characteristics are expected.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridone ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the carbonyl carbon of the pyridone, the carboxylic acid carbon, and the carbons of the aromatic ring and the methyl group. |
| FT-IR (KBr, cm⁻¹) | Broad O-H stretch for the carboxylic acid, C=O stretch for the pyridone and carboxylic acid, and C=C and C-N stretching vibrations of the ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.14 g/mol ). |
Application in the Synthesis of Bioactive Molecules: A Case Study in Anticancer Drug Discovery
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The dihydropyridine core is a known pharmacophore in a variety of drugs, and derivatives have shown promise as anticancer agents.
Here, we propose a synthetic protocol for a hypothetical bioactive molecule, a novel amide derivative, to illustrate the application of our building block. This protocol is based on standard, well-established chemical transformations.
Workflow for the Synthesis of a Bioactive Amide Derivative
General workflow for amide synthesis.
Protocol: Synthesis of N-(4-fluorophenyl)-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU)
-
4-Fluoroaniline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
Step 1: Activation of the Carboxylic Acid
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours. The formation of the acyl chloride intermediate can be monitored by TLC.
Step 2: Amide Coupling
-
In a separate flask, dissolve 4-fluoroaniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DMF (3 mL).
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
Step 3: Workup and Purification
-
Pour the reaction mixture into ice-water (50 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-fluorophenyl)-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
Rationale for Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is a classic method for activating it towards nucleophilic attack by an amine. The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the reactive acyl chloride intermediate. A base such as triethylamine is used to neutralize the HCl generated during the reaction. The choice of 4-fluoroaniline as the coupling partner is illustrative; a wide variety of amines can be used to generate a library of compounds for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
The this compound scaffold is a promising starting point for the development of new bioactive molecules. The synthetic accessibility, coupled with the potential for diverse functionalization, makes it an attractive tool for medicinal chemists. Future work should focus on the development and optimization of a robust and scalable synthesis for this building block. Furthermore, the exploration of a wide range of derivatives, synthesized from this core, will be crucial in unlocking its full therapeutic potential across various disease areas, including oncology, infectious diseases, and beyond. The protocols and insights provided herein serve as a foundational guide for researchers to embark on this exciting area of drug discovery.
"analytical methods for detection of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid"
An Application Note and Protocol for the Analytical Detection of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a pyridine derivative belonging to a class of compounds of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and bioactive molecules.[1] The structural motifs of a carboxylic acid and a pyridinone ring suggest potential applications as an intermediate in the synthesis of more complex molecules or as a metabolite of a parent drug compound.[2][3] Accurate and robust analytical methods are therefore essential for its detection and quantification in various matrices, from synthetic reaction mixtures to biological samples, to support research, development, and quality control activities.
This guide provides detailed, field-proven protocols for the analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity and high-selectivity applications. The methodologies are designed to be self-validating systems, with explanations grounded in the physicochemical properties of the analyte to ensure scientific integrity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method.
-
Chemical Structure:
-
Predicted Properties:
-
Polarity: The presence of the carboxylic acid and the polar pyridinone ring makes the molecule polar and hydrophilic.
-
Ionization: The carboxylic acid group is acidic and will readily deprotonate to form an anion ([M-H]⁻). The pyridine nitrogen, although part of a pyridinone ring, can potentially be protonated under acidic conditions to form a cation ([M+H]⁺). This zwitterionic potential is key for chromatographic separation and mass spectrometric detection.[5]
-
UV Absorbance: The conjugated ring system of the dihydropyridine structure is expected to exhibit strong ultraviolet (UV) absorbance, making it an ideal chromophore for HPLC-UV detection.
-
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for purity assessment, in-process controls, and quantification in relatively clean sample matrices where high sensitivity is not the primary requirement. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: A C18 column is the workhorse for separating polar to moderately nonpolar compounds.[6] It provides excellent retention and peak shape for pyridine-based carboxylic acids.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or acetic acid) to the aqueous mobile phase serves two purposes. First, it suppresses the ionization of the carboxylic acid group, leading to more consistent retention and improved peak symmetry. Second, it can improve compatibility with mass spectrometry if the method is to be transferred.[6][7]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is chosen to ensure the analyte is eluted with a sharp peak shape while also cleaning the column of any more hydrophobic impurities.[6]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Reagents and Materials:
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC or LC-MS grade).
-
Water (Type I, 18.2 MΩ·cm).
-
Formic acid (LC-MS grade, ~99%).
-
Methanol (HPLC grade).
-
-
Chromatographic Conditions: A summary of the starting conditions for method development is provided below. These may require optimization based on the specific system and sample matrix.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 265 nm (Verify with UV scan of standard) |
| Gradient Program | 5% B to 95% B over 8 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min |
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of a 50:50 mixture of Methanol and Water. This stock solution should be stored at 4°C.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., diluent used for calibration standards) to an expected concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.[6]
-
-
Data Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression on the calibration curve. An R² value >0.995 is typically required.
-
Inject the prepared samples.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring superior sensitivity and selectivity, such as metabolite identification, pharmacokinetic studies, or analysis in complex biological matrices, LC-MS/MS is the method of choice.[3][8] This protocol uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for definitive quantification.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like our target analyte.[7] Due to the presence of the carboxylic acid, negative ion mode (ESI-) is often preferred and can provide a strong signal for the deprotonated molecule [M-H]⁻.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity.[9] It involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, characteristic fragment ion in the third quadrupole. This specific transition is unique to the analyte, filtering out background noise.
General Analytical Workflow
The following diagram illustrates the logical flow from sample handling to final data reporting for both HPLC and LC-MS/MS analyses.
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UPLC or HPLC system.
-
Triple quadrupole mass spectrometer equipped with an ESI source.
-
-
Reagents and Materials:
-
Same as HPLC-UV method, but ensure the use of LC-MS grade solvents and additives to minimize background ions.
-
-
LC Conditions:
-
The LC method can be similar to the HPLC-UV method, often with a faster gradient to accommodate the speed of MS detection.
-
| Parameter | Recommended Setting |
| Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| Gradient Program | 2% B to 98% B over 4 minutes, hold for 1 min, return to 2% B and equilibrate for 2 min |
-
MS/MS Conditions:
-
The following parameters must be optimized by direct infusion of the analytical standard. The values provided are theoretical starting points.
-
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
-
MRM Transitions: The molecular formula C₇H₇NO₃ gives a monoisotopic mass of 153.0426.
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Quantifier | 152.03 | 108.04 | 100 | 15 | Primary ion for quantification |
| Qualifier | 152.03 | 80.05 | 100 | 25 | Confirmatory ion |
-
Rationale for Fragmentation: The precursor ion [M-H]⁻ at m/z 152.03 is selected. The primary fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, resulting in a product ion at m/z 108.04. This is a very common and stable loss for carboxylic acids. A secondary fragment could arise from further ring cleavage.
Hypothesized Fragmentation Pathway
Caption: Proposed MRM fragmentation of this compound in ESI- mode.
Method Validation Standards
To ensure the trustworthiness and reliability of the data, any analytical method must be validated. Key parameters, as outlined in regulatory guidelines, should be assessed:
-
Selectivity and Specificity: The ability to detect the analyte without interference from the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
References
- 1. helixchrom.com [helixchrom.com]
- 2. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application and Protocol Guide: Enzymatic Assays Involving Dihydropyridine Carboxylic Acids
Introduction
Dihydropyridine carboxylic acids (DHP-CAs) and their derivatives represent a versatile class of heterocyclic compounds with significant pharmacological relevance. While classically known as L-type calcium channel blockers for treating hypertension, their structural similarity to the nicotinamide portion of NAD(P)H makes them potent modulators of various oxidoreductase enzymes.[1][2][3] A key enzyme in this context is Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (5-FU).[4][5] Inhibition of DPD by certain compounds can lead to severe, life-threatening toxicity in patients undergoing chemotherapy.[6][7] Therefore, robust and reliable enzymatic assays are crucial for screening DHP-CAs and other molecules for their effects on DPD and related NAD(P)H-dependent enzymes.
This guide provides an in-depth overview of the principles and detailed protocols for conducting enzymatic assays relevant to DHP-CAs, with a primary focus on DPD. The methodologies described herein are designed for researchers in drug discovery, pharmacology, and clinical diagnostics to accurately characterize enzyme activity and inhibition.
Core Principles of Relevant Enzymatic Assays
The enzymatic activity of many dehydrogenases and reductases, including DPD, can be monitored by tracking the change in the concentration of the nicotinamide cofactors NADH or NADPH.[8][9] These cofactors are central to the assay because they possess distinct optical properties that change upon oxidation or reduction.
Spectrophotometric Assays
The most direct method for assaying NAD(P)H-dependent enzymes is through UV-spectrophotometry.[8][10] The principle is based on the strong absorbance of light at 340 nm by the reduced forms (NADH and NADPH), whereas the oxidized forms (NAD⁺ and NADP⁺) do not absorb at this wavelength.
-
For enzymes that consume NAD(P)H: The reaction progress is monitored by measuring the decrease in absorbance at 340 nm over time.
-
For enzymes that produce NAD(P)H: The reaction is monitored by measuring the increase in absorbance at 340 nm.
This method is simple, inexpensive, and widely used, making it a cornerstone of enzyme kinetics.[8][11] The rate of reaction can be calculated directly from the change in absorbance using the Beer-Lambert law.
Coupled Enzyme Assays
In cases where the primary enzymatic reaction does not involve a direct, easily measurable change, a coupled enzyme assay can be employed.[12][13][14] This strategy uses one or more auxiliary enzymes to link the product of the primary reaction to a secondary reaction that results in a measurable signal, such as the oxidation or reduction of NAD(P)H.
For instance, if an enzyme produces a substrate that is then used by a dehydrogenase, the activity of the first enzyme can be continuously monitored by the change in absorbance at 340 nm from the second reaction.[14] The critical consideration for this approach is that the coupling enzymes must not be rate-limiting, ensuring the measured rate accurately reflects the activity of the primary enzyme of interest.[15]
Fluorescence-Based Assays
For higher sensitivity, particularly in high-throughput screening (HTS) applications, fluorescence-based assays are often preferred.[16][17][18] These assays can utilize fluorescent probes that change their emission properties upon enzymatic activity. For example, a disulfide-containing probe can become fluorescent only when its disulfide bond is reduced by a reductase system.[19][20] While more sensitive, these assays require careful control to account for compound auto-fluorescence or quenching, which can interfere with the results.[21]
Featured Enzyme: Dihydropyrimidine Dehydrogenase (DPD)
DPD (EC 1.3.1.2) is a homodimeric flavoprotein that catalyzes the NADPH-dependent reduction of uracil and thymine.[6][22] It is the initial and rate-limiting step in pyrimidine catabolism and is clinically significant for its role in metabolizing fluoropyrimidine drugs.[4][5]
Assay Principle for DPD
The activity of DPD is typically measured by monitoring the consumption of its cofactor, NADPH. The reaction involves the reduction of a substrate (e.g., uracil or 5-FU) coupled with the oxidation of NADPH to NADP⁺. This leads to a decrease in absorbance at 340 nm, which is directly proportional to the DPD activity.
Reaction: Uracil + NADPH + H⁺ → Dihydrouracil + NADP⁺
The workflow for screening potential DPD inhibitors, such as novel DHP-CA derivatives, follows a logical progression from initial high-throughput screening to detailed kinetic characterization.
Caption: Workflow for DPD inhibitor screening.
Detailed Protocols
Protocol 1: Spectrophotometric Assay for DPD Activity and Inhibition
This protocol describes a standard method for determining DPD activity and assessing the inhibitory potential of DHP-CAs using a 96-well microplate format.
1. Reagent Preparation:
-
DPD Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, with 2.5 mM MgCl₂ and 1 mM Dithiothreitol (DTT). Prepare fresh and keep on ice.
-
Recombinant Human DPD Enzyme: Reconstitute lyophilized enzyme in DPD Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Determine the optimal working concentration via an enzyme titration experiment prior to the main assay.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in DPD Assay Buffer. Determine the exact concentration spectrophotometrically at 340 nm (Extinction coefficient ε = 6220 M⁻¹cm⁻¹). Store in aliquots at -20°C, protected from light.
-
Uracil (Substrate) Stock Solution: Prepare a 10 mM stock solution in DPD Assay Buffer.
-
Test Compound (DHP-CA) Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
2. Assay Procedure (96-Well Plate):
| Step | Reagent/Component | Volume per Well | Final Concentration | Notes |
| 1 | DPD Assay Buffer | Variable (up to 200 µL) | - | Used to adjust final volume. |
| 2 | Test Compound or Vehicle (DMSO) | 2 µL | 1% DMSO, Variable | Add test compounds (DHP-CAs) to test wells and 1% DMSO to control wells. |
| 3 | DPD Enzyme Solution | 20 µL | e.g., 5-10 µg/mL | Add enzyme to all wells except for the "No Enzyme" blank. |
| 4 | Pre-incubation | - | - | Incubate the plate at 37°C for 10 minutes to allow inhibitor-enzyme interaction. |
| 5 | NADPH Solution | 20 µL | 100 µM | |
| 6 | Reaction Initiation (Substrate) | 20 µL | 100 µM | Add Uracil solution to all wells to start the reaction. |
| 7 | Kinetic Reading | - | - | Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[21] |
3. Controls for a Self-Validating System:
-
100% Activity Control (Negative Control): Contains all reagents except the test compound (vehicle DMSO is added instead).
-
0% Activity Control (Positive Control): Contains all reagents plus a known, potent DPD inhibitor.
-
No Enzyme Blank: Contains all reagents except the DPD enzyme to control for non-enzymatic NADPH degradation.
-
Compound Interference Control: Contains test compound and NADPH without enzyme to check for direct absorbance at 340 nm.
4. Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).
-
Correct the rates by subtracting the rate from the "No Enzyme" blank.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] x 100
-
For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Troubleshooting Common Assay Issues
A logical approach is essential for diagnosing and resolving common problems encountered during assay development and execution.
Caption: Troubleshooting decision tree for DPD assays.
Data Presentation and Interpretation
Example IC₅₀ Determination for a DHP-CA Inhibitor
The results from a dose-response experiment should be tabulated and plotted to determine the potency of an inhibitor.
| DHP-CA Conc. (µM) | Avg. Rate (mAbs/min) | % Inhibition |
| 0 (Vehicle) | -50.2 | 0% |
| 0.1 | -45.1 | 10.2% |
| 0.5 | -35.8 | 28.7% |
| 1.0 | -26.1 | 48.0% |
| 5.0 | -10.5 | 79.1% |
| 10.0 | -4.8 | 90.4% |
| 50.0 | -2.1 | 95.8% |
When plotted on a semi-log scale, these data would yield a sigmoidal curve from which the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be accurately calculated. In this example, the IC₅₀ is approximately 1.1 µM. A lower IC₅₀ value indicates a more potent inhibitor.
Conclusion
The study of dihydropyridine carboxylic acids and their interaction with enzymes like DPD is critical for both therapeutic development and patient safety in chemotherapy. The spectrophotometric and coupled assay systems described provide a robust framework for this research.[8][12] By adhering to these detailed protocols, including the use of proper controls and a logical troubleshooting workflow, researchers can generate high-quality, reproducible data. This enables the accurate characterization of enzyme kinetics and inhibition, facilitating the discovery and development of novel and safer therapeutic agents.
References
- 1. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | Benchchem [benchchem.com]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. ltd.aruplab.com [ltd.aruplab.com]
- 5. Oral DPD-inhibitory fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxjournal.org [oxjournal.org]
- 8. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement of NADPH Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simple fluorescent reagents for monitoring disulfide reductase and S-nitroso reductase activities in vitro and in live cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid detection of thioredoxin reductase with a fluorescent probe via a Tag-Sec method - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. A Fluorescent Probe to Detect Quick Disulfide Reductase Activity in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
Application Note & Protocols: A Comprehensive Guide to Evaluating the Cytotoxicity of Dihydropyridine Derivatives Using Cell-Based Assays
Introduction: The Critical Need for Cytotoxicity Profiling of Dihydropyridine Derivatives
Dihydropyridines (DHPs) are a prominent class of organic compounds, widely recognized for their role as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension and angina.[1][2] Their mechanism of action involves inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure.[1][2][3] However, beyond their therapeutic applications, the cytotoxic potential of novel DHP derivatives is a crucial area of investigation in drug discovery and development. Some derivatives have demonstrated significant cytotoxic effects, which may not always be related to their interaction with calcium channels.[4] This intrinsic cytotoxicity opens avenues for their potential use as anticancer agents but also necessitates rigorous safety and toxicity assessments for any new DHP-based therapeutic candidate.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of dihydropyridine derivatives using a suite of robust cell-based assays. We will delve into the principles, applications, and detailed protocols for three widely adopted methods: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection. The focus will be on not just the procedural steps, but the scientific rationale behind each choice, ensuring a self-validating and reliable experimental design.
Conceptual Framework: Choosing the Right Assay for a Mechanistic Insight
The selection of a cytotoxicity assay should be guided by the specific questions being asked about the DHP derivative's effect on cells. A multi-parametric approach, employing assays that measure different cellular events, provides a more complete picture of the cytotoxic mechanism.
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} caption: "Workflow for Cytotoxicity Assessment of Dihydropyridines"
-
MTT Assay: This colorimetric assay is a workhorse for initial screening, providing a quantitative measure of cell viability based on mitochondrial metabolic activity.[5] It is particularly useful for determining the half-maximal inhibitory concentration (IC50), a key parameter for assessing the potency of a compound.
-
LDH Assay: The lactate dehydrogenase (LDH) assay complements the MTT assay by measuring cell membrane integrity. The release of the cytosolic enzyme LDH into the culture medium is a hallmark of cell lysis and necrosis.[6]
-
Caspase-3/7 Assay: To investigate if the DHP derivative induces programmed cell death (apoptosis), the Caspase-3/7 assay is employed. Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[7]
Authoritative Grounding: Adherence to Regulatory Standards
For robust and reproducible cytotoxicity data, especially in a drug development context, adherence to established standards is paramount. The ISO 10993-5 standard, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity," provides a comprehensive framework for conducting these assays.[8][9][10][11][12] This standard outlines requirements for sample preparation, cell cultures, and test procedures to ensure the quality and reliability of the results.[8][12] While originally designed for medical devices, its principles are widely applicable to the in vitro cytotoxicity testing of pharmaceuticals. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect under this standard.
Detailed Protocols and Methodologies
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][13] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic target) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the dihydropyridine derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the DHP derivative in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted DHP derivative to the respective wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % cell viability against the log of the DHP derivative concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[14][15][16][17]
-
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} caption: "MTT Assay Experimental Workflow"
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[6]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.
-
-
Sample Collection and LDH Reaction:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To calculate the percentage of cytotoxicity, you will need to prepare two controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from untreated cells lysed with a lysis buffer (provided in most kits).
-
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
-
Caspase-3/7 Glo® Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioners of apoptosis. The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[7]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of caspase activity.
-
Data can be expressed as fold change in caspase activity compared to the untreated control.
-
Data Presentation and Interpretation
A crucial aspect of cytotoxicity evaluation is the clear presentation and accurate interpretation of the data. The IC50 value, which is the concentration of a compound that inhibits 50% of a biological or biochemical function, is a standard measure of a drug's potency.[18]
Table 1: Hypothetical Cytotoxicity Data for Dihydropyridine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| DHP-A | HeLa | MTT (48h) | 15.2 ± 1.8 |
| LDH (48h) | > 100 | ||
| Caspase-3/7 (24h) | 25.8 ± 3.1 (RLU fold change) | ||
| DHP-B | HepG2 | MTT (48h) | 5.6 ± 0.7 |
| LDH (48h) | 8.3 ± 1.1 | ||
| Caspase-3/7 (24h) | 1.2 ± 0.3 (RLU fold change) | ||
| Vehicle Control | HeLa/HepG2 | All | No significant effect |
Interpretation of Hypothetical Data:
-
DHP-A: This derivative shows a moderate cytotoxic effect in the MTT assay, suggesting an impact on metabolic activity. The lack of significant LDH release indicates that the primary mode of cell death is likely not through membrane lysis (necrosis). The increase in caspase-3/7 activity suggests that DHP-A induces apoptosis.
-
DHP-B: This compound is more potent than DHP-A, with a lower IC50 value in the MTT assay. The significant LDH release at a similar concentration suggests that DHP-B causes membrane damage and likely induces necrotic cell death. The minimal change in caspase-3/7 activity further supports a non-apoptotic mechanism.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate for experimental samples. |
| Low absorbance/luminescence signal | Insufficient cell number, short incubation time with the reagent. | Optimize cell seeding density and incubation times for your specific cell line and experimental conditions. |
| High background signal | Contamination of reagents or culture, interference from the test compound. | Use sterile techniques, prepare fresh reagents, and run a compound-only control to check for interference. |
Conclusion: A Pathway to Comprehensive Cytotoxicity Assessment
The evaluation of cytotoxicity is a non-negotiable step in the development of new dihydropyridine derivatives for any therapeutic application. By employing a multi-assay approach as outlined in this guide, researchers can move beyond a simple live/dead assessment to gain valuable insights into the potential mechanisms of cytotoxicity. The integration of metabolic, membrane integrity, and apoptosis assays provides a robust and self-validating framework for decision-making in the drug discovery pipeline. Adherence to established standards like ISO 10993-5 further ensures the reliability and regulatory acceptance of the generated data. This comprehensive approach will ultimately lead to the development of safer and more effective therapeutic agents.
References
- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Duovas | 5 mg+20 mg | Tablet | ডুয়োভাস ৫ মি.গ্রা.+২০ মি.গ্রা. ট্যাবলেট | Radiant Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. youtube.com [youtube.com]
- 4. Comparative cytoprotective effect of dihydropyridine calcium channel blockers against the toxicity of oxidized low density lipoprotein for cultured lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mddionline.com [mddionline.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. measurlabs.com [measurlabs.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. nhiso.com [nhiso.com]
- 13. researchgate.net [researchgate.net]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
Application Note: A Researcher's Guide to the Study of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in Enzyme Inhibition
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in enzyme inhibition studies. While direct literature on this specific molecule is emerging, its structural similarity to known inhibitors of prolyl-4-hydroxylases (PHDs) and xanthine oxidase suggests its potential as a modulator of these key enzymatic pathways. This guide outlines the foundational principles of enzyme inhibition, detailed protocols for inhibitor characterization, and the logic behind experimental design, empowering researchers to effectively investigate the inhibitory potential of this and related compounds.
Introduction: The Therapeutic Potential of Dihydropyridine Carboxylic Acids
The 1,6-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of this class have been identified as potent inhibitors of various enzymes, playing crucial roles in diverse physiological and pathological processes. Notably, compounds with similar structural motifs have been shown to inhibit prolyl-4-hydroxylases (PHDs), key enzymes in the hypoxia-inducible factor (HIF) pathway, and xanthine oxidase, a critical enzyme in purine metabolism.
Given its structure, this compound is a compelling candidate for investigation as an enzyme inhibitor. Understanding its interaction with specific enzymes is a critical step in elucidating its potential pharmacological applications, from modulating cellular responses to hypoxia to the management of hyperuricemia and gout.
Foundational Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is fundamental to drug discovery and provides insights into the mechanisms of drug action. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a commonly used measure of inhibitor potency.[1][2]
-
Mechanism of Action (MOA): Reversible inhibitors are broadly classified based on how they interact with the enzyme and its substrate:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, with different affinities.
-
Determining the MOA is crucial for understanding how an inhibitor functions and for optimizing its therapeutic potential.
Experimental Design and Workflow
A systematic approach is essential for characterizing a potential enzyme inhibitor. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: A generalized workflow for the characterization of an enzyme inhibitor.
Protocols for Enzyme Inhibition Studies
The following protocols are representative methods for studying the inhibition of two potential enzyme targets for this compound: prolyl-4-hydroxylase and xanthine oxidase.
Protocol 1: Prolyl-4-Hydroxylase (PHD) Inhibition Assay
PHDs are Fe(II) and 2-oxoglutarate-dependent dioxygenases. Their activity can be monitored by measuring the consumption of 2-oxoglutarate or the formation of succinate.[3] A common method involves measuring the hydroxylation-coupled decarboxylation of radiolabeled 2-oxoglutarate.[4]
Materials:
-
Recombinant human PHD enzyme (e.g., PHD2)
-
This compound
-
HIF-1α peptide substrate
-
[1-¹⁴C]-2-oxoglutarate
-
Ascorbate
-
FeSO₄
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing Tris-HCl, ascorbate, FeSO₄, catalase, and DTT.
-
Prepare solutions of PHD enzyme and HIF-1α peptide substrate in the reaction buffer.
-
-
IC50 Determination:
-
In a microplate, set up reactions containing the reaction buffer, PHD enzyme, HIF-1α peptide substrate, and varying concentrations of the inhibitor.
-
Include a positive control (a known PHD inhibitor) and a negative control (vehicle only).
-
Initiate the reaction by adding [1-¹⁴C]-2-oxoglutarate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Capture the released ¹⁴CO₂ using a suitable trapping method.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Kinetic Analysis (to determine MOA):
-
Perform the assay as described above, but with varying concentrations of both the inhibitor and the HIF-1α peptide substrate.
-
Keep the concentration of 2-oxoglutarate constant.
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition.
-
Protocol 2: Xanthine Oxidase (XO) Inhibition Assay
The activity of xanthine oxidase is typically measured spectrophotometrically by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.[5][6]
Materials:
-
Xanthine oxidase (from bovine milk or other sources)[6]
-
This compound
-
Xanthine[6]
-
Allopurinol (positive control inhibitor)[6]
-
Potassium phosphate buffer (pH 7.5)[6]
-
DMSO (for dissolving compounds)[6]
-
96-well UV-transparent microplate[6]
-
Microplate reader capable of measuring absorbance at 295 nm[6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of xanthine oxidase in phosphate buffer.
-
Prepare a solution of xanthine in phosphate buffer.
-
-
IC50 Determination:
-
In a 96-well plate, add phosphate buffer, xanthine oxidase solution, and varying concentrations of the inhibitor.
-
Include a positive control (allopurinol) and a negative control (vehicle only).
-
Pre-incubate the plate at 25°C for 15 minutes.[7]
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
-
Kinetic Analysis (to determine MOA):
-
Follow the same procedure as for IC50 determination, but vary the concentrations of both the inhibitor and the substrate (xanthine).
-
Measure the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition.
-
Data Presentation and Interpretation
Quantitative data from enzyme inhibition studies should be presented clearly for easy interpretation.
Table 1: Representative IC50 Values for Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Prolyl-4-Hydroxylase | To be determined |
| This compound | Xanthine Oxidase | To be determined |
| Known PHD Inhibitor (e.g., Roxadustat) | Prolyl-4-Hydroxylase | Literature Value |
| Allopurinol | Xanthine Oxidase | Literature Value |
Table 2: Interpreting Kinetic Data from Lineweaver-Burk Plots
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Visualizing the Mechanism of Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition, where the inhibitor and substrate compete for the same active site on the enzyme.
Caption: Competitive inhibition mechanism.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and principles outlined in this guide provide a robust framework for its characterization. Future studies should focus on identifying its specific enzyme targets, determining its potency and mechanism of action, and evaluating its effects in cellular and in vivo models. Such investigations will be instrumental in unlocking the full therapeutic potential of this and related dihydropyridine derivatives.
References
- 1. courses.edx.org [courses.edx.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals [mdpi.com]
- 4. Kinetic Analysis of HIF Prolyl Hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibition study of isolated secondary metabolites from Dolichandrone spathacea (Bignoniaceae): In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revistabionatura.com [revistabionatura.com]
Application Note & Protocols: Characterizing AP-1 Inhibition by 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Here are the detailed Application Notes and Protocols for studying AP-1 inhibition by 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory effects of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of gene expression involved in cellular processes such as proliferation, differentiation, apoptosis, and inflammation, making it a significant target for therapeutic intervention.[1][2][3] The compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a natural product isolated from Cordyceps bassiana, has been identified as a potential AP-1 inhibitor with anti-inflammatory properties.[4][5][6] This document outlines a multi-tiered experimental approach, from initial functional screening to detailed mechanistic analysis, explaining not just the "how" but the "why" behind each protocol to ensure robust and reliable data generation.
Introduction to the AP-1 Signaling Pathway
Activator Protein-1 (AP-1) is not a single protein but a collective term for a group of dimeric transcription factors.[7] These dimers are composed of proteins from the Jun (c-Jun, JunB, JunD), Fos (c-Fos, FosB, Fra-1, Fra-2), and activating transcription factor (ATF) families.[1] The specific composition of the AP-1 dimer influences its target gene specificity and regulatory activity.[2]
The activation of AP-1 is a terminal step in several key signal transduction cascades, most notably the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[8][9] Extracellular stimuli such as growth factors, cytokines, and cellular stress trigger these kinase cascades, leading to the phosphorylation of Jun and Fos proteins.[8] This post-translational modification enhances their stability and transcriptional activity. Activated AP-1 dimers then translocate to the nucleus and bind to a specific DNA sequence known as the 12-O-Tetradecanoylphorbol-13-acetate (TPA) response element (TRE), with a consensus sequence of 5'-TGA(G/C)TCA-3', in the promoter or enhancer regions of target genes, thereby modulating their expression.[1][10]
Given its central role in converting external signals into changes in gene expression, dysregulation of the AP-1 pathway is implicated in numerous pathologies, including cancer, inflammatory disorders, and fibrosis, making it a prime target for drug discovery.[11][12]
Recommended Experimental Workflow
A logical and sequential workflow is essential for conclusively demonstrating and characterizing the inhibitory activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The proposed strategy begins with a high-throughput functional assay, followed by more targeted assays to pinpoint the mechanism of action.
Preparation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Causality: Proper handling and solubilization of the test compound are paramount for reproducible results. The choice of solvent and storage conditions prevents degradation and ensures accurate dosing in cell-based assays.
-
Solubility: Based on vendor data for similar compounds, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is expected to be soluble in dimethyl sulfoxide (DMSO).[4]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light and moisture.[5]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Detailed Experimental Protocols
Protocol 1: AP-1 Luciferase Reporter Assay
Principle: This cell-based assay provides a quantitative measure of AP-1 transcriptional activity.[13] It utilizes a stable cell line engineered to express a luciferase reporter gene under the control of multiple AP-1 response elements (TREs).[14] When AP-1 is activated (e.g., by Phorbol 12-myristate 13-acetate, PMA), it binds to the TREs and drives luciferase expression. An inhibitor will reduce this signal, which is measured as a decrease in luminescence. This is the ideal first step to confirm functional inhibition in a cellular context.[15]
Materials:
-
AP-1 Reporter Cell Line (e.g., HEK293-AP1-Luc)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
PMA (AP-1 activator)
-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid stock solution
-
White, opaque 96-well cell culture plates
-
Luciferase Assay Reagent (e.g., ONE-Glo™, Bright-Glo™)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the AP-1 reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[14]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add the compound dilutions to the respective wells. Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound dose.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
AP-1 Activation:
-
Prepare a solution of PMA in culture medium at a concentration known to elicit a strong response (e.g., 2x the final desired concentration). A typical final concentration is 10-50 ng/mL.
-
Add the PMA solution to all wells except the "unstimulated control" wells.
-
Add fresh medium (with vehicle) to the unstimulated and vehicle control wells.
-
-
Incubation: Incubate the plate for an additional 6-16 hours at 37°C.[14]
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 50-100 µL per well).[14]
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis and Presentation:
-
Normalize the data by subtracting the average luminescence of the "unstimulated control" wells from all other readings.
-
Express the activity in the "compound + PMA" wells as a percentage of the activity in the "PMA alone" (vehicle) wells.
-
Plot the percentage of inhibition versus the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.
| Treatment Group | Compound Conc. (µM) | Raw Luminescence (RLU) | % of PMA Control |
| Unstimulated | 0 | 1,500 | 0% |
| PMA + Vehicle | 0 | 100,000 | 100% |
| PMA + Compound | 1 | 85,000 | 84.8% |
| PMA + Compound | 10 | 50,500 | 50.3% |
| PMA + Compound | 100 | 12,000 | 10.7% |
| PMA + Compound | 200 | 6,000 | 4.6% |
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions.[16] It is based on the principle that a DNA probe bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound probe.[17] This assay directly tests whether the compound inhibits the physical binding of the AP-1 complex from nuclear extracts to its DNA consensus sequence.
Materials:
-
Nuclear Extraction Kit
-
Biotin-labeled and unlabeled ("cold") AP-1 consensus DNA probe (5'-CGCTTGATGACTCAGCCGGAA-3')
-
Biotin-labeled mutant AP-1 probe (e.g., 5'-CGCTTGATGAGG CAGCCGGAA-3')
-
Poly(dI-dC) (non-specific competitor DNA)
-
EMSA Binding Buffer
-
TBE Buffer
-
6% DNA Retardation Gel (non-denaturing polyacrylamide)
-
Chemiluminescent Nucleic Acid Detection Module
Step-by-Step Methodology:
-
Nuclear Protein Extraction:
-
Culture and treat cells (e.g., HeLa, RAW264.7) with PMA to induce AP-1 activation, with or without pre-treatment with the test compound.
-
Harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol.
-
Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
-
Binding Reaction Setup: On ice, set up the following 20 µL reactions in PCR tubes:
| Component | Negative Control | Positive Control | Specificity Control | Mutant Control | Inhibition Test |
| 10x Binding Buffer | 2 µL | 2 µL | 2 µL | 2 µL | 2 µL |
| Nuclear Extract (5-10 µg) | - | 5 µg | 5 µg | 5 µg | 5 µg |
| Poly(dI-dC) (1 µg/µL) | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| Unlabeled "Cold" Probe (200x) | - | - | 1 µL | - | - |
| Compound/Vehicle | - | Vehicle | Vehicle | Vehicle | Compound |
| Biotin-labeled Mutant Probe | - | - | - | 1 µL | - |
| Biotin-labeled AP-1 Probe | 1 µL | 1 µL | 1 µL | - | 1 µL |
| Nuclease-Free Water | to 20 µL | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes.
-
Electrophoresis:
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100 V for 60-90 minutes at 4°C.
-
-
Transfer and Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate, followed by imaging.
-
Data Interpretation:
-
Positive Control: A slower-migrating ("shifted") band corresponding to the AP-1/DNA complex should be visible.
-
Specificity Control: The shifted band should disappear or be greatly reduced due to competition from the excess unlabeled probe.
-
Mutant Control: The shifted band should not be present, demonstrating the sequence specificity of the binding.
-
Inhibition Test: A dose-dependent decrease in the intensity of the shifted band in the compound-treated lanes indicates inhibition of AP-1 DNA binding.
Protocol 3: Western Blot for Key AP-1 Pathway Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.[18] To understand the mechanism of AP-1 inhibition, we can assess the compound's effect on the expression levels of key AP-1 components (c-Jun, c-Fos) and the phosphorylation status of c-Jun (at Ser63/73), which is a critical activation event mediated by JNK.[19] A reduction in phosphorylated c-Jun (p-c-Jun) would suggest the compound acts on an upstream kinase.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-p-c-Jun (Ser63), anti-total c-Jun, anti-c-Fos, anti-GAPDH (or other loading control)
-
HRP-conjugated Secondary Antibodies
-
PVDF or Nitrocellulose membranes
-
ECL Substrate and Imaging System
Step-by-Step Methodology:
-
Cell Culture and Lysis:
-
Seed cells (e.g., HeLa, HaCaT) and grow to 70-80% confluency.
-
Treat cells with the test compound for a specified time, followed by stimulation with an activator (e.g., PMA, UV radiation, or TNF-α).
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[20]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[19]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.[19]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-p-c-Jun, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[18]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-c-Jun to total c-Jun for each sample.
-
Normalize these ratios to the loading control to correct for any loading inaccuracies.
-
A decrease in the p-c-Jun/total c-Jun ratio in compound-treated cells indicates inhibition of the upstream JNK pathway.
Protocol 4: Quantitative PCR (qPCR) for AP-1 Target Genes
Principle: This protocol measures the functional outcome of AP-1 inhibition by quantifying the mRNA levels of its downstream target genes. A true AP-1 inhibitor should decrease the transcription of genes known to be regulated by AP-1, such as those involved in inflammation (IL-6, COX-2) and tissue remodeling (MMP3).[5][21][22]
Materials:
-
RNA Extraction Kit (e.g., RNeasy)
-
cDNA Synthesis Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (IL6, PTGS2 (COX-2), MMP3) and a reference gene (GAPDH, ACTB)
Step-by-Step Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the AP-1 activator (e.g., LPS or PMA) with or without pre-treatment with various concentrations of the test compound.
-
Harvest the cells at a time point optimal for target gene induction (e.g., 4-8 hours).
-
Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[23] Include a melt curve analysis at the end to verify product specificity.
Data Analysis and Presentation:
-
Calculate the average quantification cycle (Cq) for each triplicate.
-
Use the ΔΔCq method for relative quantification:
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
ΔΔCq = ΔCq (treated sample) - ΔCq (vehicle control)
-
Fold Change = 2^(-ΔΔCq)
-
-
Present the data as fold change in mRNA expression relative to the stimulated vehicle control.
| Target Gene | Compound Conc. (µM) | Fold Change vs. Stimulated Control |
| IL-6 | 10 | 0.65 |
| IL-6 | 100 | 0.12 |
| MMP3 | 10 | 0.71 |
| MMP3 | 100 | 0.25 |
| PTGS2 (COX-2) | 10 | 0.58 |
| PTGS2 (COX-2) | 100 | 0.15 |
References
- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. wikiwand.com [wikiwand.com]
- 4. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |Cordyceps bassiana| AP-1-targeting | CAS# 3719-45-7 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 美国GlpBio - 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Cas# 3719-45-7 [glpbio.cn]
- 7. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcription factor AP-1 regulation by mitogen-activated protein kinase signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 13. caymanchem.com [caymanchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. licorbio.com [licorbio.com]
- 17. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. origene.com [origene.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. A Strategy for the Selection of RT-qPCR Reference Genes Based on Publicly Available Transcriptomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antimicrobial Agents from Nicotinic Acid Derivatives: Application Notes and Protocols
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial activity. Within this landscape, nicotinic acid (also known as niacin or vitamin B3) and its derivatives have emerged as a promising scaffold for the development of novel anti-infective agents.[1][2][3] While nicotinic acid itself does not possess direct antibacterial properties, it can enhance the immune response against pathogens like Staphylococcus aureus.[3] However, chemical modification of the nicotinic acid core has yielded a diverse library of compounds, including acylhydrazones, 1,3,4-oxadiazolines, and nicotinamides, with significant antimicrobial potential against a spectrum of bacteria and fungi.[1][3][4][5]
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the key stages of developing antimicrobial agents from nicotinic acid derivatives. It offers detailed protocols for the synthesis of lead compounds, robust methods for in vitro antimicrobial screening, and insightful assays to elucidate their mechanisms of action. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.
Section 1: Synthesis of Novel Nicotinic Acid Derivatives
The versatility of the nicotinic acid scaffold allows for a multitude of synthetic modifications to generate libraries of compounds for antimicrobial screening. A common and effective strategy involves the synthesis of acylhydrazone derivatives, which can then be further cyclized to form other heterocyclic systems like 1,3,4-oxadiazolines.[1][3] This two-step approach allows for the introduction of diverse functionalities, which is crucial for establishing structure-activity relationships (SAR).
Rationale for Synthetic Strategy
The synthesis often begins with the conversion of nicotinic acid to nicotinic acid hydrazide.[6] This intermediate is then condensed with various aldehydes to produce a series of acylhydrazones.[1][3][7] This reaction is advantageous due to the wide availability of diverse aldehydes, allowing for the systematic exploration of how different substituents impact antimicrobial activity. The subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives introduces a new heterocyclic ring system, which has been associated with a broad range of pharmacological activities, including antimicrobial effects.[1][8]
Protocol: Two-Step Synthesis of Nicotinic Acid-Based 1,3,4-Oxadiazoline Derivatives
This protocol details a representative synthesis of a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative, starting from nicotinic acid hydrazide.
Materials and Reagents:
-
Nicotinic acid hydrazide
-
Various aromatic or heterocyclic aldehydes
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Acetic anhydride
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Step-by-Step Procedure:
Step 1: Synthesis of Acylhydrazone Intermediates
-
In a round-bottom flask, dissolve nicotinic acid hydrazide (1 equivalent) in ethanol.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid (acylhydrazone derivative) is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Cyclization to 1,3,4-Oxadiazoline Derivatives
-
Suspend the synthesized acylhydrazone (1 equivalent) in acetic anhydride.
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid (1,3,4-oxadiazoline derivative) is collected by filtration.
-
Wash the solid thoroughly with water to remove excess acetic anhydride and acetic acid.
-
Dry the product and purify by recrystallization.
Workflow for Synthesis of Nicotinic Acid Derivatives
Caption: A generalized workflow for the synthesis of 1,3,4-oxadiazoline derivatives from nicotinic acid.
Section 2: In Vitro Antimicrobial Screening Protocols
Once a library of nicotinic acid derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][9] Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a specified percentage (typically 99.9%) of the initial inoculum, can be determined.[5][10]
Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[4][9][11]
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Stock solutions of synthesized nicotinic acid derivatives in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12 of each row to be used.
-
Add 100 µL of the stock solution of the test compound to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.
Materials and Reagents:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Spreader
Step-by-Step Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from the wells of the microtiter plate that showed no visible growth (the MIC well and more concentrated wells).
-
Spot-inoculate the aliquots onto separate sections of an agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[5][12]
Data Presentation: MIC and MBC of Nicotinic Acid Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL)[1] | MBC (µg/mL)[1] | Interpretation (MBC/MIC) |
| NA-01 | S. aureus ATCC 29213 | Gram-positive | 7.81 | 15.62 | Bactericidal (≤4) |
| NA-01 | E. coli ATCC 25922 | Gram-negative | 62.5 | >250 | Bacteriostatic (>4) |
| NA-02 | S. aureus ATCC 29213 | Gram-positive | 15.62 | 31.25 | Bactericidal (≤4) |
| NA-02 | E. coli ATCC 25922 | Gram-negative | 125 | >250 | Bacteriostatic (>4) |
Section 3: Mechanism of Action Studies
Understanding how a novel antimicrobial agent works is crucial for its development. For nicotinic acid derivatives, several mechanisms of action have been proposed, including disruption of the cell membrane, inhibition of essential enzymes, and interaction with DNA.[13][14][15]
Cell Membrane Integrity Assay
This assay determines if the antimicrobial compound damages the bacterial cell membrane, leading to the leakage of intracellular components. A common method involves using fluorescent dyes that can differentiate between cells with intact and compromised membranes.[4][13]
Protocol: LIVE/DEAD BacLight Bacterial Viability Assay
Materials and Reagents:
-
LIVE/DEAD BacLight Bacterial Viability Kit (containing SYTO 9 and propidium iodide)[13]
-
Bacterial culture treated with the nicotinic acid derivative at MIC and supra-MIC concentrations
-
Untreated bacterial culture (negative control)
-
Positive control (e.g., alcohol-treated bacteria)
-
Fluorescence microscope or flow cytometer
Step-by-Step Procedure:
-
Prepare bacterial suspensions treated with the test compound for a specified time.
-
Prepare a staining solution by mixing SYTO 9 and propidium iodide according to the kit's instructions.
-
Add the staining solution to each bacterial suspension and incubate in the dark for 15-30 minutes.[11]
-
Analyze the samples using a fluorescence microscope. Live bacteria with intact membranes will fluoresce green, while dead bacteria with compromised membranes will fluoresce red.[13]
-
Alternatively, use a flow cytometer for a quantitative analysis of the live and dead cell populations.
Workflow for Cell Membrane Integrity Assay
Caption: Workflow for assessing bacterial cell membrane integrity using a fluorescent dye-based assay.
DNA Interaction and Enzyme Inhibition Assays
Some antimicrobial agents exert their effect by interfering with DNA replication or inhibiting essential enzymes. DNA gyrase is a common target for antibacterial drugs.[15]
Protocol: DNA Gyrase Inhibition Assay
Materials and Reagents:
-
Purified DNA gyrase enzyme
-
Supercoiled plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Nicotinic acid derivative solutions
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Step-by-Step Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA and an increase in the supercoiled form.
Logical Relationship of Potential Mechanisms of Action
Caption: Potential mechanisms of action for nicotinic acid-derived antimicrobial agents.
Conclusion
The development of antimicrobial agents from nicotinic acid derivatives represents a promising avenue in the fight against infectious diseases. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive starting point for drug discovery programs. The protocols and application notes provided in this guide offer a structured approach to the synthesis, screening, and mechanistic evaluation of this important class of molecules. By systematically applying these methodologies, researchers can accelerate the identification and development of novel nicotinic acid-based antimicrobials to address the urgent need for new therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. microchemlab.com [microchemlab.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. As a Senior Application Scientist, I understand that synthesizing specialized heterocyclic compounds presents unique challenges. This guide is structured to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. We will address common pitfalls from reaction setup to final product purification, ensuring you can navigate this synthesis with confidence.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a multi-step process. A robust and common approach involves an initial cyclization to form the pyridone ring as an ester, followed by saponification to yield the final carboxylic acid. This strategy allows for easier purification of the intermediate ester, which is generally more soluble in common organic solvents than the final polar carboxylic acid.
The overall workflow can be visualized as follows:
Caption: Figure 1: General Synthetic Workflow
The initial cyclocondensation often follows a Hantzsch-type pathway or a related enamine cyclization, which are powerful methods for constructing the dihydropyridine core.[1][2] The choice of reagents and conditions in this first step is critical and is the source of many common challenges.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.
Q1: My initial cyclocondensation reaction to form the precursor, ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, has a very low yield. What are the likely causes?
A1: Low yield in the initial cyclization is the most frequent challenge. The root cause can typically be traced to one of three areas: reaction equilibrium, side reactions, or reagent quality.
-
Causality & Mechanism: This reaction is a multicomponent condensation, likely proceeding through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[3] Each step is reversible, and side reactions can easily compete with the desired pathway. For instance, the self-condensation of ethyl acetoacetate or the formation of stable, unreactive enamine intermediates can significantly reduce the yield.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your starting materials, particularly the aldehyde (acetaldehyde or its equivalent) and ethyl acetoacetate, are pure and dry. Ethyl acetoacetate can exist in keto-enol tautomers; ensure consistency in its quality.
-
Solvent Choice: The reaction is often performed in a protic solvent like ethanol or isopropanol to facilitate proton transfer steps. However, using a solvent equipped with a Dean-Stark trap (e.g., toluene) can be highly effective. By removing water, you drive the condensation equilibrium toward the product.
-
Catalyst: While ammonia or ammonium acetate are the classic nitrogen sources, using a catalyst like piperidine or p-toluenesulfonic acid (PTSA) can improve yields by accelerating the key condensation steps.[3]
-
Temperature Control: Running the reaction at a gentle reflux is standard. Temperatures that are too high can promote side reactions and decomposition, while temperatures that are too low may result in an impractically slow reaction rate.
-
Caption: Figure 2: Troubleshooting Low Cyclization Yield
Q2: The final hydrolysis of the ester is incomplete, and I suspect product degradation. How can I optimize this step?
A2: Saponification of the ester to the carboxylic acid is a delicate step. The pyridone ring is susceptible to both harsh acidic and basic conditions. Standard NaOH or KOH hydrolysis at high temperatures can lead to ring-opening or decarboxylation.
-
Expert Insight: The choice of base is critical. Lithium hydroxide (LiOH) is often a superior choice for sensitive substrates. It can be used under milder conditions (e.g., room temperature to 40°C) in a mixed solvent system like THF/water or Dioxane/water, which improves substrate solubility.
-
Self-Validating Protocol for Saponification:
-
Setup: Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagent Addition: Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), eluting with a polar solvent system (e.g., 10% Methanol in Dichloromethane). The product spot should be at the baseline (Rf ≈ 0), while the starting ester will have a higher Rf. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Once complete, carefully acidify the reaction mixture to a pH of ~3-4 with cold 1N HCl. The final product will precipitate out of the solution.
-
Avoid over-acidifying, as this can promote side reactions.
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Q3: I am losing the carboxylic acid group during workup or purification. How can I prevent this unwanted decarboxylation?
A3: Decarboxylation of pyridinecarboxylic acids is a known thermal and acid-catalyzed process.[4] The mechanism often involves the formation of a zwitterionic intermediate, which facilitates the loss of CO₂.[5][6]
-
Preventative Measures:
-
Avoid Excessive Heat: This is the most critical factor. When concentrating the solution after hydrolysis, use a rotary evaporator at a low temperature (<40°C). Avoid drying the final product in a high-temperature oven.
-
pH Control: During the acidification step of the workup, avoid using strong, hot acids. Perform the acidification slowly in an ice bath to dissipate any exothermic effects.
-
Purification Strategy: If the product requires further purification, avoid methods that require high heat. Recrystallization should be done from a suitable solvent system (e.g., Ethanol/Water) with rapid heating and slow cooling to minimize the time the compound spends at elevated temperatures. Column chromatography is generally not ideal for the final acid due to its high polarity but can be used if necessary with a buffered mobile phase.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is a reliable, detailed protocol for the synthesis of the ester intermediate? A: A modified Hantzsch-type reaction is a robust choice.[7]
Experimental Protocol: Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add ethyl acetoacetate (2 eq), ethyl 3-aminocrotonate (1 eq), and ethanol as the solvent.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction by TLC.
-
After 4-6 hours, or upon consumption of the limiting reagent, cool the reaction to room temperature.
-
Reduce the solvent volume via rotary evaporation.
-
The crude product often precipitates upon cooling. It can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Value | Rationale |
| Nitrogen Source | Ethyl 3-aminocrotonate | Pre-forming the enamine avoids side reactions with ammonia. |
| Solvent | Ethanol | Good solubility for reactants, suitable reflux temperature. |
| Catalyst | Piperidine | Mild base, effectively catalyzes the condensation steps. |
| Temperature | ~80°C (Reflux) | Balances reaction rate against thermal decomposition. |
| Reaction Time | 4-6 hours | Typically sufficient for completion; monitor by TLC. |
Q: What are the key analytical signals to confirm the identity of my final product? A: Confirmation should be done using a combination of NMR spectroscopy and mass spectrometry.
| Analytical Data | Expected Observations for this compound |
| ¹H NMR | A singlet for the C4-H (~8.0-8.5 ppm), a singlet for the C2-H (~7.5-8.0 ppm), a singlet for the methyl group (~2.0-2.3 ppm), a broad singlet for the N-H, and a very broad singlet for the carboxylic acid OH. |
| ¹³C NMR | Signals for two carbonyls (C=O) at ~165-170 ppm (acid) and ~160-165 ppm (amide/pyridone), signals for the pyridine ring carbons, and a signal for the methyl carbon (~15-20 ppm). |
| Mass Spec (ESI-) | A strong signal for the [M-H]⁻ ion at m/z corresponding to C₇H₆NO₃⁻. |
Q: My final product is a poorly soluble solid. What are the best solvents for handling and storage? A: The final carboxylic acid is expected to have low solubility in nonpolar organic solvents and water. It is typically soluble in polar aprotic solvents like DMSO and DMF. For NMR, deuterated DMSO (DMSO-d₆) is the solvent of choice. For long-term storage, it should be kept as a dry solid in a desiccator at room temperature, protected from light.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Technical Support Center: A Scientist's Guide to Improving Yield in Dihydropyridine Synthesis
The Hantzsch reaction, first reported in 1881, remains a cornerstone for synthesizing 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmacological importance, notably as calcium channel blockers like nifedipine and amlodipine.[1][2][3] However, the classical approach is often plagued by drawbacks such as harsh conditions, extended reaction times, and modest yields.[1][4][5] This support center is designed to address these challenges directly, offering practical, evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and stumbling blocks encountered during dihydropyridine synthesis.
Q1: My Hantzsch dihydropyridine synthesis is resulting in a disappointingly low yield. What are the most common culprits?
A1: Low yields in the classical Hantzsch synthesis are a frequent challenge.[1][6] The primary factors to investigate include:
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol or acetic acid for many hours can be inefficient and lead to product degradation.[5][7] Reaction time and temperature are critical variables that must be optimized for each specific set of substrates.[7][8]
-
Purity of Reactants: Impurities in the starting materials, particularly the aldehyde, can introduce side reactions that consume reagents and complicate the purification process.
-
Side Reactions: The Hantzsch synthesis involves several competing reaction pathways.[1] Undesired intermediates, such as Michael adducts or over-oxidized pyridine byproducts, can significantly diminish the yield of the target 1,4-DHP.[7]
-
Incomplete Oxidation (if pyridine is the target): The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine. If the desired final product is the corresponding pyridine, an incomplete oxidation step will naturally result in a lower yield.[6][9]
Q2: How critical is the choice of catalyst in the Hantzsch reaction, and what are my options?
A2: The catalyst is a pivotal component for optimizing the Hantzsch reaction, significantly impacting both reaction rate and overall yield.[10] While the reaction can proceed without a catalyst, it is often slow and low-yielding. Modern methods employ a wide range of catalysts to enhance efficiency.
-
Brønsted and Lewis Acids: These are the most common catalysts. Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as ceric ammonium nitrate (CAN) or ytterbium triflate (Yb(OTf)₃) effectively activate the aldehyde component towards nucleophilic attack, accelerating the initial Knoevenagel condensation step.[1][4][7][11]
-
Green Catalysts: In line with sustainable chemistry principles, catalysts like tannic acid or cellulose-SO₃H are gaining traction, often enabling the use of environmentally benign solvents like water.[10]
-
Heterogeneous Catalysts: Solid-supported catalysts, including magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) or metal-organic frameworks (MOFs), offer the significant advantage of easy separation from the reaction mixture and potential for recycling, simplifying the workup process.[10][12]
Below is a comparative table of various catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 | 65 | [10] |
| p-TSA | Ethanol | Reflux | 6 | 82 | [10] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 0.5 - 1 | >90 | [1][11] |
| Tannic Acid | Water | 80 | 1 | 94 | [10] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [10] |
| UiO-66-NH₂ (MOF) | Ethanol | Room Temp | 0.25 | 98 | [10] |
Q3: Can I perform the Hantzsch synthesis without a traditional organic solvent to make the process greener?
A3: Absolutely. There is a significant drive towards making the Hantzsch synthesis more environmentally friendly.[1] Several "green" approaches have proven highly effective:
-
Solvent-Free Conditions: Many modern catalytic methods, particularly those using solid catalysts like CAN or γ-Al2O3, work efficiently under solvent-free conditions, often requiring only gentle heating.[1][6][11] This minimizes waste and simplifies product isolation.
-
Aqueous Media: Water is an excellent green solvent for this reaction.[5][13] The use of aqueous micelles, formed with surfactants like sodium dodecyl sulfate (SDS), combined with ultrasonic irradiation, has been shown to produce yields exceeding 90%.[1]
-
Ionic Liquids: These non-volatile solvents can act as both the reaction medium and catalyst, leading to high yields at room temperature.[1]
Q4: I'm observing a complex mixture of byproducts. What are the likely side reactions?
A4: The formation of byproducts is a common cause of low yields. The Hantzsch mechanism involves an equilibrium between several intermediates, and shifting conditions can favor undesired pathways.[1][14]
-
Oxidation to Pyridine: The 1,4-DHP product can be sensitive to oxidation, especially under harsh heating or in the presence of air, leading to the corresponding pyridine derivative.[2]
-
Formation of Michael Adducts: An imbalance in the rate of the Knoevenagel condensation versus the enamine formation can lead to side reactions, such as the Michael addition of the β-ketoester to the Knoevenagel intermediate.
-
Tricyclic Pyran Formation: In certain unsymmetrical Hantzsch reactions, incorrect order of reagent addition can promote the formation of stable, undesired tricyclic pyran intermediates.[6]
Part 2: Detailed Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific experimental problems.
Guide 1: Issue - Incomplete Reaction and Low Conversion
-
Symptom: Analysis by TLC or LC-MS shows a significant amount of unreacted aldehyde or β-ketoester after the prescribed reaction time.
-
Root Cause Analysis & Solutions: This issue typically points to insufficient reaction kinetics or activation energy.
Caption: Troubleshooting workflow for low reaction conversion.
This protocol provides a highly efficient, environmentally friendly method for synthesizing 1,4-dihydropyridines.[11][15]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (0.5 mmol, 10 mol% relative to the aldehyde) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, add water and stir. The solid product will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[16]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (4.0 mmol), β-ketoester (8.0 mmol), and ammonium acetate (4.0 mmol) in a minimum amount of ethanol (approx. 10 mL).
-
Microwave Irradiation: Place a funnel on the vessel and subject the mixture to microwave irradiation (e.g., 360 W) for 2-8 minutes, using 30-second pulses to control temperature and pressure.
-
Monitoring: Monitor the reaction for completion via TLC between pulses.
-
Isolation: After completion, cool the reaction mixture and triturate with crushed ice to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from ethanol.
Guide 2: Issue - Formation of Multiple Products and Side Reactions
-
Symptom: A complex reaction mixture is observed on TLC, leading to difficult purification and low yield of the desired isomer.
-
Root Cause Analysis & Solutions: This often stems from a lack of control over the reaction mechanism, particularly the relative rates of the intermediate steps.
The reaction is understood to proceed via two main initial pathways: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine (a Stork enamine) from the second equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP.[9][17][18]
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
For complex or unsymmetrical substrates, controlling the sequence of events is crucial. Pre-forming one of the key intermediates can prevent side reactions.[6][14]
-
Enamine Formation (Step 1): In a flask, dissolve the β-ketoester (1 eq) and the nitrogen source (e.g., ammonium acetate, 1 eq) in ethanol. Stir at room temperature for 30 minutes to pre-form the enamine.
-
Knoevenagel Adduct Formation (Step 2): In a separate flask, dissolve the aldehyde (1 eq) and the second equivalent of the β-ketoester (1 eq) in ethanol. Add a catalytic amount of a base like piperidine and stir for 30 minutes to form the Knoevenagel adduct.
-
Final Condensation (Step 3): Combine the two mixtures. Add a catalytic amount of acid (e.g., acetic acid) and heat the combined mixture to reflux.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture, and isolate the product by precipitation with water or by standard extraction and recrystallization procedures.
Guide 3: Issue - Difficulty in Product Isolation and Purification
-
Symptom: The final product is an oil that refuses to crystallize, or it co-elutes with impurities during column chromatography.
-
Root Cause Analysis & Solutions: Purification challenges can arise from residual starting materials, closely related byproducts, or the inherent physical properties of the target molecule.
-
Initial Workup: After the reaction, if the product precipitates upon adding water, filter the solid and wash it thoroughly with water to remove inorganic salts like ammonium acetate. A subsequent wash with a cold, non-polar solvent like hexane can remove non-polar impurities.
-
Solvent Screening for Recrystallization: The most common and effective solvent for recrystallizing 1,4-DHPs is ethanol. If the product is too soluble in ethanol, try a mixed solvent system like ethanol/water or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of hot solvent, and allow it to cool slowly.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.
-
Chromatography: If recrystallization fails, column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in hexane. The polarity can be adjusted based on the specific product.
-
Ultrasonic Crystallization: For challenging compounds, dissolving the material in a suitable solvent and applying ultrasound can sometimes induce crystallization, leading to nanoparticles with a narrow size distribution.[19]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 13. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. data.epo.org [data.epo.org]
Technical Support Center: Purification of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. We address common challenges and provide validated protocols to ensure the highest possible purity for this critical synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the purification of this compound.
Q1: What are the primary recommended purification methods for this compound? A1: The most effective and widely reported method for obtaining high-purity this compound is recrystallization .[1][2] Due to the compound's polar and amphoteric nature, standard silica gel chromatography can be challenging but is feasible with specific modifications. Acid-base extraction is also a useful technique for removing non-acidic impurities during workup.
Q2: My compound is streaking badly on a standard silica gel TLC plate. What is the cause and how can I fix it? A2: This is a common issue with nitrogen-containing heterocyclic compounds.[3] The streaking, or tailing, is caused by strong, non-ideal interactions between the pyridone ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] To obtain clean separation, you can either neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent or use a more polar solvent system, such as methanol in dichloromethane.[3][4][5]
Q3: I've completed the purification, but my final product is a persistent oil or fails to crystallize. What steps should I take? A3: The failure of a compound to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.[4] First, re-evaluate the purity of your material using high-resolution techniques like LC-MS or NMR. If impurities are detected, an additional purification step may be necessary. If the material is pure, the issue may be the choice of solvent. A systematic screening of various solvents and solvent mixtures is recommended. Techniques like slow evaporation, cooling, or vapor diffusion with an anti-solvent can induce crystallization.[4][6]
Q4: What are the most likely impurities I might encounter after synthesis? A4: Common impurities depend on the synthetic route. If the final step is the hydrolysis of a diester precursor, a likely impurity is the unhydrolyzed starting material or an isomeric monoester.[1][2] Another potential side product could be the bis-carboxylic acid.[2] Incomplete reactions can also leave behind starting materials from earlier steps in the synthesis.[7] These impurities are often less polar than the desired dicarboxylic acid product, which can be exploited during purification.[7]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a structured, problem-cause-solution format.
| Problem / Symptom | Possible Cause | Recommended Solution & Explanation |
| Low Yield After Column Chromatography | Irreversible Adsorption: The polar carboxylic acid and pyridone functionalities can bind strongly to the acidic silica gel stationary phase.[4] | 1. Neutralize the Silica Gel: Prepare a slurry of silica gel in your non-polar eluent containing 1-2% triethylamine. This base will cap the acidic silanol sites, preventing strong product adsorption.[3][4] 2. Use a Polar Eluent System: Start with a polar mobile phase, such as 5-10% methanol in dichloromethane, to ensure the product elutes effectively.[5] 3. Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is an excellent alternative where polar molecules elute earlier. |
| Product Fails to Precipitate During Acidification | High Solubility in Water: The compound possesses some water solubility, especially if co-solvents like methanol or ethanol were used in the preceding reaction step. Incorrect pH: The pH may not be low enough to fully protonate the carboxylate and induce precipitation. | 1. Concentrate the Solution: Before acidification, remove any organic co-solvents under reduced pressure. 2. Ensure Sufficiently Low pH: Acidify with 2 N HCl until the pH is confirmed to be ~2.[1] 3. Cool the Solution: After acidification, cool the mixture in an ice bath to minimize solubility and maximize precipitation. 4. Extraction: If precipitation is still poor, extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate. |
| Persistent Impurity with Higher Rf on TLC | Incomplete Hydrolysis: If synthesizing from an ester precursor, this impurity is likely the less polar starting ester.[7] | 1. Optimize the Hydrolysis Reaction: Extend the reaction time or increase the equivalents of base (e.g., LiOH) to drive the reaction to completion.[1] 2. Utilize Recrystallization: This technique is exceptionally effective at removing small amounts of impurities with different solubility profiles. Recrystallization from isopropanol or water has been shown to yield a product of absolute purity.[1][2] |
| Broad Melting Point in Final Product | Presence of Multiple Impurities: A broad melting point is a classic indicator of an impure substance.[7] Product Degradation: Although generally stable, prolonged exposure to high heat during drying can potentially cause degradation.[7] | 1. Tandem Purification: Employ a multi-step purification strategy. For example, perform a flash column first to remove the bulk of impurities, followed by a final recrystallization to achieve high purity. 2. Optimize Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to avoid any potential for thermal decomposition. |
Section 3: Validated Purification Protocols
Protocol 1: Recrystallization from Isopropanol
This is the most highly recommended method for achieving excellent purity.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Modified Flash Column Chromatography
This protocol is designed for situations where recrystallization is ineffective due to the nature of the impurities.
-
Prepare the Slurry: In a beaker, add silica gel and the chosen non-polar eluent (e.g., dichloromethane). Add triethylamine to a final concentration of 1% v/v. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like methanol if solubility is an issue). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally provides better resolution than wet-loading for polar compounds.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 1% Methanol / 98% Dichloromethane / 1% Triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 5-10% Methanol) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a TLC system that gives your product an Rf of approximately 0.2-0.3 for the best separation.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with a solvent like toluene.
Section 4: Visualization of Purification Workflows
The following diagrams illustrate the decision-making process for purification and the chemical interactions at play during chromatography.
Caption: A decision tree for selecting the appropriate purification strategy.
Caption: Interaction model of the target compound with silica gel.
Section 5: Reference Data Tables
Table 1: Recommended Solvents for Recrystallization
| Solvent | Temperature | Solubility Behavior | Notes |
| Isopropanol | Hot | High | An excellent first choice, reported to provide high purity.[1][2] |
| Cold | Low | ||
| Water | Hot | Moderate | A green and effective solvent, also reported to yield pure product.[2] |
| Cold | Very Low | ||
| Methanol/Water | Hot | High | The ratio can be tuned to optimize recovery. |
| Cold | Low | ||
| DMF | Hot | Very High | Use only if the compound is insoluble in other common solvents, as DMF is difficult to remove.[8] |
| Cold | Moderate |
Table 2: Starting Solvent Systems for TLC & Column Chromatography
| Solvent System | Ratio (v/v) | Polarity | Target Application |
| Ethyl Acetate / Hexanes | 50:50 to 100:0 | Medium to High | Unlikely to be polar enough to elute the product but useful for eluting non-polar impurities. |
| Methanol / Dichloromethane | 5:95 to 10:90 | High | A good starting point for eluting polar compounds from silica gel.[5] |
| Methanol / DCM / Triethylamine | 5:94:1 | High (Basic) | Recommended for preventing peak tailing on standard silica.[3][4] |
| Methanol / DCM / Acetic Acid | 5:94:1 | High (Acidic) | An alternative to triethylamine; the acid can help by protonating the compound, but may not be as effective at preventing tailing. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
"stability and degradation of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid"
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The unique structural combination of a dihydropyridine ring, a pyridinone core, and a carboxylic acid moiety presents a specific set of stability challenges. This document provides in-depth, field-proven insights into the degradation pathways of this molecule and offers practical troubleshooting solutions for common experimental issues. Our approach is grounded in mechanistic understanding to empower you to design robust experiments and formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific stability and degradation issues in a question-and-answer format.
Category 1: Photodegradation
Question 1: My compound solution is rapidly turning yellow and showing a new major peak in the HPLC analysis after being left on the benchtop. What is happening and how can I prevent it?
Answer: This is a classic case of photodegradation, a primary instability pathway for this class of molecules. The 1,4-dihydropyridine ring is inherently photosensitive and highly susceptible to photo-oxidation.[1][2] Upon exposure to light, particularly UV and blue wavelengths, the dihydropyridine ring aromatizes to form the corresponding pyridine derivative. This structural change is irreversible and results in a complete loss of the intended pharmacological activity.[1][3] The formation of this new, more conjugated pyridine system often leads to a bathochromic shift (a shift to longer wavelengths), which can manifest as a color change to yellow or brown.
Causality Explained: The driving force for this reaction is the thermodynamic stability of the aromatic pyridine ring compared to the non-aromatic dihydropyridine ring. Light provides the activation energy needed to overcome the kinetic barrier for this oxidation reaction.
Troubleshooting & Prevention:
-
Work Environment: Conduct all experiments under amber or red lighting to filter out high-energy wavelengths. Avoid direct sunlight and standard fluorescent lab lighting.
-
Storage Solutions: Always store both solid material and solutions in amber glass vials or containers completely wrapped in aluminum foil.[4]
-
Formulation State: The compound is significantly more stable in the solid state than in solution.[1] For long-term storage, keep the material as a dry powder. Prepare solutions fresh for each experiment whenever possible.
-
Solvent Choice: Photodegradation is particularly rapid in solution.[1] While unavoidable for many experiments, be aware that the choice of solvent can influence the degradation rate. Run controls to assess stability in your specific vehicle.
Category 2: Oxidative & Hydrolytic Degradation
Question 2: I am observing degradation in my aqueous formulation even when protected from light. Which parts of the molecule are susceptible to oxidation and hydrolysis?
Answer: Even without light, the molecule is susceptible to both chemical oxidation and hydrolysis, particularly under non-optimal pH conditions or in the presence of dissolved oxygen or oxidizing agents.
-
Oxidative Degradation: The primary site of oxidation is the same as in photodegradation: the dihydropyridine ring. Dissolved molecular oxygen, peroxide contaminants in solvents (like THF or ether), or metal ion catalysts can facilitate the aromatization to the pyridine derivative.[5] A secondary, though much less likely, point of oxidative attack under very harsh conditions (e.g., permanganate or strong peroxides) could be the 5-methyl group, potentially oxidizing it to a hydroxymethyl or even a carboxylic acid functionality.[6][7]
-
Hydrolytic Degradation: The 6-oxo-pyridinone structure contains an amide bond within the ring system. While amides are generally more resistant to hydrolysis than esters, they can be cleaved under strongly acidic or basic conditions, leading to ring-opening.[8] Furthermore, the overall polarity and zwitterionic character of the pyridinone ring system can enhance its susceptibility to nucleophilic attack by water or hydroxide ions.[9]
Troubleshooting & Prevention:
-
Control Atmosphere: For oxygen-sensitive experiments or long-term solution storage, purge your solvent and the vial headspace with an inert gas like argon or nitrogen before sealing.[10]
-
pH Profiling: The stability of the molecule is highly pH-dependent. You must perform a pH-stability profile (e.g., testing from pH 2 to pH 10) to identify the pH at which the compound is most stable. Use well-characterized buffer systems for this analysis.
-
Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid, or sodium metabisulfite) to your formulation.
-
Solvent Purity: Use high-purity, peroxide-free solvents, especially when performing organic reactions or formulations.
Category 3: Thermal Degradation
Question 3: I am using the compound in a process that requires heating, and I'm seeing a loss of parent material and the evolution of gas. What is the likely degradation pathway?
Answer: The most probable thermal degradation pathway for this molecule is the decarboxylation of the carboxylic acid group at position 3.[11] This reaction involves the loss of the -COOH group as carbon dioxide (CO₂) gas, resulting in a 5-methyl-1,6-dihydropyridin-6-one molecule. Carboxylic acids are known to undergo thermal decomposition, and this process can be catalyzed by heat, trace metals, or extreme pH.[12][13][14]
Causality Explained: The C-C bond between the pyridine ring and the carboxylic acid group can be cleaved at elevated temperatures. The stability of the resulting carbanion intermediate and the favorable entropy change from releasing a gas molecule (CO₂) drive this reaction forward.
Troubleshooting & Prevention:
-
Temperature Control: Avoid exposing the compound to unnecessarily high temperatures. Determine the minimum temperature required for your process.
-
Thermal Analysis: Proactively determine the decomposition temperature by using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). This will define the safe upper-temperature limit for handling the compound.
-
Reaction/Process Time: If heating is unavoidable, minimize the duration of thermal exposure.
-
Inert Atmosphere: Performing heating steps under an inert atmosphere can sometimes mitigate parallel oxidative degradation pathways that may be accelerated by heat.
Visualizing the Degradation Landscape
The following diagram illustrates the primary degradation pathways discussed.
Caption: Primary degradation pathways for the target molecule.
Experimental Protocols: Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[15][16]
Objective
To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to identify potential degradation products and establish degradation pathways.[17][18]
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated pH meter, analytical balance
-
HPLC system with a UV/PDA detector and preferably a Mass Spectrometer (MS)
-
Photostability chamber (ICH Q1B compliant)[4]
-
Calibrated laboratory oven
Workflow Diagram
Caption: Workflow for a typical forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN or MeOH) to prepare a 1 mg/mL stock solution. This will be used for all solution-based stress tests.
-
-
Applying Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample (stored at 5°C, protected from light). The goal is to achieve 5-20% degradation.[16] Monitor over time (e.g., 2, 6, 12, 24 hours) to find the optimal duration.
Stress Condition Protocol Rationale Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. To simulate acidic environments and test the stability of the amide bond and other functionalities.[10][18] Base Hydrolysis Mix stock solution with 0.1 M NaOH. Keep at room temperature. To simulate alkaline environments. Base hydrolysis is often faster than acid hydrolysis for amides.[10][18] Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. To mimic oxidative stress and force the formation of oxidation products, primarily the aromatized ring.[17] Thermal Degradation Place solid compound in an oven at a temperature below its melting point (e.g., 80°C). To assess solid-state stability and probe for thermally-induced reactions like decarboxylation.[17] Photodegradation Expose a solution of the compound in a quartz cuvette or clear vial to light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.[4] To assess light sensitivity according to regulatory standards (ICH Q1B). -
-
Sample Quenching and Preparation:
-
Acid/Base Samples: Before analysis, carefully neutralize the samples with an equivalent amount of base/acid, respectively.
-
All Samples: Dilute all stressed, control, and t=0 samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase or a suitable diluent.
-
-
HPLC-UV/MS Analysis:
-
Use a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products). A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like 0.1% formic acid is a good starting point.
-
Monitor the elution profile using a PDA detector to check for peak purity and a mass spectrometer to obtain mass information on the parent and any new peaks.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control and t=0 samples.
-
Calculate the percentage degradation of the parent peak.
-
Determine the relative retention times of the degradation products.
-
Use MS data to propose structures for the major degradants.
-
Calculate the mass balance to ensure all major degradation products are accounted for.
-
References
- 1. scispace.com [scispace.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 14. Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(ii) and 1-D copper(ii) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pharmtech.com [pharmtech.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. ijsdr.org [ijsdr.org]
Technical Support Center: Optimizing Suzuki-Miyaura Arylations of N-Alkylpyridones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the arylation of N-alkylpyridones. The following troubleshooting guides and FAQs directly address common challenges and explain the causality behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Question 1: My reaction shows very low or no conversion to the desired product. What are the most likely causes and how do I fix it?
Answer: Low to no yield is the most common issue and can stem from several factors in the catalytic cycle. A systematic approach to troubleshooting is essential.
Probable Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the reaction. If it doesn't form or is poisoned, the cycle won't start.[1]
-
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not being reduced to Pd(0), or the Pd(0) catalyst (e.g., Pd(PPh₃)₄) has degraded due to improper storage or exposure to oxygen.[2][3] Phosphine ligands are also susceptible to oxidation.[3]
-
Solution:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4][5] Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Quality Reagents: Use fresh, high-purity catalysts and ligands. Pd(II) precatalysts are generally more stable for storage than some Pd(0) sources.[2]
-
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes be beneficial, but ensure it is stored correctly.[1] Modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) are often more reliable as they generate the active Pd(0) species cleanly and efficiently in situ.[6]
-
-
-
Inefficient Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl halides like chlorides.[7][8] The N-alkylpyridone halide's electronic properties can influence this step.
-
Cause: The C-X bond (where X is Cl, Br, I) is not being broken and added to the Pd(0) center. The reactivity trend is I > Br > OTf >> Cl.[3][9]
-
Solution:
-
Switch Halides: If possible, use the pyridone bromide or iodide instead of the chloride, as they are significantly more reactive.[7]
-
Select the Right Ligand: For challenging couplings, especially with chlorides, use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[6][10] Buchwald ligands such as SPhos and XPhos are excellent choices for heteroaromatic substrates.[11][12]
-
-
-
Poor Transmetalation: The transfer of the aryl group from boron to palladium is a critical step that is highly dependent on the base and solvent.
-
Cause: The boronic acid is not being activated to the more nucleophilic boronate species, or the pyridone nitrogen is coordinating to the palladium center, inhibiting the reaction.[10][13]
-
Solution:
-
Base Selection: The base's primary role is to form the boronate [Ar-B(OH)3]⁻ which is more reactive in transmetalation.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, especially for less reactive partners.[1][14] Ensure the base is finely powdered for better solubility and reactivity.
-
Solvent System: A small amount of water is often beneficial in solvents like dioxane or THF. It helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1][2][15] Typical ratios range from 4:1 to 10:1 organic solvent to water.[2][15]
-
-
-
Reagent Decomposition: The boronic acid partner is susceptible to degradation under reaction conditions.
-
Cause: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major side reaction, particularly with electron-deficient or heteroaryl boronic acids.[2][3][9] This is accelerated by high temperatures and strong aqueous bases.[1]
-
Solution:
-
Use a Milder Base: Bases like potassium fluoride (KF) can be effective while minimizing protodeboronation.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a MIDA boronate. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[2][9]
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be used.[1]
-
Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[1]
-
-
Question 2: My reaction works, but I'm getting significant side products. How can I improve the selectivity?
Answer: Formation of byproducts points to competing reaction pathways. Identifying the byproduct is the first step to suppressing its formation.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid (Ar-Ar):
-
Appearance: A symmetrical biaryl derived from your boronic acid coupling partner.
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that homocouples the boronic acid during its reduction to Pd(0).[2]
-
Solution:
-
Rigorous Degassing: As mentioned above, removing all oxygen is critical.
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or a well-defined precatalyst that cleanly generates the active species can minimize this.
-
Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[6]
-
-
-
Protodeboronation (Ar-H):
-
Appearance: Your boronic acid starting material is converted back to its corresponding arene.
-
Cause: As discussed in Question 1, this is the hydrolytic cleavage of the C-B bond, favored by heat and strong aqueous bases.[1][16] Heteroaryl boronic acids are particularly prone to this.[2]
-
Solution: Refer to the solutions for "Reagent Decomposition" in Question 1 (milder bases, boronic esters, lower temperature, anhydrous conditions).
-
-
Dehalogenation of Pyridone (Pyridone-H):
-
Appearance: Your N-alkylpyridone halide starting material is converted to the corresponding N-alkylpyridone.
-
Cause: This occurs when a hydride source is present, which can displace the halide on the palladium intermediate, followed by reductive elimination.[2][16] The hydride can originate from the solvent (e.g., alcohols) or certain bases.
-
Solution: Screen different solvents and bases. Avoid solvents that can easily act as hydride donors under the reaction conditions.
-
Troubleshooting Workflow
When a reaction fails, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my N-alkylpyridone coupling?
The choice of catalyst and ligand is arguably the most critical factor. The nitrogen atom in the pyridone ring can coordinate to the palladium center, acting as an inhibitor.[10][13] Therefore, the ligand must be carefully selected to prevent this and to promote the desired catalytic steps.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, used with a separate ligand.[2] However, modern precatalysts, where the ligand is already complexed to the palladium (e.g., XPhos-Pd-G3), often provide higher activity and reproducibility because they form the active monoligated Pd(0) species more cleanly.[11]
-
Ligand Selection: For heteroaryl couplings like those involving pyridones, simple ligands like PPh₃ are often insufficient. You need ligands that are both bulky and electron-rich .
-
Bulkiness promotes the formation of a monoligated palladium complex, which is highly reactive in oxidative addition, and helps prevent catalyst inhibition by the pyridone nitrogen.[10]
-
Electron-richness increases the electron density on the palladium, which facilitates the oxidative addition step, especially with less reactive aryl chlorides.[6]
-
Recommended Ligands: The Buchwald dialkylbiarylphosphino ligands (e.g., SPhos, XPhos, RuPhos ) are the gold standard for these types of challenging couplings and have been shown to be highly effective.[11][12] N-heterocyclic carbenes (NHCs), often used in PEPPSI-type precatalysts, are another excellent class of ligands for this purpose.[2]
-
Q2: What is the role of the base, and how do I select the best one?
The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[9][17] Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then transfers its organic group to the palladium center.[9][13]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are common starting points. They are often used in an aqueous/organic biphasic system.[14]
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often required for less reactive coupling partners. They can accelerate the rate of transmetalation. K₃PO₄ is a particularly good all-around choice for many Suzuki reactions.[1]
-
Fluoride Sources (e.g., KF, CsF): Fluoride ions can also activate boronic acids and are sometimes used under anhydrous conditions to minimize protodeboronation.
-
Solubility: The solubility of the base is important. Using finely powdered bases or adding a small amount of water to the solvent system can significantly improve reaction rates.[1][15]
Q3: What is the optimal solvent system?
The ideal solvent should dissolve the reactants and be compatible with the catalyst system.
-
Common Solvents: Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are most frequently used.[18]
-
The Role of Water: As mentioned, Suzuki reactions are often run in a biphasic mixture (e.g., dioxane/water 4:1). Water helps dissolve the inorganic base and can accelerate the transmetalation step.[10][15] However, too much water can promote unwanted protodeboronation.
-
Anhydrous Conditions: If protodeboronation is a severe issue, switching to strictly anhydrous conditions with a soluble organic base may be necessary.[1]
Data & Protocols
Table 1: Recommended Starting Conditions for N-Alkylpyridone Arylation
This table provides a starting point for optimization. The optimal conditions will be substrate-dependent and may require screening.
| Parameter | Recommended Starting Point | Rationale & Comments |
| Aryl Halide | N-Alkyl-halopyridone (Iodo or Bromo preferred) | Reactivity: I > Br >> Cl. Chlorides require more active catalyst systems.[7] |
| Boronic Acid | Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv.) | A slight excess is used to drive the reaction to completion. Esters are more stable.[9] |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common precatalysts. Mol% refers to Pd atoms. |
| Ligand | SPhos or XPhos (Pd:Ligand ratio 1:2 to 1:2.4) | Bulky, electron-rich ligands are crucial for pyridone substrates to prevent inhibition and promote oxidative addition.[11][12] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong, versatile base that is effective in many Suzuki couplings.[1] |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1 v/v) | A common biphasic system that facilitates both catalysis and base activity.[10][15] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed but can increase side reactions. Monitor for decomposition.[18] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Arylation
Warning: This procedure should be carried out by a trained chemist in a fume hood using appropriate personal protective equipment. All glassware should be oven- or flame-dried before use.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-alkyl-halopyridone (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the atmosphere is completely inert.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the reaction flask against a positive flow of inert gas. Alternatively, add them as a solution in a small amount of degassed solvent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[3]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
"side reactions in the synthesis of dihydropyridine carboxylic acids"
Technical Support Center: Dihydropyridine Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of dihydropyridine (DHP) carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the Hantzsch synthesis and related methodologies. Here, we address common challenges, delve into the mechanistic origins of side reactions, and provide actionable troubleshooting strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving a very low yield. What are the most common causes?
Low yields in the classical one-pot Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or competing side reactions.[1][2] The primary culprits include:
-
Oxidative Degradation: The 1,4-dihydropyridine product is highly susceptible to oxidation, which converts it into a pyridine byproduct. This is a major pathway for product loss.[3][4]
-
Incomplete Reaction: The multi-component nature of the reaction means that if any one step is slow or disfavored, the overall yield will suffer.[1][2] This can be due to poor reagent quality, insufficient heating, or an inappropriate solvent.
-
Side Reactions of Intermediates: Intermediates like the Knoevenagel condensation product and the enamine can participate in undesired reactions, leading to a complex mixture of byproducts.[5][6]
-
Harsh Conditions: Classical methods often use prolonged reflux in solvents like ethanol or acetic acid, which can lead to product decomposition.
For a systematic approach to improving yield, please refer to the detailed Troubleshooting Guide below.
Q2: After my reaction, the crude product is intensely yellow or brown. Is this normal, and how can I remove the color?
While many pure dihydropyridine derivatives are yellow solids, a dark yellow, orange, or brown coloration often indicates the presence of impurities.[4] The most common colored impurity is the corresponding oxidized pyridine derivative. The extended conjugation of the aromatic pyridine ring system absorbs light at longer wavelengths, contributing to the color.
Troubleshooting Steps:
-
TLC Analysis: Spot your crude product on a TLC plate alongside your starting materials. The pyridine byproduct will typically have a different Rf value.
-
Purification:
-
Recrystallization: This is often the most effective method. Ethanol is a common solvent for recrystallizing Hantzsch esters.[7]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can separate the dihydropyridine from the more polar pyridine byproduct.
-
-
Prevention: The best strategy is to prevent the formation of the pyridine in the first place. See Troubleshooting Guide 1 for protocols on preventing oxidation.
Q3: What is the primary side reaction I should be concerned about?
The single most prevalent side reaction in the synthesis and handling of 1,4-dihydropyridine derivatives is oxidation to the corresponding pyridine .[2][4] The driving force for this reaction is the formation of a stable aromatic ring. This process can be initiated by atmospheric oxygen, strong oxidizing agents, or even in biological systems by enzymes like cytochrome P-450.[2][7]
The mechanism often involves the loss of a hydride ion (H⁻) from the dihydropyridine ring.[8][9] The initial step can be the removal of the proton from the N1-position, forming an anion that is even more easily oxidized than the parent compound.[3]
Troubleshooting Guide 1: Low Yield & Product Oxidation
Problem: My reaction yield is consistently low, and TLC/NMR analysis shows a significant amount of the corresponding pyridine byproduct.
Causality: The 1,4-DHP ring is electronically rich and unstable, readily undergoing aromatization. This process is accelerated by heat, light, acid, and atmospheric oxygen. The classical Hantzsch reaction conditions (e.g., refluxing in ethanol open to the air) are highly conducive to this side reaction.[2]
Core Mechanism: Oxidation Pathway
The diagram below illustrates the desired Hantzsch reaction pathway versus the undesired oxidative side reaction.
Caption: Hantzsch synthesis main pathway and oxidative side reaction.
Step-by-Step Mitigation Protocol
-
Inert Atmosphere Control:
-
Action: Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
Assemble your glassware (round-bottom flask, condenser).
-
Degas your solvent by bubbling N₂ or Ar through it for 15-20 minutes before adding reagents.
-
Add reagents to the flask and flush the headspace with the inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon).
-
-
Rationale: This directly removes atmospheric oxygen, a primary oxidant, from the reaction environment.
-
-
Solvent and Temperature Optimization:
-
Action: Evaluate alternative solvents and reaction temperatures. While ethanol is common, water can be an excellent medium, sometimes leading to higher yields and simpler workups.[10] Microwave-assisted synthesis can dramatically shorten reaction times (2-10 minutes) and improve yields, minimizing the window for degradation.[1]
-
Procedure:
-
Screen solvents like water, aqueous micellar solutions, or polyethylene glycol (PEG).[2][5]
-
If using conventional heating, maintain the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor via TLC.
-
If available, explore microwave irradiation protocols, which often run at slightly higher temperatures (e.g., 120°C) but for much shorter durations.[1]
-
-
-
Catalyst Selection:
-
Action: The use of a catalyst can accelerate the desired reaction, reducing the overall time and temperature required.
-
Procedure: Consider mild acid catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids.[1][2] In some cases, running the reaction in water can be effective without any catalyst.
-
Rationale: By speeding up the formation of the DHP, you reduce its exposure to degradative conditions.
-
Comparative Data: Impact of Reaction Conditions
| Condition | Classical Method | Optimized Method | Rationale for Improvement |
| Atmosphere | Air | Nitrogen / Argon | Prevents oxidation by atmospheric O₂. |
| Solvent | Refluxing Ethanol | Water or Microwave | Water can improve yields; microwave reduces reaction time from hours to minutes, minimizing degradation.[1][10] |
| Time | 4-24 hours | 5-60 minutes | Shorter exposure to heat reduces side product formation. |
| Catalyst | None / Acetic Acid | PTSA / Lewis Acids | Accelerates the desired condensation, outcompeting degradation pathways.[1][2] |
Troubleshooting Guide 2: Formation of Unidentified Byproducts
Problem: My reaction is messy, with multiple spots on the TLC plate that do not correspond to the product, pyridine, or starting materials.
Causality: The Hantzsch synthesis involves several equilibrium steps, including Knoevenagel condensation and enamine formation.[5][11] If the final cyclization is slow, these reactive intermediates can undergo alternative reactions, such as Michael additions with other components or self-condensation, leading to a variety of byproducts.[1][5] The choice of ammonia source can also be critical; using salts like ammonium chloride or urea can sometimes lead to inseparable mixtures.[10]
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting byproduct formation.
Actionable Protocols
-
Verify Reagent Quality:
-
Action: Ensure the aldehyde is free of the corresponding carboxylic acid (from air oxidation) and the β-ketoester is pure.
-
Procedure: Distill liquid aldehydes and β-ketoesters if their purity is questionable. Use freshly opened reagents whenever possible.
-
-
Optimize Ammonia Source:
-
Action: Use ammonium acetate as the nitrogen source.
-
Rationale: Ammonium acetate is generally the most reliable and convenient source of ammonia for this reaction, providing a mild buffering effect.[10] Other ammonium salts derived from strong acids can lower the pH and may catalyze side reactions.
-
-
Control Stoichiometry and Addition Order:
-
Action: Carefully control the molar ratios and consider a stepwise addition of reagents.
-
Procedure:
-
Ensure a 1:2 ratio of aldehyde to β-ketoester. Use a slight excess of the ammonia source (e.g., 1.2-1.3 equivalents).
-
Try pre-mixing the aldehyde and one equivalent of the β-ketoester to favor the Knoevenagel condensation before adding the second equivalent of ketoester and ammonia. This can sometimes lead to a cleaner reaction.[1]
-
-
Rationale: Controlling the concentration of reactive intermediates can suppress the formation of undesired oligomers and byproducts.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Avoiding Pitfalls in the Characterization of Pyridinone Derivatives
Welcome to the Technical Support Center for the characterization of pyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often challenging heterocyclic compounds. Pyridinones are privileged scaffolds in medicinal chemistry, but their unique electronic and structural properties can lead to significant analytical hurdles.[1][2][3] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.
I. Troubleshooting Guide: From Ambiguous Spectra to Purification Woes
This section is structured to address the most common and critical issues encountered during the characterization of pyridinone derivatives. Each problem is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.
A. Spectroscopic Ambiguities: Deciphering Complex Data
Q1: My NMR spectrum shows two sets of peaks for my purified compound. Is it impure?
A: Not necessarily. This is a classic hallmark of pyridinone chemistry and most often points to the presence of keto-enol tautomers. [4]
Pyridin-2-ones and pyridin-4-ones exist in equilibrium with their aromatic hydroxy-pyridine tautomers. The position of this equilibrium is highly sensitive to the solvent, temperature, concentration, and the electronic nature of substituents on the ring.[4][5][6][7][8]
-
The Underlying Chemistry: The pyridone (keto) form is generally more stable in polar, protic solvents (like water or methanol) and in the solid state, due to factors like intermolecular hydrogen bonding and resonance stabilization.[5][6][7] Conversely, the hydroxypyridine (enol) form can be more prevalent in non-polar solvents or in the gas phase.[6][7][8]
-
NMR Manifestation: Since the rate of interconversion between tautomers is often slow on the NMR timescale, you will observe distinct sets of signals for each species present in solution.[9] The ratio of the integrals for corresponding peaks will reflect the equilibrium position in that specific NMR solvent.
Workflow for Investigating Tautomerism via NMR
Caption: A logical workflow for confirming tautomerism as the cause of peak doubling in NMR spectra.
Experimental Protocol: Differentiating Tautomers from Impurities
-
Solvent Study:
-
Dissolve your sample in a different deuterated solvent (e.g., if the initial spectrum was in CDCl₃, try DMSO-d₆).
-
Acquire a new ¹H NMR spectrum.
-
Interpretation: A significant change in the ratio of the two sets of peaks strongly suggests a tautomeric equilibrium, as the equilibrium position is solvent-dependent.[5][7] An impurity is less likely to change its relative concentration.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25°C up to 80°C or higher, instrument permitting).
-
Interpretation: If the peaks are from tautomers in exchange, you may observe broadening of the signals as the temperature increases, and they might eventually coalesce into a single, averaged set of peaks at a high enough temperature.
-
-
Orthogonal Analysis:
-
Analyze the "impure" sample by HPLC or LC-MS.
-
Interpretation: If the sample is pure but tautomeric, you will typically see a single, albeit potentially broad, peak in the chromatogram. The mass spectrometer will show a single mass corresponding to your compound. If multiple peaks of the same mass appear, it may indicate that the tautomers are stable enough to be separated under the chromatographic conditions. If peaks with different masses are observed, an impurity is present.[4]
-
Q2: The chemical shifts in my ¹H or ¹³C NMR spectrum don't match the literature values for a similar pyridinone. What's going wrong?
A: This is a common pitfall, again often linked to tautomerism and solvent effects. Direct comparison of chemical shifts can be misleading without considering the specific conditions.
-
Causality: The electronic environment of the ring atoms differs significantly between the pyridone and hydroxypyridine forms.
-
Pyridone (Keto) Form: Features an sp³-hybridized nitrogen (if N-H) and a carbonyl carbon (C=O), which is typically deshielded and appears far downfield in the ¹³C NMR spectrum (~160-180 ppm).
-
Hydroxypyridine (Enol) Form: Is fully aromatic. The carbon attached to the hydroxyl group is more shielded compared to a carbonyl carbon and will appear further upfield (~145-160 ppm).
-
-
Solvent Influence: The solvent can induce significant changes in chemical shifts beyond just altering the tautomeric ratio. Hydrogen bonding between the solvent and the pyridinone's N-H or C=O groups can alter the electron density distribution and, consequently, the chemical shifts.[5]
Troubleshooting Steps:
-
Verify the Dominant Tautomer: First, determine which tautomer is dominant under your specific NMR conditions (solvent, concentration) using the methods from Q1.
-
Consult Solvent-Specific References: When comparing your data to the literature, ensure the reported spectra were acquired in the same solvent. A comparison between a spectrum in CDCl₃ and one in DMSO-d₆ is often not valid.
-
Utilize 2D NMR: Use techniques like HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign carbons. For example, a correlation from the N-H proton to a downfield carbon is a strong indicator of the pyridone form.
B. Purification and Stability Challenges
Q3: I'm having difficulty separating my pyridinone derivative from starting materials or byproducts using silica gel chromatography. The peaks are broad and tailing.
A: This is a frequent problem caused by the dual nature of pyridinones: they are often polar and can also be basic, leading to strong, undesirable interactions with the acidic silanol groups on the silica surface. [10]
-
Mechanism of Tailing: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic Si-OH groups of the stationary phase. This creates a secondary, non-ideal retention mechanism that leads to peak tailing.[10] Furthermore, if both tautomers are present on the column, their similar polarities can make separation extremely difficult, resulting in co-elution.[4]
Solutions and Protocols
Option 1: Mobile Phase Modification
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), into your eluent system (e.g., Hexane/Ethyl Acetate). The competing base will preferentially bind to the active silanol sites, masking them from your compound and resulting in sharper, more symmetrical peaks.[10]
-
pH Adjustment (for HPLC): In reversed-phase HPLC, adjusting the mobile phase pH with an additive like formic acid (0.1%) or trifluoroacetic acid (TFA) can improve peak shape. For basic pyridinones, a low pH (e.g., 2.5-3.5) protonates the pyridine nitrogen, which can lead to more consistent interactions and better chromatography.[10]
Option 2: "Locking" the Tautomer
This is a highly effective strategy when tautomerism complicates purification. By chemically modifying the molecule to prevent tautomerization, you create a single, often less polar species that is much easier to purify on silica gel.
Experimental Protocol: Conversion to a Nonaflate Derivative for Simplified Purification [4]
-
Reaction Setup: Dissolve the crude tautomeric mixture of your pyridin-4-ol derivative in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (approx. 1.5 equivalents).
-
Add Nonafluorobutanesulfonyl Fluoride (NfF): Cool the mixture to 0°C in an ice bath. Slowly add nonafluorobutanesulfonyl fluoride (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude pyridin-4-yl nonaflate is now a single, non-tautomerizable, and typically much less polar compound. Purify this derivative easily using standard silica gel column chromatography.
-
Deprotection (if necessary): The nonaflate group can be removed later if the parent pyridinone is the final target.
Q4: My pyridinone derivative seems to be degrading during workup or storage. What are the stability pitfalls?
A: Pyridinone rings are generally stable, but certain derivatives can be susceptible to degradation under specific conditions, such as strong acids, bases, or light.
-
pH Sensitivity: The stability of pyridinones can be pH-dependent. For instance, some N-methyl pyridinium moieties can undergo hydroxide attack, leading to ring-opening or the formation of 2-pyridone structures, especially at elevated temperatures.[11][12]
-
Oxidative Stability: While the pyridine ring itself is relatively resistant to oxidation, substituents can be labile.[13]
-
Photochemical Stability: The conjugated system in pyridinones makes them potential chromophores that can absorb UV light, which may lead to photochemical degradation over time.[6]
Best Practices for Handling and Storage:
-
Avoid Extreme pH: During aqueous workups, use mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate) and avoid prolonged exposure.
-
Inert Atmosphere: For sensitive derivatives, perform workups and solvent evaporation under a nitrogen or argon atmosphere to minimize oxidation.
-
Storage: Store purified compounds in a cool, dark place (refrigerator or freezer) under an inert atmosphere, especially for long-term storage. Amber vials are recommended to protect against light.[6]
C. Solubility Issues
Q5: My pyridinone derivative has poor solubility in common organic solvents and water. How can I improve this for characterization and biological assays?
A: Poor solubility is a common challenge, especially for unsubstituted or highly crystalline pyridinones.[2][14] The planar structure can lead to strong crystal lattice packing, and the balance of polar groups (C=O, N-H) and a lipophilic ring can result in low solubility in both aqueous and non-polar organic media.
Troubleshooting Solubility
Caption: A decision tree for addressing poor solubility of pyridinone derivatives.
Strategies for Solubilization:
-
Systematic Solvent Screening: Before giving up on a compound, test its solubility in a broader range of solvents, including polar aprotic solvents like DMSO, DMF, and NMP, which are often effective.
-
pH Adjustment for Aqueous Solubility: Pyridinones are weakly basic. Adjusting the pH of an aqueous solution can significantly impact solubility.[6]
-
Acidification: Adding a small amount of acid (e.g., HCl) to form the pyridinium salt will often dramatically increase water solubility.
-
Basification: For pyridinones with an acidic N-H proton, adding a base (e.g., NaOH) can form the corresponding salt, which may also improve aqueous solubility.
-
-
Structural Modification: In a drug discovery context, poor solubility is often addressed through medicinal chemistry.[1][3] Introducing polar, ionizable, or hydrogen-bond-forming groups (e.g., amines, carboxylic acids, alcohols) can disrupt crystal packing and improve solvation.[1][3]
II. Frequently Asked Questions (FAQs)
Q: What is the most definitive technique to distinguish between 2-pyridone and 4-pyridone isomers?
A: While ¹H NMR can often provide clues based on coupling patterns, the most definitive method is ¹³C NMR spectroscopy . The chemical shift of the carbonyl carbon is highly diagnostic. In 2-pyridones, the C=O is at position 2, while in 4-pyridones, it is at position 4. This leads to distinct and predictable chemical shifts. Furthermore, 2D NMR techniques like HMBC are invaluable. For a 4-pyridone, you would expect to see HMBC correlations from the protons at C3 and C5 to the carbonyl carbon at C4. For a 2-pyridone, you would see correlations from the proton at C3 and the N-H proton to the carbonyl at C2.
Q: How does the choice of solvent affect the UV-Vis spectrum of a pyridinone?
A: The solvent can cause significant shifts (solvatochromism) in the UV-Vis absorption bands. The absorption maximum of the hydroxypyridine form typically appears at a shorter wavelength (a "blue shift") compared to the pyridone form.[5] Therefore, switching from a non-polar solvent (favoring the hydroxypyridine) to a polar solvent (favoring the pyridone) will often result in a "red shift" (shift to a longer wavelength) of the observed absorption maximum as the equilibrium shifts.[5]
Q: Can mass spectrometry distinguish between pyridone tautomers?
A: Under standard electron ionization (EI) or electrospray ionization (ESI) conditions, mass spectrometry cannot typically distinguish between tautomers because they have the same mass. The energy of the ionization process is usually sufficient to interconvert them. However, specialized gas-phase studies or ion mobility mass spectrometry might provide insights into the relative stabilities of the tautomeric ions.[15] For routine characterization, MS is used to confirm the molecular weight, not the tautomeric form.
Q: Are there any specific safety precautions I should take when working with pyridinone derivatives?
A: As with any chemical, you should always consult the Safety Data Sheet (SDS) for the specific compound and its reagents. In general, pyridinone derivatives, like many nitrogen heterocycles, should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Many are fine powders, so care should be taken to avoid inhalation by working in a fume hood or using appropriate respiratory protection. Some pyridinone-containing compounds are potent biologically active agents, and extra caution should be exercised to avoid exposure.[1][3][16]
III. Summary Data Tables
Table 1: Typical Spectroscopic Data Ranges for Pyridinone Tautomers
| Feature | Pyridone (Keto) Form | Hydroxypyridine (Enol) Form | Causality & Notes |
| ¹³C NMR (C=O vs C-OH) | 160 - 180 ppm | 145 - 160 ppm | The carbonyl carbon is significantly more deshielded. |
| ¹H NMR (N-H) | 10 - 13 ppm (broad) | N/A (O-H often not observed) | The N-H proton of the lactam is often broad and downfield. |
| IR Spectroscopy (C=O) | ~1640 - 1680 cm⁻¹ (strong) | Absent | Strong C=O stretch is a key indicator of the pyridone form. |
| IR Spectroscopy (O-H) | Absent | ~3200 - 3600 cm⁻¹ (broad) | Broad O-H stretch indicates the hydroxypyridine form. |
| UV-Vis λₘₐₓ | Longer Wavelength | Shorter Wavelength | The more extended conjugation in the pyridone form often leads to a red shift.[5] |
IV. References
-
Dudek, G. O., & Holm, R. H. (1961). Tautomerism of Pyridinylbutane-1,3-diones: An NMR and DFT study. Journal of the American Chemical Society.
-
Alimmari, A. S., Božić, B. Đ., Marinković, A. D., Mijin, D. Ž., & Ušćumlić, G. S. (2012). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Journal of the Serbian Chemical Society.
-
BenchChem. (2025). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. BenchChem Technical Support.
-
Gao, L., et al. (2019). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry.
-
Alimmari, A. S., et al. (2012). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Scilit.
-
Alimmari, A. S., et al. (2012). Solvent and Structural Effects on the UV-Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. TechnoRep.
-
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2021). ResearchGate.
-
Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. (2012). ResearchGate.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support.
-
Contreras, R. H., & Peralta, J. E. (1992). Ab Initio and 17O NMR Studies of the Substituent Effects on the Tautomeric Equilibrium in 6-X-1H-2-Pyridones. Biblioteca Digital Exactas.
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI.
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem Technical Support.
-
Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
-
Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2022). ResearchGate.
-
Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 5-substituted-4-methyl-3-cyano-6-hydroxy-2-pyridones. (2014). ResearchGate.
-
Katritzky, A. R., & Ghiviriga, I. (1995). An NMR study of the tautomerism of 2-acylaminopyridines. ElectronicsAndBooks.
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI.
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (2021). Planetary Science Journal.
-
BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments. BenchChem Technical Support.
-
Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University.
-
Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. (2014). RSC Publishing.
-
Degradation of pyridines in the environment. (1989). ResearchGate.
-
14N and 13C NMR of tautomeric systems of hydroxy-pyridines. (1975). Semantic Scholar.
-
Pyridones in drug discovery: Recent advances. (2023). ResearchGate.
-
Pyridine - Solubility of Things. (n.d.). Solubilityofthings.com.
-
Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. (2014). ResearchGate.
-
Pyridine - Some Industrial Chemicals. (1999). NCBI Bookshelf.
-
Synthesis of pyridinone with various reactions. (2023). ResearchGate.
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI.
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
-
Synthesis and characterization of substituted pyridones using isatoic anhydride. (2023). JETIR.
-
A Comparative Review of the Synthesis and Applications of 3,4-Dihydro-2(1H)-pyridones. (2025). BenchChem.
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2017). Acta Crystallographica Section E.
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
-
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. (2023). ACS Omega.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
-
(PDF) Degradation of Pyridines in the Environment. (1989). ResearchGate.
-
2-Pyridone. (n.d.). Wikipedia.
-
Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. (2021). RSC Publishing.
-
NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. (n.d.). Texas A&M University.
-
2-Pyridone tautomer ratio. (2021). Chemistry Stack Exchange.
-
Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. (2021). NIH.
-
Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube.
-
Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. (1993). The Journal of Physical Chemistry.
-
A schematic representation of pyridone derivative I complexed with PIM-1 kinase. (2020). ResearchGate.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Biological Activity of Nicotinic Acid Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nicotinic acid analogs. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered in enhancing the biological activity of these compounds. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your research is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
FAQ 1: My nicotinic acid analog shows low potency in our primary GPR109A activation assay. What are the likely causes and how can I troubleshoot this?
Low potency is a frequent hurdle. The issue can often be traced back to several key areas: structural characteristics of the analog, assay conditions, or compound stability.
-
Structural Considerations & Structure-Activity Relationships (SAR): The interaction of your analog with the GPR109A receptor is highly dependent on its chemical structure. The carboxylic acid moiety is crucial for activity, and modifications to the pyridine ring can significantly impact binding affinity.[1][2] For instance, substitutions at the 5-position of the nicotinic acid ring have been shown to be better tolerated than those at the 4-position in some systems.[1]
-
Troubleshooting Steps:
-
Re-evaluate your SAR data: If you have a series of analogs, analyze the relationship between structural changes and activity. Are there any trends?
-
Consider the electronic and steric properties: Small, electron-withdrawing groups on the pyridine ring can sometimes enhance activity, but bulky substituents may hinder receptor binding.[3]
-
Molecular Modeling: In silico docking studies can provide insights into the binding mode of your analog and suggest modifications to improve affinity.[4][5]
-
-
-
Assay-Specific Issues: The choice of assay and its parameters are critical.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure the cell line used in your assay expresses a functional GPR109A receptor at sufficient levels.
-
Optimize Assay Conditions: Factors like cell density, incubation time, and agonist concentration range should be optimized.
-
Choice of Readout: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in cAMP levels.[6][7] Assays measuring downstream signaling events like calcium mobilization or ERK1/2 activation can also be used, but the coupling efficiency may vary.[6]
-
-
-
Compound Stability and Solubility: Degradation or poor solubility of your analog can lead to artificially low potency readings.
-
Troubleshooting Steps:
-
Assess Compound Purity and Integrity: Use techniques like HPLC and mass spectrometry to confirm the purity and identity of your compound before each experiment.
-
Determine Solubility: Measure the solubility of your analog in the assay buffer. If solubility is low, consider using a co-solvent like DMSO, but be mindful of its potential effects on the cells.
-
-
FAQ 2: My analog is potent, but we are observing a significant flushing response in our in vivo models. What strategies can I employ to mitigate this side effect?
The flushing effect of nicotinic acid and its analogs is a major clinical limitation and is primarily mediated by the release of prostaglandins (PGD2 and PGE2) from dermal Langerhans cells upon GPR109A activation.[8][9]
-
Prodrug Approaches: A common strategy is to mask the carboxylic acid group, which is essential for GPR109A activation, with a promoiety that is cleaved in vivo to release the active drug.[10][11] This can lead to a slower release of the active compound, reducing the peak concentration and thus the intensity of the flushing response.[11]
-
Examples of Prodrug Strategies:
-
Ester Prodrugs: Esterification of the carboxylic acid can lead to compounds with altered pharmacokinetic profiles.[12]
-
Amide Prodrugs: Similar to esters, amides can be designed to undergo enzymatic cleavage.
-
Codrugs: Conjugating the nicotinic acid analog with another molecule, such as a non-steroidal anti-inflammatory drug (NSAID), can offer dual therapeutic benefits and potentially reduce flushing.[13]
-
-
-
Formulation Strategies: The way a drug is delivered can significantly impact its side-effect profile.
-
Extended-Release Formulations: These formulations are designed to release the drug slowly over time, avoiding the rapid increase in plasma concentration that triggers flushing.[14][15][16]
-
Co-administration with Flushing Inhibitors:
-
Aspirin: Pre-treatment with aspirin, an inhibitor of prostaglandin synthesis, is a clinically proven method to reduce niacin-induced flushing.[8][14][17] A typical dose is 325 mg taken 30 minutes before the nicotinic acid analog.[14][17]
-
Laropiprant: This is a selective antagonist of the PGD2 receptor DP1 and has been shown to effectively reduce flushing.[17]
-
-
FAQ 3: We are struggling with the low oral bioavailability of our lead nicotinic acid analog. What are the potential reasons and how can we improve it?
Low oral bioavailability can be due to poor absorption, extensive first-pass metabolism, or rapid elimination.[9][18]
-
Improving Absorption:
-
Prodrugs: As mentioned for reducing flushing, prodrugs can also be designed to enhance absorption by increasing lipophilicity and facilitating passive diffusion across the intestinal membrane.[10][19][20] Conjugation with bile acids to target the apical sodium-dependent bile acid transporter (ASBT) is an innovative approach.[10][21]
-
-
Reducing First-Pass Metabolism: Nicotinic acid is metabolized in the liver.[9]
-
Structural Modification: Deuteration of specific positions on the molecule can sometimes slow down metabolic degradation by cytochrome P450 enzymes.[11]
-
Formulation: Sustained-release formulations can help to saturate metabolic pathways in the liver, allowing a larger fraction of the drug to reach systemic circulation.[18]
-
Troubleshooting Guides
Guide 1: Troubleshooting Nicotinic Acid Analog Synthesis
Difficulties in synthesizing substituted nicotinic acids are common due to the electron-deficient nature of the pyridine ring.[22]
| Issue | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete reaction, side reactions, suboptimal purification.[22] | Extend reaction time, moderately increase temperature, or use a more efficient catalyst. To minimize side reactions like hydrolysis, ensure anhydrous conditions and control the pH.[22] |
| Difficulty in Introducing Substituents | The electron-deficient pyridine ring is resistant to electrophilic substitution. | Employ cross-coupling reactions (e.g., Suzuki, Heck) or use pre-functionalized starting materials. |
| Over-reduction or Over-oxidation | Choice of reducing or oxidizing agent is not selective enough.[22] | Use milder and more selective reagents. For example, to obtain an aldehyde from a carboxylic acid, consider using a reagent like DIBAL-H at low temperatures. |
| Formation of Nicotinamide from a Nitrile Starting Material | Hydrolysis of the nitrile group.[22] | Maintain anhydrous conditions and control the pH to be near-neutral if the reaction allows.[22] |
Guide 2: Selecting and Optimizing Bioassays for Nicotinic Acid Analogs
The choice of bioassay is critical for accurately determining the biological activity of your analogs.
| Assay Type | Principle | Advantages | Considerations & Troubleshooting |
| Radioligand Binding Assay | Measures the ability of the analog to displace a radiolabeled ligand from the GPR109A receptor. | Provides direct information on binding affinity (Ki). | Requires handling of radioactive materials. Non-specific binding can be an issue; optimize washing steps and use appropriate controls. |
| cAMP Assay | Measures the inhibition of adenylyl cyclase activity upon GPR109A activation, leading to a decrease in intracellular cAMP.[6] | Functional assay that reflects the primary signaling pathway of GPR109A. | Cell line must express GPR109A and be responsive to forskolin (an adenylyl cyclase activator). Ensure the assay is performed in the linear range of the standard curve. |
| Calcium Mobilization Assay | Measures changes in intracellular calcium levels upon receptor activation. | High-throughput friendly. | GPR109A primarily couples to Gi, so calcium mobilization is a downstream and potentially indirect effect. The signal may be weak; consider using cells co-expressing a promiscuous G-protein like Gα16. |
| Microbiologic Assay | Utilizes microorganisms like Lactobacillus plantarum that require niacin for growth.[23] | Measures biologically active forms of niacin.[23] | May not be specific for GPR109A activity and can be influenced by other factors affecting microbial growth. |
| LC-MS/MS for Metabolite Analysis | Quantifies the analog and its metabolites in biological samples.[24][25] | Provides pharmacokinetic data and information on metabolic stability. | Requires specialized equipment and method development for each analog.[24] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a GPR109A-Mediated cAMP Assay
-
Cell Culture: Plate HEK-293 cells stably expressing human GPR109A in a 96-well plate and culture overnight.
-
Assay Preparation: Wash the cells with a serum-free medium.
-
Compound Addition: Add your nicotinic acid analogs at various concentrations. Include a positive control (nicotinic acid) and a negative control (vehicle).
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the analog concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow for Enhancing Biological Activity
Caption: A workflow for the iterative process of enhancing the biological activity of nicotinic acid analogs.
Signaling Pathway
GPR109A Signaling Pathway
Caption: Simplified GPR109A signaling pathways in adipocytes and Langerhans cells.
References
- 1. Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011063001A1 - Niacin prodrugs and deuterated versions thereof - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Niacin Flush: Why It Happens and When to Worry [verywellhealth.com]
- 16. mdpi.com [mdpi.com]
- 17. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Synthesis and in vitro evaluation of potential sustained release prodrugs via targeting ASBT | Scilit [scilit.com]
- 22. benchchem.com [benchchem.com]
- 23. A radiometric microbiologic assay for the biologically active forms at niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Simultaneous determination of nicotinic acid and its metabolites in rat urine by micellar electrokinetic chromatography with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Novel Dihydropyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming multidrug resistance (MDR) with novel dihydropyridine (DHP) compounds. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to support your experimental success. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of novel dihydropyridine compounds in multidrug resistance research.
Q1: What is the primary mechanism by which novel dihydropyridine compounds overcome multidrug resistance?
A1: The predominant mechanism by which many novel dihydropyridine compounds reverse multidrug resistance is through the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[1][2][3] These transporters are overexpressed in many cancer cells and function as efflux pumps, actively removing chemotherapeutic drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.[4][5] Novel DHPs are designed to bind to and inhibit the function of these pumps, thereby restoring the intracellular accumulation and efficacy of anticancer drugs.[6][7] Some DHPs may also interact with other ABC transporters like ABCG2.[8][9]
Q2: A significant challenge with older dihydropyridines was their calcium channel blocking activity. How do novel DHPs address this?
A2: This is a critical point in the development of new DHP-based MDR modulators. The calcium channel blocking (CCB) activity of first-generation DHPs, like nifedipine, leads to cardiovascular side effects (e.g., vasodilation) that limit their clinical utility in cancer therapy.[6][7] Novel DHPs are specifically designed to decouple the MDR-reversing effect from the CCB activity.[6][10][11] This is often achieved through targeted chemical modifications of the dihydropyridine scaffold, such as introducing bulky or specific substituents at various positions on the ring, which reduces their affinity for L-type calcium channels while maintaining or enhancing their interaction with ABC transporters.[2][3] The goal is to develop compounds with a high therapeutic index, meaning potent MDR reversal with minimal cardiovascular effects.[10][12]
Q3: Are there mechanisms of drug resistance that novel dihydropyridines may not address?
A3: Yes, it's important to recognize that MDR is a multifactorial phenomenon.[4][13] While overexpression of efflux pumps like P-gp is a major contributor, other mechanisms include altered drug metabolism, enhanced DNA repair, and evasion of apoptosis.[4] Novel DHPs that primarily target efflux pumps will be less effective against resistance mechanisms that are independent of these transporters. Therefore, a thorough characterization of the resistant cell line's phenotype is crucial before initiating studies with DHP compounds. Some research is exploring multi-target DHPs that might address different resistance pathways simultaneously.[11][14]
Q4: What are the key considerations for handling and storing dihydropyridine compounds to ensure their stability?
A4: Dihydropyridine compounds are notoriously sensitive to light.[15] Photodegradation, primarily through oxidation of the dihydropyridine ring to a pyridine ring, leads to a complete loss of biological activity.[15] Therefore, it is imperative to:
-
Work in subdued light: Prepare solutions and conduct experiments under amber or red light whenever possible.[15]
-
Use appropriate containers: Store stock solutions and working solutions in amber-colored vials or wrap clear containers in aluminum foil.[15]
-
Solvent selection: Use high-purity, peroxide-free solvents for dissolution.[15]
-
Storage conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and protect from light.[16]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Handling Procedures: Confirm that all steps involving the DHP compound, from stock solution preparation to addition to cell culture plates, were performed with minimal light exposure.[15]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your DHP compound from a frozen stock for each experiment.[16]
-
Perform a Stability Check: To confirm if your compound is degrading under experimental conditions, you can incubate the DHP solution in your cell culture medium (without cells) for the duration of your experiment. Then, use this "pre-incubated" solution in a parallel experiment to see if its activity is diminished.
-
-
-
Potential Cause 2: Cell Line Variability.
-
Troubleshooting Steps:
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift, including changes in drug resistance profiles.
-
Consistent Seeding Density: Ensure that cells are seeded at the same density for all experiments, as confluency can affect drug sensitivity.
-
-
Problem 2: The novel DHP compound shows high cytotoxicity on its own, even at low concentrations.
-
Potential Cause: Intrinsic Toxicity.
-
Troubleshooting Steps:
-
Determine the Non-Toxic Concentration Range: Before conducting MDR reversal assays, it is crucial to determine the intrinsic cytotoxicity of the DHP compound alone. Perform a dose-response experiment with the DHP compound on both the drug-sensitive and drug-resistant cell lines.
-
Select a Sub-Toxic Concentration for Reversal Studies: For MDR reversal experiments, use a concentration of the DHP compound that shows minimal (ideally <10%) cytotoxicity on its own.[8] This ensures that the observed potentiation of the chemotherapeutic agent's effect is due to the reversal of resistance and not simply an additive toxic effect.
-
-
Problem 3: The DHP compound fails to reverse drug resistance in a known P-gp overexpressing cell line.
-
Potential Cause 1: Insufficient Compound Concentration or Potency.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment where you test a range of DHP concentrations in combination with a fixed concentration of the chemotherapeutic agent. This will help determine if a higher concentration of the DHP is needed to achieve a significant reversal effect.
-
Positive Control: Always include a known P-gp inhibitor, such as verapamil or cyclosporin A, as a positive control in your experiments.[17][18] This will help validate your experimental setup.
-
-
-
Potential Cause 2: The DHP is a substrate, not an inhibitor, of P-gp.
-
Troubleshooting Steps:
-
Efflux Assays: Directly measure the effect of your DHP on P-gp function using an efflux assay, such as the Rhodamine 123 or Calcein-AM assay (see protocol below). A true inhibitor will block the efflux of the fluorescent substrate, leading to its intracellular accumulation.[1]
-
ATPase Assay: P-gp inhibitors can either stimulate or inhibit the ATPase activity of the transporter. An ATPase assay can provide further mechanistic insight into the interaction of your DHP with P-gp.[8][9]
-
-
-
Potential Cause 3: The primary resistance mechanism is not P-gp.
-
Troubleshooting Steps:
-
Characterize the Resistant Cell Line: Use techniques like Western blotting or qPCR to confirm the overexpression of P-gp (ABCB1) in your resistant cell line. Also, consider investigating the expression of other relevant ABC transporters, such as MRP1 (ABCC1) and ABCG2.
-
Use a Broader Panel of Cell Lines: Test your DHP compound on a panel of resistant cell lines with well-characterized resistance mechanisms to determine its spectrum of activity.
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of a chemotherapeutic agent in the presence and absence of a novel dihydropyridine compound.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
-
Novel dihydropyridine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation:
-
Prepare a series of dilutions of the chemotherapeutic agent in complete medium.
-
Prepare solutions of the novel DHP compound at a fixed, sub-toxic concentration in complete medium.
-
-
Treatment:
-
For determining the IC50 of the chemotherapeutic agent alone, add 100 µL of the various dilutions to the appropriate wells.
-
For the combination treatment, add 50 µL of the DHP solution followed by 50 µL of the chemotherapeutic agent dilutions.
-
Include wells with cells and medium only (negative control) and cells treated with the DHP alone.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This flow cytometry-based assay directly measures the ability of a novel DHP to inhibit the efflux of the P-gp substrate Rhodamine 123.[1]
Materials:
-
Drug-sensitive (low P-gp) and drug-resistant (high P-gp) cell lines
-
Complete cell culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
Novel dihydropyridine compound
-
Verapamil (positive control)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with Inhibitors:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the novel DHP compound at the desired concentration(s).
-
In separate tubes, add verapamil (e.g., 10 µM) as a positive control and vehicle (DMSO) as a negative control.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspension: Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm and emission at 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the treated cells to the control cells. An increase in MFI in the presence of the DHP compound indicates inhibition of P-gp-mediated efflux.
Part 4: Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the results of your in vitro assays, allowing for easy comparison of the efficacy of different novel dihydropyridine compounds.
| Compound | Intrinsic Cytotoxicity IC50 (µM) [Resistant Cells] | Doxorubicin IC50 (µM) [Resistant Cells] | Doxorubicin + Compound IC50 (µM) [Resistant Cells] | Fold Reversal* |
| DHP-001 | > 50 | 15.2 | 1.8 | 8.4 |
| DHP-002 | 25.6 | 15.2 | 5.1 | 3.0 |
| Verapamil | > 50 | 15.2 | 1.2 | 12.7 |
*Fold Reversal = (IC50 of Doxorubicin alone) / (IC50 of Doxorubicin + Compound)
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Diagram 1: Mechanism of P-glycoprotein Mediated Multidrug Resistance and Inhibition by Novel Dihydropyridines
Caption: P-gp uses ATP to pump drugs out of the cell. Novel DHPs block this action.
Diagram 2: Experimental Workflow for Screening Novel Dihydropyridine Compounds
Caption: A stepwise approach for identifying and validating novel DHP compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydropyridines and multidrug resistance: previous attempts, present state, and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo reversal of multidrug resistance by two new dihydropyridine derivatives, S16317 and S16324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editorial: Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Editorial: Novel Strategies in Drug Development Against Multifactorial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Introduction: The Architectural Significance of the 1,4-Dihydropyridine Scaffold
An In-Depth Comparative Guide to Dihydropyridine Carboxylic Acid Derivatives for Drug Development Professionals
Prepared by a Senior Application Scientist
The 1,4-dihydropyridine (1,4-DHP) nucleus is a quintessential example of a "privileged structure" in medicinal chemistry. Its semi-rigid framework allows for diverse substitutions, yielding compounds that can interact with a wide range of biological targets.[1] While derivatives have shown potential as anticancer, antimicrobial, and neuroprotective agents, the scaffold is most renowned for its profound impact on cardiovascular medicine.[2][3] Dihydropyridine carboxylic acid derivatives are a cornerstone class of L-type calcium channel blockers, widely employed as first-line treatments for hypertension and angina pectoris.[4][5]
These agents exert their therapeutic effects by selectively inhibiting the influx of calcium ions into vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[6] Despite this shared mechanism, significant variations in the pharmacokinetic and pharmacodynamic profiles of different derivatives dictate their clinical utility, dosing regimens, and side-effect profiles.
This guide provides a comprehensive comparative analysis of key dihydropyridine derivatives, grounded in experimental data. We will dissect their synthesis, structure-activity relationships (SAR), and mechanism of action, and provide detailed protocols for their preclinical evaluation. The objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate the subtleties of this critical class of therapeutic agents.
The Synthetic Foundation: Hantzsch Dihydropyridine Synthesis
The most direct and widely utilized method for constructing the 1,4-DHP core is the Hantzsch dihydropyridine synthesis, first reported in 1881.[7][8] This multi-component reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[9][10]
The classical Hantzsch synthesis, while foundational, often suffers from drawbacks such as long reaction times, harsh conditions, and modest yields.[7] Modern advancements, including the use of microwave irradiation and novel catalysts, have been developed to improve efficiency and expand the synthetic scope.[8]
Reaction Mechanism
The synthesis proceeds through a series of well-established intermediates:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[9]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[9]
-
Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[9]
Caption: Workflow of the Hantzsch 1,4-Dihydropyridine Synthesis.
Mechanism of Action: Targeting the L-Type Calcium Channel
The primary therapeutic effect of dihydropyridine derivatives is achieved by blocking L-type voltage-gated calcium channels.[11] These channels are crucial for regulating calcium influx in excitable cells, particularly in vascular smooth muscle and cardiac myocytes.[12]
Dihydropyridines exhibit high selectivity for the L-type calcium channels in the vasculature.[4] They bind to a specific site on the α1-subunit, the main pore-forming unit of the channel, stabilizing it in a closed or inactivated state.[4][13] This inhibition of transmembrane calcium influx prevents the activation of calcium-dependent signaling cascades that lead to muscle contraction.[6] The resulting relaxation of vascular smooth muscle, particularly in the arterioles, leads to vasodilation, a decrease in total peripheral resistance, and consequently, a lowering of blood pressure.[4]
Interestingly, some studies suggest a dual mode of action, whereby dihydropyridines may also induce the release of nitric oxide (NO) from the vascular endothelium, further contributing to their vasodilatory effect.[14]
Caption: Signaling pathway for dihydropyridine-mediated vasodilation.
Structure-Activity Relationship (SAR): A Blueprint for Potency and Selectivity
The pharmacological activity of 1,4-DHP derivatives is exquisitely sensitive to their molecular architecture. Decades of research have established a clear set of structure-activity relationships that govern their potency and selectivity as calcium channel blockers.[15][16]
-
1,4-Dihydropyridine Ring: The unsaturated 1,4-DHP ring is essential for activity. Oxidation to the corresponding pyridine ring results in a loss of calcium channel blocking ability.
-
C4-Aryl Substitution: An aryl ring (typically phenyl) at the C4 position is a fundamental requirement for optimal activity.[15][16] The potency is significantly influenced by the nature and position of substituents on this ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the ortho or meta positions generally enhance antagonist activity.
-
C3 and C5 Ester Groups: The presence of ester groups at both the C3 and C5 positions is critical.[15] The size and nature of these ester alkyl groups modulate the compound's pharmacokinetic properties, such as duration of action and tissue selectivity. Unsymmetrical esters often lead to improved profiles.
-
C2 and C6 Alkyl Groups: Small alkyl groups, typically methyl, at the C2 and C6 positions are preferred for high potency.
These SAR principles explain the observed differences in clinical performance between various derivatives and provide a rational basis for the design of new analogues with improved therapeutic profiles.
Comparative Performance of Key Dihydropyridine Derivatives
While dozens of 1,4-DHP derivatives have been synthesized, a few have become mainstays in clinical practice. Here, we compare three prominent examples: Nifedipine (a short-acting prototype), Felodipine, and Amlodipine (a long-acting agent).
| Parameter | Nifedipine (Immediate Release) | Felodipine (Extended Release) | Amlodipine |
| Generation | First | Second | Third |
| Bioavailability | 45-75% | ~15% | 60-65%[17] |
| Time to Peak (Tmax) | 0.5 - 2 hours | 2.5 - 5 hours | 6 - 8 hours[17] |
| Elimination Half-life (t½) | 2 - 5 hours | 11 - 16 hours | 40 - 50 hours[17] |
| Protein Binding | 92-98% | >99% | ~98%[17] |
| Metabolism | Primarily hepatic via CYP3A4[18] | Primarily hepatic via CYP3A4 | Primarily hepatic via CYP3A4[4][18] |
| Primary Indication | Hypertension, Angina[6] | Hypertension | Hypertension, Angina[4][6] |
| Common Side Effects | Flushing, headache, peripheral edema, reflex tachycardia (due to rapid onset)[6] | Peripheral edema, headache, flushing | Peripheral edema, headache, flushing (less reflex tachycardia due to slow onset)[6] |
Analysis of Comparative Data:
-
Nifedipine: As a first-generation DHP, its rapid onset of action and short half-life can lead to significant fluctuations in blood pressure and reflex tachycardia, making extended-release formulations preferable for chronic management.[19]
-
Felodipine: This second-generation agent offers a longer duration of action compared to immediate-release nifedipine. Studies show it provides effective 24-hour blood pressure control.[20]
-
Amlodipine: Amlodipine's distinct pharmacokinetic profile, characterized by slow absorption and a very long elimination half-life, provides smooth and sustained blood pressure control over a 24-hour period with once-daily dosing.[17] This minimizes plasma concentration peaks and troughs, which is thought to contribute to its favorable side-effect profile, particularly a lower incidence of reflex tachycardia.[21] Comparative studies have shown that amlodipine may be more effective than felodipine in reducing nighttime blood pressure.[22] A Bayesian network meta-analysis of seven DHP-CCBs found levamlodipine (the S-enantiomer of amlodipine) to be among the most effective at reducing office blood pressure with a favorable safety profile.[23]
Experimental Evaluation Protocols: A Self-Validating Workflow
The preclinical evaluation of novel dihydropyridine derivatives requires a robust, multi-tiered approach to validate their mechanism of action and predict in vivo efficacy. The following protocols represent a self-validating system where the in vitro assay confirms the specific molecular target engagement, and the in vivo model confirms the desired physiological outcome.
Protocol 1: In Vitro L-Type Calcium Channel Blockade Assay
Principle: This high-throughput, cell-based fluorescence assay directly measures the ability of a test compound to block L-type calcium channel activity.[12] Cells expressing L-type channels are loaded with a calcium-sensitive fluorescent dye (Fluo-4 AM). Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated channels, causing an influx of Ca²⁺ and a sharp increase in fluorescence. A channel blocker will inhibit this influx, resulting in a dose-dependent reduction of the fluorescent signal.[12][24] The causality is direct: a reduction in fluorescence is a direct measure of the compound's ability to block the channel pore.
Step-by-Step Methodology:
-
Cell Culture: Plate cells known to express L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel, or primary vascular smooth muscle cells) in a 96-well or 384-well black, clear-bottom microplate and culture to ~90% confluency.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator Fluo-4 AM. Remove the culture medium from the cells, wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS), and add the Fluo-4 AM loading buffer. Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Compound Incubation: Wash the cells twice with HBSS to remove extracellular dye. Add HBSS containing various concentrations of the test dihydropyridine derivative (and positive/negative controls, e.g., nifedipine and vehicle). Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Depolarization and Data Acquisition: Establish a stable baseline fluorescence reading for 10-20 seconds. Program the instrument to automatically inject a depolarizing stimulus (a high-concentration KCl solution) into each well. Continue to record the fluorescence intensity for 60-120 seconds to capture the peak calcium influx.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (100% response) and a maximal inhibition control (0% response). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro calcium imaging assay.
Protocol 2: In Vivo Antihypertensive Efficacy Model
Principle: To translate in vitro findings into a physiological context, an appropriate animal model of hypertension is essential. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant model as it mimics many aspects of human essential hypertension, including a genetic predisposition and gradual development of high blood pressure.[25][26][27] Administering the test compound to SHRs and measuring the subsequent change in blood pressure provides a direct assessment of its antihypertensive efficacy.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use adult male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks of age, when hypertension is well-established. Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls. Acclimatize the animals to the housing facility and blood pressure measurement procedure for at least one week to minimize stress-induced blood pressure changes.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate for all animals for 2-3 consecutive days before the study begins. The non-invasive tail-cuff method is suitable for screening, while radiotelemetry provides continuous, stress-free data for more detailed studies.
-
Grouping and Dosing: Randomly assign the SHRs to vehicle control and treatment groups (n=8-10 per group). Prepare the test dihydropyridine derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound or vehicle via oral gavage at a predetermined dose.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to establish a time-course of the antihypertensive effect.
-
Data Analysis: For each time point, calculate the mean change in blood pressure from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure reduction in the treatment groups to the vehicle control group. A statistically significant reduction in blood pressure validates the in vivo efficacy of the compound.
Conclusion and Future Directions
The 1,4-dihydropyridine carboxylic acid framework remains a highly fruitful scaffold for the development of cardiovascular drugs. A comparative analysis reveals a clear evolution from short-acting prototypes like nifedipine to long-acting agents like amlodipine, which offer improved pharmacokinetic profiles leading to more consistent blood pressure control and better patient tolerance.[21][28] The key differentiators among these derivatives are their rates of absorption, metabolic stability, and elimination half-lives, which are directly influenced by the chemical substitutions on the dihydropyridine core, as predicted by SAR studies.
Future research in this area continues to focus on several key objectives:
-
Enhanced Tissue Selectivity: Designing derivatives that show greater selectivity for specific vascular beds (e.g., coronary or cerebral arteries) to minimize systemic side effects.
-
Novel Therapeutic Applications: Exploring the potential of 1,4-DHP derivatives in other disease areas, such as cancer, where they may act as multidrug resistance modulators, or in neurodegenerative disorders.[1][2]
-
Dual-Action Ligands: Synthesizing hybrid molecules that combine the calcium channel blocking properties of the dihydropyridine scaffold with another pharmacophore to address multiple aspects of cardiovascular disease simultaneously.
By leveraging the foundational knowledge of synthesis, SAR, and pharmacology, coupled with robust and validated experimental protocols, the development of the next generation of dihydropyridine carboxylic acid derivatives holds significant promise for advancing therapeutic options.
References
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]
- 6. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. preprints.org [preprints.org]
- 14. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Long- and Intermediate-Acting Dihydropyridine Calcium Channel Blockers in Hypertension: A Systematic Review and Meta-Analysis of 18 Prospective, Randomized, Actively Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dihydropyridine calcium channel blockers and cardiovascular outcomes in elderly patients: A population-based study - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Analogs: A Comparative Guide for IRAK4 Inhibition
In the landscape of modern drug discovery, particularly in the realms of immunology and oncology, the pursuit of selective kinase inhibitors remains a paramount objective. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target due to its pivotal role in innate immunity signaling pathways. Dysregulation of IRAK4 activity is implicated in a spectrum of inflammatory diseases and hematologic malignancies.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid analogs, in the context of IRAK4 inhibition. Drawing upon data from closely related pyridinone and pyrimidopyridone scaffolds, we will dissect the molecular nuances that govern their potency and selectivity, offering a comparative framework for researchers and drug development professionals.
The 6-Oxo-1,6-dihydropyridine-3-carboxamide Core: A Privileged Scaffold for Kinase Inhibition
The 6-oxo-1,6-dihydropyridine-3-carboxamide core is a versatile scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites.[2] This interaction is a cornerstone of binding for many ATP-competitive kinase inhibitors. The strategic placement of a methyl group at the 5-position and a carboxylic acid (or a derivative thereof) at the 3-position provides a foundational structure from which potency and selectivity can be meticulously optimized. Our focus on IRAK4 inhibition stems from the identification of related heterocyclic systems as potent modulators of this kinase.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The potency of this compound analogs as IRAK4 inhibitors is exquisitely sensitive to substitutions at various positions of the pyridinone ring and modifications of the carboxamide moiety. The following sections delineate the SAR based on available data for analogous series of IRAK4 inhibitors.
The N-1 Position of the Pyridinone Ring: Impact of Alkyl Substituents
The substituent at the N-1 position of the pyridinone ring plays a crucial role in modulating the potency of these analogs. Studies on related pyrimidopyridone inhibitors of IRAK4 have shown that small, conformationally constrained alkyl groups are favored.[3][4]
A clear SAR trend has been observed where a cyclopropyl group at this position confers superior potency compared to larger or more flexible alkyl chains.[5] This suggests that the pocket accommodating the N-1 substituent is sterically constrained.
Table 1: Influence of N-1 Substitution on IRAK4 Inhibitory Potency (Exemplified by Analogous Scaffolds)
| Compound ID | N-1 Substituent | IRAK4 IC50 (nM) | Reference |
| A-1 | Methyl | 50 | [5] |
| A-2 | Ethyl | >100 | [5] |
| A-3 | Isopropyl | >200 | [5] |
| A-4 | Cyclopropyl | 15 | [5] |
Note: Data presented is for analogous aza-indazole IRAK4 inhibitors to illustrate the trend.
The 3-Carboxamide Moiety: The Gateway to Selectivity and Potency
The 3-carboxamide group is a critical interaction point and a key determinant of both potency and selectivity. This moiety often extends into the solvent-exposed region of the kinase active site, providing an opportunity for tailored interactions.
In a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, modifications to the pyrazole ring of the carboxamide portion were extensively explored.[6][7] The introduction of small, electron-withdrawing groups on the pyrazole ring was found to be beneficial for potency.
Table 2: SAR of the 3-Carboxamide Substituent in Analogous IRAK4 Inhibitors
| Compound ID | 3-Carboxamide Moiety | IRAK4 IC50 (nM) | Reference |
| B-1 | N-(1H-pyrazol-4-yl) | 110 | [6][7] |
| B-2 | N-(3-methyl-1H-pyrazol-4-yl) | 85 | [6][7] |
| B-3 | N-(3-(trifluoromethyl)-1H-pyrazol-4-yl) | 25 | [6][7] |
| B-4 | N-(3-cyano-1H-pyrazol-4-yl) | 30 | [6][7] |
Substitutions on the Pyridinone Ring: Fine-Tuning Activity
Substitutions on the pyridinone core itself, beyond the N-1 and C-5 positions, offer another avenue for optimization. While direct SAR data for the this compound scaffold is limited in the public domain, insights can be gleaned from related pyridone-containing kinase inhibitors. For instance, in a series of pyridine-based Rho kinase (ROCK) inhibitors, aromatic substitutions on the pyridine ring were shown to significantly impact potency and selectivity.[5]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate comparative studies and the development of novel analogs, detailed experimental protocols for the in vitro assessment of IRAK4 inhibition are essential.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant IRAK4.
Workflow:
References
- 1. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Studies of Dihydropyridine-Based Compounds
This guide provides an in-depth, objective comparison of the in vivo performance of dihydropyridine (DHP)-based compounds across key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a field-proven perspective on study design and data interpretation. We will explore the established cardiovascular applications and delve into the expanding roles of DHPs in neuroprotection and oncology, supported by experimental data and detailed methodologies.
The Dihydropyridine Scaffold: From Cardiovascular Stalwart to Multifunctional Therapeutic
1,4-dihydropyridines are a cornerstone class of organic compounds, most famously recognized for their role as L-type voltage-gated calcium channel (L-VGCC) blockers.[1] This mechanism forms the basis of their profound success in treating cardiovascular diseases, particularly hypertension.[2] By inhibiting calcium influx into vascular smooth muscle cells, DHPs induce vasodilation and reduce peripheral resistance, effectively lowering blood pressure.[3] However, the therapeutic potential of the DHP scaffold is not confined to the cardiovascular system. A growing body of in vivo evidence demonstrates significant neuroprotective, antioxidant, and even anticancer activities, making this a versatile platform for drug discovery.[4][5][6]
This guide will compare the in vivo efficacy of prominent and novel DHP compounds, focusing on three key areas:
-
Hypertension: The traditional and most well-characterized application.
-
Neuroprotection: An emerging area with significant therapeutic promise, particularly in ischemic stroke.
-
Oncology: A frontier for DHP research, exploring cytotoxicity and reversal of multidrug resistance.
Comparative Efficacy in In Vivo Models of Hypertension
The primary measure of efficacy for DHPs in this context is their ability to lower blood pressure. The choice of animal model is critical for obtaining clinically relevant data.
The "Why" of Model Selection: The Spontaneously Hypertensive Rat (SHR)
For studying essential (primary) hypertension, which accounts for the vast majority of human cases, the Spontaneously Hypertensive Rat (SHR) is the most widely used and validated model.[7][8]
-
Genetic Fidelity: The SHR model was developed by selective inbreeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure.[8] This genetic basis, involving multiple genes, effectively mimics the complex etiology of human essential hypertension.[7]
-
Pathophysiological Resemblance: The SHR develops hypertension spontaneously around 5-6 weeks of age and progresses to exhibit cardiovascular pathologies seen in humans, such as cardiac and vascular hypertrophy.[8][9]
-
Predictive Validity: It has proven to be a reliable model for screening the efficacy of antihypertensive agents, and the results often translate well to clinical settings.[7][10]
Using the SHR allows researchers to study the long-term effects of DHP compounds on blood pressure and end-organ damage in a system that closely mirrors the human condition.
Performance Comparison of Clinically Relevant DHPs
The following table summarizes representative data on the antihypertensive efficacy of common DHPs in the Spontaneously Hypertensive Rat (SHR) model.
| Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) (mmHg) | Change in Heart Rate (HR) (beats/min) | Key Observation | Reference |
| Amlodipine | 5 mg/kg/day | Oral | ↓ 25-35 | ↔ or slight ↑ | Gradual onset, long duration of action, minimal reflex tachycardia.[11][12] | [1] |
| 10 mg/kg/day | Oral | ↓ 40-50 | ↑ | More pronounced effects at higher doses. | [1] | |
| Nifedipine (GITS) | 10 mg/kg/day | Oral | ↓ (significant) | ↑ (significant) | Effective, but can cause more significant reflex tachycardia compared to amlodipine.[11] | [1] |
| Lercanidipine | 1 mg/kg | Oral | ↓ (significant) | ↔ | High vascular selectivity, minimal impact on heart rate. | [1] |
| 10 mg/kg | Oral | ↓ (more potent than nifedipine) | ↔ | Potent vasodilation without significant cardiac effects. | [1] |
Expert Insights: The key differentiator among these DHPs in vivo is not just potency, but their pharmacokinetic and pharmacodynamic profiles. Amlodipine's inherently long half-life (30-50 hours) provides sustained blood pressure control with less intra-subject variability.[12][13] In contrast, nifedipine requires a sophisticated formulation like the Gastrointestinal Therapeutic System (GITS) to achieve once-daily dosing.[11] Lercanidipine's high lipophilicity and vascular selectivity result in potent antihypertensive effects with a markedly lower incidence of reflex tachycardia, a common side effect of vasodilation.[1]
Signaling Pathway: The Core Mechanism of Action
The primary antihypertensive effect of DHPs is achieved through the blockade of L-type calcium channels. This mechanism is depicted below.
Comparative Efficacy in In Vivo Models of Neuroprotection
DHPs are being actively investigated for neuroprotective properties, largely due to the role of calcium dysregulation in neuronal cell death following ischemic events.
Model Selection: Middle Cerebral Artery Occlusion (MCAO)
The Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is the gold standard for preclinical stroke research.[14][15] It effectively mimics the pathophysiology of human ischemic stroke by interrupting blood flow to a specific brain region, creating a core of infarcted tissue and a surrounding, salvageable area known as the penumbra. This model allows for the robust evaluation of neuroprotective agents on endpoints like infarct volume, neurological deficit scores, and cellular apoptosis.[15][16]
Performance Comparison: Nimodipine vs. Other DHPs
Nimodipine stands out among DHPs for its preferential action on cerebral arteries, making it a focal point of neuroprotection research.[17][18]
| Compound | Animal Model | Key Outcome | Result | Reference |
| Nimodipine | Rat MCAO | Infarct Volume | Significant reduction | [19] |
| Rat MCAO | Neurological Deficit | Improved functional outcomes | [17] | |
| Nifedipine | Rat MCAO | Cerebral Hemodynamics | Primarily improved central hemodynamics, less impact on cerebral blood flow compared to nimodipine. | [17] |
| PC12 cells (OGD) | Neuroprotection | Conferred 30-55% neuroprotection, but to a lower potency than nimodipine. | [20] | |
| JM-20 (DHP-hybrid) | Rat pFCI | Infarct Volume | Significantly reduced brain infarction. | [21] |
Expert Insights: While multiple DHPs block L-type calcium channels, nimodipine's greater lipophilicity and potential selectivity for cerebral vasculature may explain its superior performance in stroke models compared to more systemically acting agents like nifedipine.[18][20] A systematic review of animal experiments with nimodipine in focal cerebral ischemia found that 50% of the included studies showed a beneficial effect.[19] However, it is crucial to note that the translation of these preclinical findings to human clinical trials has been challenging, underscoring the complexities of stroke pathophysiology.[19]
Comparative Efficacy in In Vivo Models of Oncology
The application of DHPs in oncology is an emerging field, with research focusing on direct cytotoxic effects and the modulation of signaling pathways involved in tumor growth.[4][22]
Model Selection: The Xenograft Tumor Model
The subcutaneous xenograft model is a fundamental tool in preclinical cancer research.[23][24] Human cancer cell lines are implanted into immunocompromised mice (e.g., athymic nude or NSG mice), allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.[24] This model is invaluable for determining efficacy, dose-response relationships, and preliminary toxicity of novel anticancer agents.[4]
Performance of Novel DHP Derivatives
Research has moved beyond traditional DHPs to synthesize novel derivatives with enhanced anticancer potential.
| Compound Type | Animal Model | Key Outcome | Result | Reference |
| 1-Benzamido-1,4-DHPs | Healthy Mice (Toxicity Study) | Acute Toxicity | No significant weight loss or loss of animal welfare detected at high doses, suggesting low toxicity in non-cancer cells. | [4] |
| DIF-1 (GSK-3β inhibitor) | Mutyh-deficient mice (Intestinal tumors) | Tumor Growth | Repeated oral administration markedly reduced the number and size of intestinal tumors. | [25] |
| DIF-1 | HCT-116 Xenograft | Tumor Growth | Inhibited tumor growth and decreased phosphorylation of GSK-3β at Ser(9). | [25] |
Expert Insights: The anticancer mechanism of some DHP derivatives appears to diverge from simple calcium channel blockade. For instance, compounds like DIF-1 inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in pro-oncogenic pathways like Wnt/β-catenin.[25][26] The in vivo data for 1-benzamido-1,4-DHPs is still in early stages, but the lack of toxicity is a promising first step, opening the door for future efficacy studies.[4]
Signaling Pathway: GSK-3β Inhibition
The inhibition of GSK-3β by certain DHP derivatives represents a promising, multi-target approach for cancer therapy, as GSK-3β is implicated in numerous signaling pathways that promote cell proliferation and survival.[26][27]
Key Experimental Methodologies
Scientific integrity requires robust and reproducible protocols. Below are step-by-step methodologies for key in vivo experiments discussed in this guide.
Protocol: In Vivo Hypertension Study in SHR
This protocol provides a framework for assessing the antihypertensive effects of a DHP compound in Spontaneously Hypertensive Rats.
-
Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) to laboratory conditions for at least one week. Maintain a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Baseline Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) for all animals using a non-invasive tail-cuff method. Repeat measurements over 2-3 days to ensure stable readings.
-
Group Allocation: Randomly assign animals to vehicle control and treatment groups (n=8-10 per group).
-
Compound Administration: Prepare the DHP compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound or vehicle daily via oral gavage at the desired dose(s) for a predetermined period (e.g., 4 weeks).
-
Data Collection: Measure SBP, HR, and body weight twice weekly at a consistent time relative to dosing.
-
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis and harvest organs (e.g., heart, aorta) for histological analysis of hypertrophy and remodeling.
-
Statistical Analysis: Analyze data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare treatment groups over time.
Protocol: Subcutaneous Xenograft Tumor Model
This protocol details the establishment of a human cancer xenograft model to test the in vivo efficacy of a DHP derivative.
-
Cell Preparation: Culture a human cancer cell line (e.g., HCT-116) to 80-90% confluency. Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer. Assess viability with trypan blue; it should be >95%.[24]
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in an appropriate volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.[24]
-
Animal Preparation: Use 6-8 week old female athymic nude mice. Anesthetize a mouse using an approved anesthetic (e.g., isoflurane).
-
Implantation: Disinfect the injection site on the right flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[24]
-
Tumor Growth Monitoring: Once tumors are palpable (typically 5-10 days), begin measuring tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2.[23][24]
-
Treatment Initiation: When average tumor volume reaches a predetermined size (e.g., 80-120 mm³), randomize mice into vehicle and treatment groups.[28]
-
Compound Administration & Monitoring: Administer the DHP compound or vehicle via the chosen route (e.g., oral gavage, IP injection) according to the study schedule. Continue to monitor tumor volume and body weight.
-
Study Endpoint: The study may conclude when tumors in the control group reach a maximum allowable size, or after a fixed duration. Tumors are then excised for further analysis (e.g., Western blot for pathway markers, immunohistochemistry).
Conclusion and Future Directions
The dihydropyridine scaffold remains a remarkably versatile platform in pharmacology. While its role in managing hypertension is well-established and continues to be refined with newer-generation compounds offering improved safety profiles, its potential in neuroprotection and oncology is driving exciting new research. In vivo studies are critical for validating these novel applications. As demonstrated, the careful selection of animal models that faithfully recapitulate human disease, coupled with robust, well-designed experimental protocols, is paramount for generating meaningful and translatable data. Future research will likely focus on synthesizing novel DHP derivatives with enhanced tissue selectivity and multi-target capabilities, such as combining calcium channel blockade with antioxidant properties or specific enzyme inhibition, to address complex multifactorial diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 9. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and nifedipine GITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative assessment of the duration of action of amlodipine and nifedipine GITS in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pathological Comparisons of the Hippocampal Changes in the Transient and Permanent Middle Cerebral Artery Occlusion Rat Models [frontiersin.org]
- 16. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Comparative clinico-pharmacological characteristics of nimodipine, nifedipine and foridon in the treatment of patients with ischemic stroke in late rehabilitative and residual periods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nifedipine vs Nimodipine | Power [withpower.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 24. benchchem.com [benchchem.com]
- 25. DIF-1 inhibits tumor growth in vivo reducing phosphorylation of GSK-3β and expressions of cyclin D1 and TCF7L2 in cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? | MDPI [mdpi.com]
- 28. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Antimicrobial Activity of Novel Nicotinic Acid Derivatives
<_
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health.[1] Pathogenic microorganisms continually evolve mechanisms to evade the effects of existing drugs, necessitating a robust pipeline of novel antimicrobial compounds.[2][3] Nicotinic acid (niacin) and its derivatives have emerged as a promising class of molecules with documented antibacterial and antifungal activities.[1][4][5][6] This guide provides a comprehensive framework for benchmarking the antimicrobial performance of newly synthesized nicotinic acid derivatives against established antimicrobial agents. By adhering to standardized protocols and employing rigorous data analysis, researchers can effectively evaluate the potential of these novel compounds in the fight against infectious diseases.
The antimicrobial effects of nicotinic acid and its derivatives are thought to stem from various mechanisms, including the disruption of cell wall permeability, regulation of redox reactions, and inhibition of essential enzymes. Some studies suggest that these compounds may interfere with microbial cell cycle progression, leading to an arrest in cell division.[7][8] The versatility of the nicotinic acid scaffold allows for a wide range of chemical modifications, offering the potential to develop derivatives with enhanced potency and a broader spectrum of activity.[9][10][11]
This guide will detail the essential experimental workflows for a thorough comparative analysis, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. We will also explore the underlying principles of these assays and provide actionable insights for interpreting the generated data.
Experimental Design: A Roadmap for Robust Benchmarking
A well-designed experimental strategy is paramount for obtaining reliable and reproducible data. The following sections outline the key considerations for a comprehensive benchmarking study.
Selection of Test Organisms
The choice of microbial strains is critical and should be guided by the intended therapeutic application of the novel derivatives. A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Enterococcus faecalis.[1]
-
Gram-negative bacteria: Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli.[1]
-
Fungi: Candida albicans.[1]
These organisms represent common human pathogens and include strains with known resistance profiles, providing a stringent test for the novel compounds. Standardized strains from recognized culture collections (e.g., ATCC) should be used to ensure reproducibility.
Synthesis of Novel Nicotinic Acid Derivatives
The synthesis of the novel nicotinic acid derivatives is the foundational step. Various synthetic strategies can be employed, often starting from nicotinic acid and introducing different functional groups to create a library of compounds.[5][9][10][12][11] The structural integrity and purity of the synthesized compounds must be confirmed using analytical techniques such as IR, 1HNMR, and Mass spectrometry.[10][12][11]
Selection of Benchmark Antimicrobial Agents
To provide a meaningful comparison, the novel derivatives should be tested alongside established antimicrobial agents. The choice of benchmarks will depend on the target organisms. For example:
-
For bacteria: Ciprofloxacin, Gentamicin, Vancomycin.
-
For fungi: Fluconazole, Amphotericin B.
These agents represent different classes of antimicrobials with well-characterized mechanisms of action.
Core Antimicrobial Susceptibility Testing Protocols
Standardized and widely accepted protocols are essential for generating data that can be compared across different studies and laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.[13][14]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a commonly used and highly accurate technique for determining MIC values.[15][17][18]
Experimental Protocol: Broth Microdilution for MIC Determination [15][16][17][18][19]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel nicotinic acid derivatives and benchmark agents in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15][20]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[15] Incubate the plates at 35-37°C for 16-20 hours.[18]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[20]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21][22] It is determined as a follow-up to the MIC test.
Experimental Protocol: MBC Determination [20][21][22][23]
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[20]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[20]
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.[20][22]
The ratio of MBC to MIC can provide insights into whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]
Agar Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity.[24][25][26][27][28]
Experimental Protocol: Agar Disk Diffusion [24][25][26][27]
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates, which are considered the standard for routine susceptibility testing.[24]
-
Inoculation: Inoculate the entire surface of the MHA plate with a standardized bacterial suspension.
-
Disk Application: Place paper disks impregnated with known concentrations of the novel derivatives and benchmark agents onto the agar surface.[25]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).[28] The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Advanced Antimicrobial Characterization: Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic view of antimicrobial activity, evaluating the rate at which a compound kills a microbial population over time.[29][30][31] This assay is crucial for understanding whether an antimicrobial agent exhibits concentration-dependent or time-dependent killing.[30]
Experimental Protocol: Time-Kill Kinetics Assay [29][30][32][33]
-
Preparation: Prepare test tubes or flasks containing a suitable broth medium with different concentrations of the novel derivative or benchmark agent (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[30]
-
Inoculation: Inoculate each tube with a standardized suspension of the test organism.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto agar to determine the number of viable colony-forming units (CFU/mL).[30]
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[31]
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in benchmarking the antimicrobial activity of novel nicotinic acid derivatives.
Caption: A flowchart outlining the key stages of the benchmarking process.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for effective comparison. The following table provides a template for summarizing the MIC and MBC data.
Table 1: Comparative Antimicrobial Activity of Novel Nicotinic Acid Derivatives (Hypothetical Data)
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Novel Derivative 1 | S. aureus ATCC 29213 | 4 | 8 | 2 |
| E. coli ATCC 25922 | 16 | 64 | 4 | |
| C. albicans ATCC 90028 | 8 | 32 | 4 | |
| Novel Derivative 2 | S. aureus ATCC 29213 | 2 | 4 | 2 |
| E. coli ATCC 25922 | 8 | 32 | 4 | |
| C. albicans ATCC 90028 | 4 | 16 | 4 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| E. coli ATCC 25922 | 0.015 | 0.03 | 2 | |
| Fluconazole | C. albicans ATCC 90028 | 1 | 4 | 4 |
Interpretation of Hypothetical Data:
In this hypothetical example, Novel Derivative 2 exhibits lower MIC values against all tested strains compared to Novel Derivative 1, suggesting greater potency. Both derivatives demonstrate bactericidal activity against S. aureus (MBC/MIC = 2) and fungicidal activity against C. albicans (MBC/MIC = 4). While not as potent as the benchmark agents, these derivatives show promising broad-spectrum activity.
Understanding the Mechanism of Action
While this guide focuses on benchmarking antimicrobial activity, elucidating the mechanism of action is a critical next step in drug development. Potential mechanisms for nicotinic acid derivatives include:
-
Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.[34]
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.[35][36]
-
Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.[34][35][36]
-
Disruption of Metabolic Pathways: Inhibiting essential metabolic enzymes.[2][35]
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a nicotinic acid derivative.
Caption: A potential mechanism of action for a nicotinic acid derivative.
Conclusion: A Path Forward in Antimicrobial Drug Discovery
This guide provides a robust framework for the systematic benchmarking of novel nicotinic acid derivatives. By adhering to these standardized protocols and employing a comparative approach, researchers can generate high-quality, reproducible data to identify promising lead compounds. The continued exploration of nicotinic acid derivatives holds significant potential for the discovery of new and effective antimicrobial agents to combat the growing threat of antimicrobial resistance.
References
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ejournal.um.edu.my [ejournal.um.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 13. fda.gov [fda.gov]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 26. asm.org [asm.org]
- 27. hardydiagnostics.com [hardydiagnostics.com]
- 28. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. emerypharma.com [emerypharma.com]
- 32. actascientific.com [actascientific.com]
- 33. scribd.com [scribd.com]
- 34. mdpi.com [mdpi.com]
- 35. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 36. Frontiers | Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance [frontiersin.org]
A Comparative Guide to Cross-Reactivity Studies of Dihydropyridine Enzyme Inhibitors
<SENIOR APPLICATION SCIENTIST
Introduction: The Criticality of Selectivity in Dihydropyridine-Based Drug Discovery
For over four decades, 1,4-dihydropyridines (DHPs) have been a cornerstone in cardiovascular therapy, primarily recognized for their role as L-type voltage-gated Ca2+ channel blockers.[1] Their remarkable success in treating hypertension and angina has cemented their place among the most prescribed drugs globally.[1] The primary mechanism of action for these compounds involves the inhibition of calcium ion influx into vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure.[2] However, the therapeutic efficacy of any enzyme inhibitor is intrinsically linked to its selectivity. Off-target interactions can lead to a spectrum of adverse effects, ranging from minor side effects to severe toxicity, or in some cases, unexpected therapeutic benefits.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design and a critical determinant of clinical success.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of dihydropyridine enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key experimental workflows. We will explore the nuances of in vitro and cell-based assays, discuss the interpretation of inhibition data, and present a comparative analysis of select dihydropyridine compounds to illustrate the principles of selectivity profiling.
Understanding Dihydropyridine Targets and Off-Targets
While the primary targets of classical DHPs are L-type calcium channels (CaV1.x subfamily), it is now understood that this class of compounds can interact with a broader range of molecular targets.[4] This "polypharmacology" can be both a source of adverse effects and an opportunity for developing novel therapeutics with unique pharmacological profiles.[3]
Primary Targets:
-
L-type Voltage-Gated Calcium Channels (CaV1.2): Predominantly found in vascular smooth muscle and cardiac myocytes, these are the canonical targets for antihypertensive DHPs.[1][5]
Known Off-Targets and Cross-Reactivities:
-
Other Calcium Channel Subtypes: Some DHPs exhibit activity against other calcium channel isoforms, such as T-type (CaV3.x) and N-type (CaV2.2) channels.[1][5] For instance, cilnidipine is a dual L/N-type Ca2+ channel blocker.[5] This can lead to altered pharmacological profiles, such as reduced reflex tachycardia.[1]
-
Cytochrome P450 (CYP) Enzymes: Several dihydropyridine calcium antagonists are known to inhibit various CYP isoforms, including CYP3A4, CYP2C9, and CYP2D6.[6] This is a critical consideration for predicting drug-drug interactions.[6]
-
P-glycoprotein (P-gp): Some DHPs, such as nicardipine and benidipine, are potent inhibitors of this important drug efflux transporter, which can affect the pharmacokinetics of co-administered drugs.[7]
-
Other Ion Channels: There is emerging evidence of DHPs interacting with other ion channels, such as the KCa3.1 potassium channel.[4]
-
Dihydropyrimidine Dehydrogenase (DPD): It is important to distinguish the calcium channel blocker dihydropyridines from DPD inhibitors, which are a separate class of drugs that target the enzyme responsible for the catabolism of pyrimidine bases and certain chemotherapy drugs like 5-fluorouracil.[8][9]
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive picture of a compound's activity in both isolated and more physiologically relevant systems.
In Vitro Enzyme Inhibition Assays: The First Line of Screening
Biochemical assays are the initial step in determining an inhibitor's potency and selectivity against a panel of purified enzymes.[10] These assays measure the direct interaction between the inhibitor and the enzyme, providing quantitative data such as the half-maximal inhibitory concentration (IC50).
General Workflow for In Vitro Enzyme Inhibition Assays:
References
- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Confirming Mechanism of Action with Mutational Analysis
In the landscape of drug discovery and development, elucidating a compound's precise mechanism of action (MoA) is paramount. It is the foundational knowledge upon which efficacy, safety, and therapeutic strategy are built. While initial hypotheses can be generated through computational modeling or phenotypic screens, confirming the direct interaction and functional consequence of a drug on its intended target requires rigorous experimental validation. Mutational analysis stands as a cornerstone of this process, providing the definitive evidence that links a specific molecular target to a drug's biological effect.
The Core Logic: A Framework for Interrogation
At its heart, mutational analysis is a direct application of the scientific method to interrogate a drug-target interaction. The logic is straightforward: if a drug acts through a specific protein, then altering that protein in a targeted manner should predictably alter the drug's effect. A loss of drug efficacy upon mutation strongly implies the mutated site is critical for the MoA.
This fundamental principle allows us to answer several key questions:
-
Target Validation: Is this protein the bona fide target of my compound in a cellular context?
-
Binding Site Identification: Which specific amino acid residues are critical for the drug's binding and activity?
-
Resistance Mechanisms: What mutations could arise in a clinical setting that would abrogate the drug's effect?
-
Functional Dissection: Does the drug inhibit a specific function (e.g., catalytic activity) of a multi-domain protein without affecting others?
A Comparative Guide to Mutational Methodologies
The choice of technique depends entirely on the question you are asking. A high-throughput screen to find all possible resistance mutations requires a different tool than a precise effort to validate a single binding pocket residue. Below, we compare the three dominant methodologies.
Site-Directed Mutagenesis (SDM) & Alanine Scanning
This is the classical, hypothesis-driven approach.[1] Alanine scanning mutagenesis systematically replaces individual amino acid residues with alanine.[2] Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue (e.g., charge, hydrogen-bonding capacity, bulk) while minimizing disruption to the protein's overall backbone structure.[2] A significant change in drug activity upon substitution of a single residue flags it as a "hotspot" critical for the MoA.[3][4]
-
Primary Application: Fine-mapping of drug binding sites, catalytic residues, or protein-protein interfaces.[2][5]
-
Causality: By changing one variable (a single amino acid side chain) and observing a single output (drug efficacy or binding affinity), it provides a direct and easily interpretable link between structure and function.
CRISPR/Cas9-Mediated Gene Editing
CRISPR/Cas9 technology has revolutionized target validation by allowing for precise and efficient gene editing in relevant cellular models.[6][7][8] Instead of modifying the protein ex vivo, CRISPR modifies the endogenous gene that codes for the target protein. This allows for validation in a more biologically relevant context.[7] Creating a full gene knockout can definitively prove that the target is necessary for the drug's effect.[7] Furthermore, CRISPR interference (CRISPRi) and activation (CRISPRa) systems can be used to repress or induce gene expression, respectively, to study the impact of target levels on drug sensitivity.[6]
-
Primary Application: Validating that a gene product is the essential target of a compound in a cellular system and identifying genes that confer sensitivity or resistance.[9][10]
-
Causality: If knocking out a gene renders the cells insensitive to the drug, it provides powerful evidence that the drug's MoA is dependent on that gene product.
Deep Mutational Scanning (DMS)
-
Primary Application: Comprehensive mapping of a protein's functional landscape, unbiased identification of all possible resistance mutations, and mapping complex interaction interfaces.[11]
-
Causality: This method moves beyond a single hypothesis to generate a complete map of sequence-to-function, providing a global view of which residues and domains are tolerant to mutation and which are critical for the drug's action.
Data Summary: Comparison of Mutational Techniques
| Feature | Site-Directed Mutagenesis / Alanine Scanning | CRISPR/Cas9 Gene Editing | Deep Mutational Scanning (DMS) |
| Principle | Systematic substitution of single amino acids with alanine followed by functional assays.[3] | Targeted genomic modification (knockout, knock-in, etc.) to alter expression of the target gene.[6] | Massively parallel functional assessment of thousands of protein variants under selective pressure.[13] |
| Resolution | Single amino acid.[3] | Whole gene/protein. | Single amino acid, comprehensive. |
| Throughput | Low; requires individual mutant generation and testing.[3] | Moderate to High (can be used in pooled screens). | Very High (millions of variants per experiment).[13] |
| Primary Goal | Validate specific, predicted "hotspot" residues.[4] | Validate the role of the entire gene/protein as the drug target in cells.[7] | Unbiased, comprehensive discovery of all functionally important residues. |
| Key Output | Change in binding affinity (e.g., ΔΔG) or functional activity (e.g., IC50 shift). | Change in cellular phenotype (e.g., viability) upon drug treatment. | A comprehensive sequence-function map showing an "enrichment score" for every mutation.[14] |
| Trustworthiness Check | Confirm mutant protein expression and stability (e.g., via Western Blot or thermal shift assay). | Verify on-target editing and assess potential off-target effects. | Requires robust statistical analysis and deep sequencing coverage to ensure reliability. |
Experimental Protocol: Validating a Drug Binding Site with Site-Directed Mutagenesis
This section provides a detailed, self-validating workflow for a common scenario: you have a computationally predicted binding site for your compound on Target Protein X and want to confirm the role of three key residues (e.g., Y100, F150, R200).
Step-by-Step Methodology
1. Mutagenic Primer Design:
-
Principle: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation (e.g., the codon for Alanine) in the center.[15]
-
Causality: The primers must anneal to the template plasmid and be extended by a high-fidelity DNA polymerase, creating a new plasmid containing the mutation.
-
Protocol:
-
The mutation should be in the middle of the primer with at least 15 bp of correct sequence on both sides.[15]
-
The melting temperature (Tm) should be ≥ 78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[15]
-
Ensure the 5' ends of the forward and reverse primers are complementary.
-
2. PCR Amplification:
-
Principle: Use a high-fidelity DNA polymerase to minimize secondary errors while amplifying the entire plasmid.
-
Protocol:
-
Template DNA: 20-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
High-Fidelity 2x Master Mix: 10 µL
-
Nuclease-Free Water: to 20 µL
-
Cycling Conditions (example for a 5.5 kb plasmid):
-
Initial Denaturation: 98°C for 4 min
-
20 Cycles:
-
Denaturation: 98°C for 10 sec
-
Annealing: 70°C for 10 sec
-
Extension: 72°C for 5.5 min (1 kb/min)
-
-
Final Extension: 72°C for 4 min[16]
-
-
3. DpnI Digestion (The Self-Validating Step):
-
Principle: The restriction enzyme DpnI specifically digests methylated and hemimethylated DNA. Plasmid DNA produced in most E. coli strains is methylated, while the newly synthesized PCR product is not. This step selectively removes the original, wild-type template plasmid.
-
Causality: This ensures that the vast majority of colonies obtained after transformation will contain the desired mutation, not the parental plasmid.
-
Protocol:
4. Transformation and Verification:
-
Principle: Introduce the DpnI-treated plasmid into competent E. coli for propagation.
-
Protocol:
-
Add 5-10 µL of the digested reaction to 50 µL of high-efficiency competent cells (e.g., DH5α).[17]
-
Incubate on ice for 30 min, heat shock at 42°C for 45-90 sec, and return to ice for 2 min.[17]
-
Plate on selective media and incubate overnight.
-
Pick several colonies, grow overnight cultures, and isolate plasmid DNA.
-
Crucially, send the purified plasmid for Sanger sequencing to confirm the presence of the intended mutation and the absence of any secondary mutations in the gene of interest.
-
5. Functional Analysis:
-
Principle: Express and purify the wild-type and sequence-verified mutant proteins under identical conditions. Any observed functional difference should therefore be attributable only to the mutation.
-
Protocol:
-
Protein Quality Control (Trustworthiness Step): Before functional testing, confirm that the mutant proteins are expressed at similar levels to the wild-type and are properly folded. Techniques like Circular Dichroism (CD) spectroscopy or a thermal shift assay can verify that the mutation has not globally destabilized the protein.
-
Binding/Activity Assay: Use a quantitative method to measure the drug's interaction. This could be Surface Plasmon Resonance (SPR) to measure binding kinetics (KD), Isothermal Titration Calorimetry (ITC) for binding thermodynamics, or a biochemical assay to measure changes in enzymatic activity (IC50).
-
Data Interpretation: A significant increase in the KD or IC50 value for a mutant protein compared to the wild-type indicates that the mutated residue is important for the drug's mechanism of action.
-
Conclusion: From Hypothesis to Confirmation
References
- 1. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. selectscience.net [selectscience.net]
- 9. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 11. Deep mutational scanning: a new style of protein science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deep mutational scanning: assessing protein function on a massive scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leveraging AI and Deep Mutational Scanning to Engineer Novel Enzymes | Ranomics [ranomics.com]
- 14. youtube.com [youtube.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 17. assaygenie.com [assaygenie.com]
A Researcher's Guide to Replicating the Synthesis and Biological Evaluation of Dihydropyridine Compounds
This guide provides an in-depth technical comparison and practical methodologies for the synthesis and biological testing of dihydropyridine (DHP) compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, emphasizes the establishment of self-validating systems for scientific integrity, and is grounded in authoritative references to ensure accuracy and reproducibility. Our goal is to empower you to confidently replicate and build upon published findings in the field of dihydropyridine chemistry and pharmacology.
Introduction: The Enduring Significance of Dihydropyridines and the Imperative of Reproducibility
The 1,4-dihydropyridine scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the management of cardiovascular diseases. Compounds like nifedipine, amlodipine, and felodipine are widely prescribed as L-type calcium channel blockers for the treatment of hypertension and angina.[1][2][3] The therapeutic success of this class of molecules has spurred extensive research into novel derivatives with diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]
However, the path from a published synthesis to a biologically validated compound is often fraught with challenges. Minor, unreported variations in synthetic procedures or biological assays can lead to significant discrepancies in outcomes, contributing to the broader issue of irreproducibility in preclinical research. This guide aims to mitigate these challenges by providing a clear, detailed, and comparative framework for both the chemical synthesis and biological evaluation of dihydropyridines.
Part 1: Synthesis of Dihydropyridine Compounds - A Comparative Approach
The most common and versatile method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, first reported in 1881.[6] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4][6]
The Hantzsch Dihydropyridine Synthesis: Mechanism and Rationale
The generally accepted mechanism of the Hantzsch synthesis involves a series of condensations and cyclizations. Understanding these steps is crucial for troubleshooting and optimizing the reaction. The reaction proceeds through the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.
Detailed Protocol: One-Pot Synthesis of a Model Dihydropyridine
This protocol describes a general and often reproducible one-pot synthesis of a 1,4-dihydropyridine derivative.
Materials:
-
Substituted aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) and a magnetic stirring bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.
Self-Validating System: The purity of the final compound should be assessed by multiple analytical techniques. A sharp melting point and clean NMR and mass spectra are indicators of a successful synthesis. Running a control reaction without the aldehyde should not yield the desired product, confirming the necessity of all components.
Comparison of Hantzsch Synthesis Methodologies
| Methodology | Catalyst | Solvent | Conditions | Advantages | Disadvantages |
| Classical Hantzsch | None or acid/base | Ethanol, Acetic Acid | Reflux | Well-established, simple | Long reaction times, sometimes low yields |
| Microwave-Assisted | Various | Solvent or solvent-free | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |
| Solvent-Free | Various | None | Heating | Environmentally friendly, high reactant concentration | Potential for charring, limited to thermally stable reactants |
| Ultrasound-Promoted | p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Ultrasonic irradiation | High yields, environmentally friendly | Requires specialized equipment |
| Catalyst-Free Aqueous | None | Water | Sealed vessel, heating | Green, simple work-up | May not be suitable for all substrates |
Part 2: Biological Testing of Dihydropyridine Compounds - A Framework for Reproducible Data
The primary biological target of many clinically used dihydropyridines is the L-type voltage-gated calcium channel.[1][2] Therefore, the initial biological evaluation of novel DHPs often focuses on their ability to modulate calcium influx. However, as research has expanded, other biological activities are also of interest.
Experimental Workflow: Biological Evaluation of Dihydropyridines
References
- 1. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 2. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. pharmacareers.in [pharmacareers.in]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
"cytotoxicity comparison between different dihydropyridine carboxylic acids"
An In-Depth Technical Guide
A Comparative Guide to the Cytotoxicity of Dihydropyridine Carboxylic Acids
This guide provides a comprehensive comparison of the cytotoxic profiles of various dihydropyridine (DHP) carboxylic acid derivatives. Moving beyond their classical role as cardiovascular drugs, we delve into their emerging potential as cytotoxic agents, particularly in the context of oncology research. This document synthesizes experimental data from multiple studies, elucidates key structure-activity relationships (SAR), and provides detailed, field-proven protocols for researchers to conduct their own comparative assessments.
Part 1: The Dihydropyridine Scaffold: A Journey from Vasodilation to Cytotoxicity
The 1,4-dihydropyridine ring is a privileged scaffold in medicinal chemistry. Its journey from a cornerstone of cardiovascular therapy to a promising candidate for anticancer drug development is a testament to its chemical versatility.
The Classical Role: L-Type Calcium Channel Blockade
Dihydropyridines, such as Nifedipine, Amlodipine, and Felodipine, are renowned for their function as L-type voltage-gated calcium channel blockers.[1][2] By inhibiting the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a decrease in blood pressure.[1][2] This mechanism is highly selective for vascular tissue over cardiac muscle, which defines their primary therapeutic application in hypertension.[1] The toxicity associated with these classical DHPs in overdose scenarios typically manifests as excessive vasodilation and hypotension, sometimes accompanied by reflex tachycardia.[2][3]
An Emerging Application: Cytotoxicity and Anticancer Potential
Recent research has pivoted towards exploring the cytotoxic properties of novel DHP derivatives. Modifications to the core DHP structure can dramatically alter its biological activity, shifting the target away from calcium channels and towards pathways that regulate cell proliferation and survival. Numerous studies have reported the synthesis of novel DHP compounds with significant antiproliferative action against various human cancer cell lines, including colorectal adenocarcinoma, breast cancer, and leukemia.[4][5][6][7] This has opened a new frontier for DHP derivatives as potential antineoplastic agents, designed to induce targeted cell death.[8]
Part 2: A Comparative Analysis of Cytotoxicity
The cytotoxic efficacy of a dihydropyridine carboxylic acid is not an intrinsic property of the scaffold itself, but rather a finely tuned outcome of the various substituents adorning the ring. Understanding these relationships is critical for designing next-generation compounds.
Key Structure-Activity Relationships (SAR)
The biological activity of DHP analogues is highly dependent on the nature and position of substituents on the dihydropyridine ring.[9]
-
C4 Position: The substituent at the C4 position is a major determinant of activity. While essential for calcium channel blocking activity[10], modifications here can impart potent cytotoxic effects. For instance, the presence of a 4-nitrophenyl ring has been linked to the inhibition of P-glycoprotein, a key factor in multidrug resistance, thereby enhancing cytotoxicity in resistant cancer cells.[11]
-
C3 and C5 Positions: These positions are critical for tuning the molecule's cytotoxic potential. The introduction of N-thiazolyl carbamoyl groups at these positions has been shown to significantly enhance cytotoxic activity.[7] This is attributed to the sulfur atoms increasing the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes.[7]
-
Side Chain Length: In certain contexts, such as rhabdomyosarcoma cell lines, a direct correlation has been observed between increasing the side chain length at the ortho and para positions of the C4-phenyl ring and an increase in cell growth inhibition.[12]
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group, often as a result of ester hydrolysis, can significantly alter the compound's physicochemical properties, including solubility and its ability to interact with biological targets through hydrogen bonding.
Quantitative Cytotoxicity Data
The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (e.g., cell growth) by 50%. The table below summarizes experimental data from various studies.
| Compound Class/Name | Cell Line(s) | Assay Type | IC50 (µM) | Key Structural Features | Reference |
| Novel DHP Carboxylic Acids (3a, 3b) | HCT-15 (Colorectal) | SRB | 7.94 (3a), 9.24 (3b) | Phenyl & Thienyl at C4 | [4][8] |
| Thiazole Substituted DHPs (7a, 7d) | MOLT-4 (Leukemia) | MTT | 17.4 (7a) | N-thiazolyl carbamoyl at C3/C5 | [7] |
| MCF-7 (Breast) | MTT | 28.5 (7d) | 4-chlorophenyl at C4 | [7] | |
| LS180 (Colon) | MTT | 29.7 (7a) | 4-methylphenyl at C4 | [7] | |
| Nisoldipine | Lymphoid Cells | Not Specified | 6 | Standard DHP Ca2+ Blocker | [13] |
| Nimodipine | Lymphoid Cells | Not Specified | 80 | Standard DHP Ca2+ Blocker | [13] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions used and should be compared with caution across different studies.
Mechanistic Insights: Pathways to Cell Death
The cytotoxic effects of DHP carboxylic acids are not always tied to their canonical role as calcium channel blockers.[12][14] Emerging evidence points towards several alternative mechanisms:
-
Induction of Apoptosis: Some of the most potent novel DHP carboxylic acids are proposed to interact with key proteins in the apoptosis pathway. Molecular docking studies suggest that compounds like 3a and 3b may bind to and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[8][15] Inhibiting PARP-1 in cancer cells, which often have underlying DNA repair defects, can lead to synthetic lethality and apoptotic cell death.
-
Modulation of Oxidative Stress: Certain lipophilic DHPs have demonstrated an ability to inhibit oxidative stress induced by factors like oxidized low-density lipoprotein (ox-LDL).[16] While this can be a cytoprotective effect in vascular cells, the interplay between DHPs and reactive oxygen species (ROS) in cancer cells is complex and may contribute to cytotoxicity under different conditions.
Below is a simplified diagram of a potential apoptotic pathway influenced by DHP derivatives.
Caption: Proposed mechanism of DHP-induced apoptosis via PARP-1 inhibition.
Part 3: Field-Proven Methodologies for Cytotoxicity Assessment
To ensure robust and reproducible comparative data, employing validated and complementary cytotoxicity assays is paramount. Here, we detail two standard, reliable protocols.
The Principle of Complementary Assays
No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach is recommended.
-
Sulforhodamine B (SRB) Assay: Measures total cellular protein content, providing a reliable estimation of cell density and growth inhibition. It is independent of metabolic activity.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., necrosis or late-stage apoptosis).[17][18]
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used in the evaluation of novel DHP carboxylic acids.[4]
Objective: To quantify cell density as an index of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Test Compounds (DHP derivatives) and Vehicle Control (e.g., DMSO)
-
Positive Control (e.g., Cisplatin, Doxorubicin)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (490-530 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 7,500 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Addition: Prepare serial dilutions of DHP compounds. Add 100 µL of the appropriate compound dilution (or control) to the wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 50% TCA to each well to fix the cells in situ. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Measurement: Read the absorbance (optical density, OD) on a microplate reader at ~510 nm.
-
Calculation: Percent growth inhibition is calculated as: [1 - (OD_test / OD_control)] * 100. The IC50 value is determined by plotting percent inhibition against log concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening compounds using a cell-based cytotoxicity assay.
Caption: General workflow for an in vitro cytotoxicity screening assay.
Part 4: Conclusion and Future Perspectives
The dihydropyridine scaffold continues to be a source of remarkable pharmacological diversity. While their role in managing hypertension is well-established, their potential as cytotoxic agents against cancer is a rapidly evolving field. The comparative data clearly indicate that specific structural modifications can yield potent antiproliferative compounds, with IC50 values in the low micromolar range. The mechanism often diverges from simple calcium channel blockade, involving complex pathways such as the induction of apoptosis via PARP-1 inhibition.
Future research should focus on a medicinal chemistry program to further optimize these DHP derivatives, aiming to maximize anticancer activity while minimizing off-target effects, particularly the hypotensive effects associated with the parent compounds.[12] The development of DHPs that selectively target cancer cell vulnerabilities could lead to a new class of effective and safer chemotherapeutic agents.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. dovepress.com [dovepress.com]
- 3. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives | MDPI [mdpi.com]
- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative cytoprotective effect of dihydropyridine calcium channel blockers against the toxicity of oxidized low density lipoprotein for cultured lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
This guide provides an in-depth operational plan for the proper disposal of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory standards to ensure the safe and compliant management of this chemical waste. The procedures outlined are grounded in the principles of laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
May cause skin, eye, and respiratory irritation.
-
Potential for toxicity if ingested or inhaled.[1]
-
Harmful to aquatic life.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory conditions.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound must wear appropriate PPE.[4][5]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Prevents skin contact and potential absorption. |
| Body Protection | A laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of dust or aerosol generation. | Prevents inhalation of the compound. Work should be done in a fume hood.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1][2]
-
Collect the Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2][6]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[7]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8]
Caption: Waste segregation workflow for this compound.
Container Requirements:
-
Compatibility: Containers must be chemically compatible with the waste.[9][10] For this compound, high-density polyethylene (HDPE) or glass containers are recommended.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[7][11]
-
Closure: Containers must be kept tightly sealed except when adding waste to prevent spills and the release of vapors.[7][10]
Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[9][12]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Storage:
-
Waste Pickup and Disposal:
The entire disposal process should adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent regulations in other regions.[9]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4][14] |
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure compliance with all applicable regulations. A proactive approach to waste management, grounded in a thorough understanding of the potential hazards, is essential for maintaining a safe and sustainable research environment.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. epa.gov [epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
A Researcher's Guide to Safely Handling 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
As a novel compound with limited specific safety data, a cautious and informed approach is paramount when handling this compound. This guide, compiled by synthesizing data from structurally similar pyridine carboxylic acid derivatives, provides a comprehensive framework for its safe utilization in a laboratory setting. Our focus is on proactive risk mitigation through appropriate personal protective equipment (PPE), meticulous handling protocols, and robust disposal plans.
Hazard Assessment and Engineering Controls: The First Line of Defense
Engineering Controls are the most effective means of minimizing exposure. All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[1] The fume hood provides a contained workspace and actively removes airborne contaminants, protecting the user from inhalation. Ensure that the fume hood has a recent certification and that the sash is kept at the lowest practical height during work. An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splash or significant dust generation.[4] | Protects against airborne particles and potential splashes that could cause serious eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][6] | Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure to dust or spills.[1][6] |
| Respiratory Protection | Typically not required when working in a properly functioning chemical fume hood. For situations with inadequate ventilation or the potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter may be necessary.[4][6][7] | Prevents the inhalation of fine dust particles that can cause respiratory tract irritation. |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow diagram illustrates the critical stages of handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Confirm that the eyewash station and safety shower are accessible.[4][5]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
Perform all weighing and transfer operations of the solid compound inside the chemical fume hood to control dust.
-
Use a spatula for transfers to minimize the creation of airborne dust.
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep all containers of the compound tightly sealed when not in immediate use.[3][7]
-
-
Cleanup and Waste Disposal:
-
Carefully decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weigh paper), in a clearly labeled, sealed, and compatible waste container.[1]
-
Waste containing this compound should be treated as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[5] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, carefully sweep or vacuum the solid material into a labeled waste container. Avoid generating dust. For larger spills, or if you are unsure, contact your institution's EHS department. |
Conclusion: A Culture of Safety
The responsible use of this compound in research and development necessitates a proactive and comprehensive approach to safety. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to strict handling and disposal protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 5-Iodo-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid Methyl ester - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
